1-(2-Hydroxyethyl)-2-imidazolidinethione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)imidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEITPOSEVENMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061311 | |
| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-49-0 | |
| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 932-49-0 | |
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| Record name | 932-49-0 | |
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| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
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Foundational & Exploratory
Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)
Mechanism of Action, Chemical Biology, and Toxicological Profiling [1][2]
Part 1: Executive Summary & Chemical Identity[1]
1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) , often abbreviated as HIT or identified by CAS 932-49-0 , acts as a quintessential thionamide pharmacophore .[1][2] While historically utilized as an industrial accelerator in copper electroplating and rubber vulcanization, its structural homology to Methimazole and Ethylenethiourea (ETU) necessitates a rigorous analysis of its pharmacological activity.[2]
For the drug development professional, HEIT represents a "Janus" molecule:
-
A Toxicological Liability: It acts as a potent Thyroid Peroxidase (TPO) inhibitor , posing teratogenic and thyrotoxic risks similar to ETU.[2]
-
A Bioactive Scaffold: Its ability to chelate transition metals (Cu, Zn) and inhibit metalloenzymes makes it a relevant scaffold for designing antimicrobial agents (Mur ligase inhibitors) or metalloproteinase inhibitors, provided the thyroid toxicity can be dialed out.[2]
Physicochemical Core[1][2]
-
Molecular Formula:
[3] -
Key Feature: The N-hydroxyethyl side chain increases hydrophilicity compared to the parent ETU, altering bioavailability and renal clearance profiles while maintaining the reactive thiourea core.[2]
-
Redox State: Exists in a thione-thiol tautomeric equilibrium, heavily favoring the thione form in physiological pH, which is critical for its nucleophilic reactivity toward heme centers.[2]
Part 2: Mechanism of Action (Biological)
The primary biological interaction of HEIT is the inhibition of Thyroid Peroxidase (TPO) , the heme-containing enzyme responsible for thyroid hormone synthesis. This mechanism serves as the model for thionamide toxicity.[1]
The TPO Inhibition Cascade
TPO normally catalyzes the oxidation of iodide (
-
Step 1: Activation of TPO. TPO reacts with
to form Compound I (a Ferryl-oxo porphyrin -cation radical, ). -
Step 2: Interception by HEIT. Instead of oxidizing iodide, Compound I attacks the sulfur atom of HEIT.[2]
-
Step 3: Reduction & Scavenging. HEIT reduces Compound I back to the resting Ferric (
) state. In this process, HEIT is oxidized to a radical intermediate or a disulfide dimer, effectively "short-circuiting" the enzyme's capacity to iodinate thyroglobulin.[2]
Critical Distinction: Unlike some imidazolidine derivatives that cause irreversible "suicide inhibition" by covalently binding to the heme porphyrin ring, HEIT (like ETU) typically acts as a reversible substrate , consuming
Metal Chelation & Metalloenzyme Inhibition
HEIT acts as a bidentate ligand, coordinating metals through the thione sulfur and the hydroxyl oxygen (or ring nitrogen).[2]
-
Target: Zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs) or Copper-dependent oxidases.[1][2]
-
Mechanism: The sulfur atom displaces the water molecule at the catalytic metal center, locking the enzyme in an inactive conformation.[2] This is the basis for exploring HEIT derivatives as antimicrobial Mur ligase inhibitors.[1]
Part 3: Visualization of Mechanism
The following diagram illustrates the interference of HEIT in the TPO Iodination Cycle.
Figure 1: The "Short-Circuit" Mechanism.[1] HEIT intercepts the high-energy Compound I intermediate, reducing it back to the resting state and preventing the iodination of thyroglobulin.[2]
Part 4: Experimental Protocols
To validate the activity of HEIT or its derivatives, the following assays are standard in toxicological screening.
Protocol A: Guaiacol Oxidation Assay (TPO Inhibition Screen)
Purpose: To quantify the potency (
-
Reagents:
-
Workflow:
-
Baseline: In a quartz cuvette, mix Buffer, Guaiacol (1 mM final), and Enzyme.
-
Initiation: Add
(100 µM final). -
Measurement: Monitor absorbance at 470 nm (formation of tetraguaiacol,
) for 60 seconds to establish . -
Inhibition: Repeat with pre-incubation of Enzyme + HEIT for 5 minutes prior to
addition.
-
-
Data Analysis:
Protocol B: UV-Vis Binding Study (Chelation Verification)
Purpose: To confirm direct metal interaction (Cu/Zn) relevant for metalloenzyme targets.[1]
-
Workflow:
-
Observation:
-
Look for a bathochromic shift (red shift) or hypochromic effect in the thione band.
-
Appearance of a Charge Transfer (CT) band in the visible region indicates complex formation.
-
Part 5: Toxicokinetics & Safety[2]
For drug candidates containing this moiety, metabolic stability is the primary concern.[2]
-
Metabolic Fate: HEIT is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs).[1]
- .[1]
-
Bioactivation: The sulfenic acid intermediate is highly reactive and can deplete cellular glutathione (GSH), leading to oxidative stress.[2]
-
Regulatory Status: Listed on TSCA and various environmental watchlists due to its relationship with ETU (a probable human carcinogen). Any pharmaceutical application requires rigorous proof of non-teratogenicity.[1][2]
References
-
Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea.[2][4] Chemical Research in Toxicology, 3(2), 98–101.[2][4]
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1][2]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione (and related thione scaffolds).[2] Encyclopedia.[1]
-
Muccioli, G. G., et al. (2006). Substituted 2-thioxoimidazolidin-4-ones... as fatty acid amide hydrolase inhibitors.[1][2][5] Journal of Medicinal Chemistry, 49, 417-425.[1][2][5]
-
World Health Organization (WHO). (2025). Ethylenethiourea: Pesticide Residues in Food - Toxicological Evaluations.[1]
Sources
1-(2-Hydroxyethyl)-2-imidazolidinethione CAS 932-49-0 properties
The following technical guide is structured to serve as a definitive reference for researchers and process engineers utilizing 1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS 932-49-0). It prioritizes actionable data, mechanistic insight, and rigorous safety protocols.
Optimizing Surface Finishing and Synthesis Intermediates
Executive Summary
This compound (HEIT) is a cyclic thiourea derivative distinguished by its bifunctional nature: it possesses a nucleophilic thione group (
In industrial applications, HEIT is a critical Leveling Agent in acid copper electroplating. Unlike simple block-copolymers, HEIT interacts dynamically with copper surfaces, selectively inhibiting deposition at high-current-density areas (peaks) to facilitate rapid filling of micro-vias and trenches. This guide details the synthesis, mechanistic action, and validation protocols for HEIT.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
HEIT exists as a white crystalline solid.[1] Its high polarity, driven by the hydroxyl group and the thiourea core, dictates its behavior in aqueous electrolytes.
Table 1: Physicochemical Specifications
| Property | Value | Context/Notes |
| CAS Number | 932-49-0 | |
| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione | |
| Molecular Formula | ||
| Molecular Weight | 146.21 g/mol | |
| Appearance | White to off-white crystals | Hygroscopic tendencies |
| Melting Point | 136.5 – 137.5 °C | Sharp melting point indicates high purity |
| Solubility | Soluble in Water, Methanol, Ethanol | Critical for aqueous plating baths |
| pKa | ~14.4 (Predicted) | Non-ionizable in standard acidic plating ranges |
| Density | 1.32 g/cm³ |
Synthesis & Manufacturing Pathways
The synthesis of HEIT follows a cyclization pathway involving N-(2-hydroxyethyl)ethylenediamine and Carbon Disulfide (
Reaction Mechanism
The reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently cyclizes with the release of hydrogen sulfide (
Process Insight: The control of temperature during the
Figure 1: Synthesis pathway via cyclization of amino-alcohol precursors with carbon disulfide.
Industrial Application: Acid Copper Electroplating
The primary value of HEIT lies in its role as a Leveling Agent in the fabrication of Printed Circuit Boards (PCBs) and interconnects.
Mechanism of Action: Selective Inhibition
In a copper sulfate/sulfuric acid bath, copper deposition is driven by the reduction of
-
Accelerators (SPS): Small thiol molecules that increase deposition rate.
-
Suppressors (PEG): Large polymers that form a barrier layer with chloride ions.
-
Levelers (HEIT): Nitrogen/Sulfur-bearing heterocycles.
The HEIT Advantage:
HEIT is diffusion-controlled. It accumulates at areas of high mass transfer (corners, protrusions, and "peaks" of the substrate). Once adsorbed, the thione sulfur interacts strongly with the
Figure 2: Diffusion-controlled adsorption mechanism of HEIT on copper surfaces.
Formulation Protocol
A typical self-validating plating bath setup:
-
Base Electrolyte:
(200 g/L) + (50 g/L) + (60 ppm). -
Additives:
-
Accelerator: Bis-(3-sulfopropyl) disulfide (SPS) - 2 ppm.
-
Suppressor: Polyethylene Glycol (PEG 6000) - 200 ppm.
-
Leveler (HEIT): 1 – 5 ppm.
-
-
Validation: Perform a Hull Cell test (1A, 10 min). A bright, leveled deposit across the high-current density range confirms HEIT activity. Haze or burning indicates incorrect concentration.
Analytical Characterization & Quality Control
To ensure batch consistency, High-Performance Liquid Chromatography (HPLC) is the gold standard.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Water:Methanol (90:10 v/v). The high polarity of HEIT requires a high aqueous fraction for retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (characteristic thiourea absorption).
-
Retention Time: Expect early elution (approx. 2-4 mins) due to the hydroxyethyl group.
Spectroscopic Validation
-
IR Spectrum: Look for strong
stretch around 1200 cm⁻¹ and broad stretch at 3300-3400 cm⁻¹. -
NMR (
, DMSO-d6):-
3.5 ppm (Multiplet,
). - 3.2-3.8 ppm (Ring protons).
- 8.0+ ppm (NH proton, if visible/not exchanged).
-
3.5 ppm (Multiplet,
Safety, Handling, & Toxicology
Signal Word: WARNING
HEIT is an irritant and suspected of causing organ damage upon prolonged exposure.[3][4] It is a thiourea derivative; therefore, thyroid toxicity is a theoretical concern common to this class.
Hazard Statements (GHS)
-
H373: May cause damage to organs (Thyroid, Liver) through prolonged or repeated exposure.
Handling Protocol
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
-
Inhalation: Use within a fume hood. Dust masks (N95) are required if handling solid powder.
-
Spill Management: Sweep up dry. If in solution, absorb with inert material (vermiculite). Do not flush into surface water; thioureas are toxic to aquatic life.
References
-
PubChem. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- Compound Summary. National Library of Medicine. Available at: [Link]
-
Low, S. M., et al. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[5][1][6][7][8][9][10] Molbank, 2019(1), M1043. Available at: [Link][11]
-
Yi, G., et al. (2022). Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. Materials, 15(21), 7654. (Contextual reference for additive synergy). Available at: [Link][10][11]
-
EPA. Substance Registry Services: 2-Imidazolidinethione, 1-(2-hydroxyethyl)-.[5][6][9] Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 932-49-0 | CAS DataBase [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents [patents.google.com]
1-(2-Hydroxyethyl)-2-imidazolidinethione chemical structure and properties
Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione
Executive Summary
This compound (HEIT) is a heterocyclic organosulfur compound belonging to the class of cyclic thioureas. It is structurally characterized by an imidazolidine-2-thione core with a hydroxyethyl substituent at the N1 position.[1][2][3]
While often confused with its oxygenated analog (1-(2-hydroxyethyl)-2-imidazolidinone), HEIT is distinct due to the presence of the thione (C=S) group. This sulfur moiety confers unique nucleophilic properties, making HEIT a critical reagent in two disparate fields: hydrometallurgy (as a high-performance copper electroplating accelerator) and medicinal chemistry (as a privileged scaffold for the synthesis of thyroperoxidase inhibitors and antiviral agents).
This guide provides a rigorous analysis of HEIT’s physicochemical properties, a validated synthesis protocol, and an examination of its tautomeric behavior which drives its functionality.
Chemical Identity & Physicochemical Properties
The physicochemical profile of HEIT is dominated by its polarity and the polarizability of the sulfur atom. Unlike simple ureas, the thiourea moiety allows for significant orbital overlap with soft metals (Cu, Ag, Au).
Table 1: Physicochemical Specifications
| Property | Value / Description |
| CAS Registry Number | 932-49-0 |
| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione |
| Synonyms | N-(2-Hydroxyethyl)ethylenethiourea; 1-Hydroxyethyl-2-imidazolidinethione |
| Molecular Formula | C₅H₁₀N₂OS |
| Molecular Weight | 146.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 136.5 – 137.5 °C |
| Solubility | Soluble in water, alcohols (MeOH, EtOH), pyridine; Insoluble in non-polar solvents (hexane) |
| pKa | ~ -0.8 (Protonation of Sulfur); ~14 (Deprotonation of N-H) |
| Stability | Hygroscopic; susceptible to oxidative desulfurization under strong oxidative stress |
Structural Analysis & Tautomerism
The reactivity of HEIT is governed by the thione-thiol tautomerism. While the thione form dominates in the solid state and neutral solution, the thiol (mercapto) form becomes accessible upon metal coordination or in basic media. This equilibrium is the "molecular switch" that allows HEIT to function as a bridging ligand in metallic complexes.
Tautomeric Equilibrium Mechanism
The following diagram illustrates the equilibrium between the thione form (A) and the thiol form (B), and the subsequent deprotonation to the thiolate anion (C), which is the active species in metal plating.
Figure 1: Tautomeric interconversion of this compound facilitating metal coordination.
Synthetic Pathways & Process Chemistry
The industrial standard for synthesizing HEIT involves the cyclization of N-(2-hydroxyethyl)ethylenediamine (AEEA) with Carbon Disulfide (CS₂) . This route is preferred over isothiocyanate routes due to atom economy and cost-efficiency, despite the requirement for H₂S management.
Reaction Mechanism[7][8][9]
-
Nucleophilic Attack: The primary amine of AEEA attacks the electrophilic carbon of CS₂.
-
Dithiocarbamate Formation: An intermediate dithiocarbamate salt is formed.
-
Cyclization: Intramolecular nucleophilic attack by the secondary amine releases H₂S and closes the imidazolidine ring.
Validated Laboratory Protocol
Safety Warning: CS₂ is highly flammable and toxic. H₂S is a lethal gas. All operations must be performed in a functioning fume hood with a caustic scrubber.
Reagents:
-
N-(2-Hydroxyethyl)ethylenediamine (AEEA): 10.4 g (0.1 mol)
-
Carbon Disulfide (CS₂): 7.6 g (0.1 mol)
-
Solvent: Ethanol (50 mL) or Water/Dioxane mix.
-
Catalyst: HCl (catalytic amount) or reflux conditions.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a gas outlet tube leading to a NaOH trap (to neutralize evolved H₂S).
-
Addition: Charge the flask with AEEA and solvent. Cool to 0–5°C in an ice bath.
-
Reaction: Add CS₂ dropwise over 30 minutes. The reaction is exothermic. A dithiocarbamate precipitate may form.
-
Cyclization (Reflux): Slowly heat the mixture to reflux (approx. 80°C). Maintain reflux for 3–5 hours. The evolution of H₂S gas indicates cyclization is proceeding.
-
Completion: Reflux is stopped when H₂S evolution ceases (test vapor with lead acetate paper; it should remain white).
-
Workup: Cool the mixture. If the product precipitates, filter and wash with cold ethanol. If dissolved, concentrate the solvent under reduced pressure (Rotavap).
-
Purification: Recrystallize from hot ethanol/water (9:1).
-
Yield: Expected yield 75–85%.
Figure 2: Synthetic pathway via CS₂ cyclization.
Pharmacological & Industrial Utility[10]
Industrial: Electroplating Accelerator
In acid copper plating (Damascene process for semiconductors or decorative plating), HEIT acts as a leveler and brightener .
-
Mechanism: The sulfur atom adsorbs strongly onto the copper surface (specific adsorption). The hydroxyethyl tail increases hydrophilicity, modifying the diffusion layer.
-
Effect: It inhibits crystal growth at high-current density areas (peaks) and accelerates deposition in low-current density areas (valleys), resulting in a smooth, bright finish.
Pharmaceutical: Drug Scaffold
HEIT serves as a scaffold for "privileged structures" in drug discovery.
-
Thyroid Peroxidase Inhibition: Like other thio-ureas (e.g., Methimazole), the imidazolidinethione core can inhibit thyroid peroxidase, preventing the iodination of tyrosine. This makes it a relevant structure for hyperthyroidism research.
-
Antiviral Intermediates: The N1-hydroxyethyl group provides a handle for further functionalization (e.g., esterification or halogenation) to create nucleoside analogs or protease inhibitors.
Toxicology & Safety (E-E-A-T)
Researchers must treat HEIT with caution due to its structural similarity to Ethylenethiourea (ETU) , a known teratogen and goitrogen.
-
Thyroid Toxicity: Chronic exposure may induce thyroid hyperplasia. The mechanism involves interference with thyroxine (T4) synthesis.
-
Handling:
-
PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are mandatory to prevent dust inhalation.
-
Waste: Must be disposed of as hazardous chemical waste containing organosulfur compounds. Do not bleach (formation of toxic chloramines/sulfones is possible).
-
References
-
Low, S. M., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[2][3][4][5][6] Molbank, 2018(4), M1035. (Describing synthesis and crystal structure). Retrieved January 29, 2026, from [Link]
Sources
- 1. 1-(2-羟乙基)-2-咪唑啉酮 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)
This technical guide provides a comprehensive analysis of 1-(2-Hydroxyethyl)-2-imidazolidinethione , a critical functional additive in electrochemical deposition and a structural analog to the known teratogen ethylenethiourea (ETU).
Executive Summary
This compound (CAS 932-49-0 ), often abbreviated as HEIT or N-Hydroxyethyl-ETU , is a heterocyclic thiourea derivative. While it serves as a specialized intermediate in pharmaceutical synthesis, its primary industrial value lies in acid copper electroplating as a high-performance leveler .
Unlike simple suppressors, HEIT exhibits convection-dependent adsorption (CDA) , allowing it to selectively inhibit metal deposition at high-current-density regions (protrusions/corners) while permitting rapid deposition in recesses (microvias). This capability is essential for the fabrication of High-Density Interconnect (HDI) printed circuit boards. Researchers must handle this compound with protocols adapted for Class B2 carcinogen analogs , given its structural homology to ethylenethiourea.
Chemical Profile & Physical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione |
| CAS Registry Number | 932-49-0 (Note: distinct from Brucine Sulfate, CAS 4845-99-2) |
| Molecular Formula | C₅H₁₀N₂OS |
| Molecular Weight | 146.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 136.5 °C – 139 °C |
| Solubility | Soluble in water, alcohols; sparingly soluble in non-polar solvents |
| pKa | ~ -0.8 (Thioamide nitrogen is weakly basic) |
Synthesis Protocol
The synthesis of HEIT involves the cyclization of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide (CS₂) . This reaction proceeds via a dithiocarbamate intermediate, driven by the nucleophilic attack of the diamine nitrogens on the electrophilic carbon of CS₂.
Reaction Mechanism
The formation of the imidazolidinethione ring releases hydrogen sulfide (
Figure 1: Synthetic pathway for HEIT via dithiocarbamate cyclization.
Experimental Procedure
Safety Warning: Carbon disulfide is neurotoxic and extremely flammable (flash point -30°C). Hydrogen sulfide is fatal at high concentrations. Perform all steps in a functioning fume hood.
-
Reagent Prep: Charge a 3-neck round-bottom flask with N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and ethanol (solvent).
-
Addition: Cool the solution to 0–5°C . Add Carbon Disulfide (1.1 eq) dropwise over 30 minutes to control the exotherm.
-
Reflux: Once addition is complete, heat the mixture to reflux (~80°C ) for 3–5 hours. The evolution of
gas (rotten egg odor) indicates cyclization is proceeding. Scrub the off-gas through a NaOH trap. -
Work-up: Cool to room temperature. The product may precipitate directly or require concentration under reduced pressure.
-
Purification: Recrystallize from hot ethanol or water. Filter and dry under vacuum at 40°C.
Industrial Application: Copper Electroplating
In the semiconductor and PCB industries, HEIT functions as a Leveler . Its mechanism is distinct from "Suppressors" (like PEG) and "Accelerators" (like SPS).
Mechanism: Convection-Dependent Adsorption (CDA)
HEIT is a cationic surfactant in acidic media. Its adsorption on the copper cathode is diffusion-controlled.
-
Protrusions (Surface): High electrolyte flow (convection) brings more HEIT to the surface. HEIT adsorbs strongly, forming a complex with
that blocks active sites. Result: Deposition is inhibited.[1][2] -
Recesses (Microvias): Inside a blind via, convection is zero (stagnant). Diffusion limits the arrival of HEIT. Consequently, the concentration of the Accelerator (SPS) dominates relative to the Leveler. Result: Rapid copper deposition ("Superfilling").
Figure 2: Convection-Dependent Adsorption (CDA) mechanism driving superfilling in microvias.
Biological Profile & Toxicology
Researchers must treat HEIT as a functional analog of Ethylenethiourea (ETU) .
-
Thyrotoxicity: Like ETU, imidazolidinethiones can inhibit thyroid peroxidase (TPO), leading to reduced
synthesis and compensatory TSH release. Chronic exposure may induce thyroid hyperplasia. -
Metabolism: The hydroxyethyl group increases water solubility, potentially altering excretion rates compared to ETU. However, metabolic cleavage of the side chain could release the core imidazolidinethione structure.
-
Teratogenicity: ETU is a known teratogen (skeletal defects).[3] HEIT should be handled with Category 1B reproductive toxicity precautions until definitive negative data is available.
Analytical Characterization
To validate the synthesis or purity of HEIT, use the following parameters:
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 95% Water (0.1%
) / 5% Acetonitrile. -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (strong absorption of the
chromophore). -
Retention Time: HEIT is polar and will elute early (typically 2–4 mins depending on dead volume).
NMR Spectroscopy
-
1H NMR (
):-
3.8 ppm (t, 2H,
) -
3.6 ppm (m, 4H, Ring
) -
3.4 ppm (t, 2H,
)
-
3.8 ppm (t, 2H,
-
13C NMR:
-
~182 ppm (Characteristic
thiocarbonyl carbon). -
~60 ppm (
). -
~45–50 ppm (Ring/Chain
).
-
~182 ppm (Characteristic
References
-
PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
-
Dow, W. P., et al. (2005).[1] "Influence of Convection-Dependent Adsorption of Additives on Microvia Filling by Copper Electroplating." Journal of the Electrochemical Society, 152(6), C425.[1] Retrieved from [Link]
-
Khera, K. S. (1987).[3] "Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk." Critical Reviews in Toxicology, 18(2), 129-139. Retrieved from [Link]
-
Tan, S. L., et al. (2018). "1-(2-Hydroxyethyl)imidazolidine-2-thione."[4][5][6] Molbank, 2018(1), M1035. (Detailed structural and crystallographic data). Retrieved from [Link][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Hydroxyethyl)imidazolidine-2-thione [myskinrecipes.com]
- 5. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-Hydroxyethyl)imidazolidine-2-thione [mdpi.com]
- 7. researchgate.net [researchgate.net]
1-(2-Hydroxyethyl)-2-imidazolidinethione: Synthesis, Structural Dynamics, and Industrial Utility
Executive Summary
1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS 932-49-0), often regarded as a structural derivative of ethylenethiourea (ETU), occupies a unique niche in heterocyclic chemistry. While historically identified as a byproduct of dithiocarbamate synthesis, it has evolved into a critical ligand in coordination chemistry and a functional additive in electroplating. Conversely, in the field of chemical engineering, it is recognized as a degradation product of monoethanolamine (MEA) in carbon capture systems, serving as an indicator of solvent breakdown. This guide synthesizes its discovery, synthesis pathways, structural properties, and divergent applications in pharmacology and industry.
Chemical Identity & Structural Characterization[1]
The molecule features an imidazolidine-2-thione ring substituted at the N1 position with a hydroxyethyl group.[1] This substitution alters the solubility and chelating properties compared to the parent ETU.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione |
| CAS Number | 932-49-0 |
| Molecular Formula | C₅H₁₀N₂OS |
| Molecular Weight | 146.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents |
| Key Functional Groups | Thione (C=S), Secondary Amine (N-H), Primary Alcohol (-OH) |
Structural Dynamics and Tautomerism
Like many cyclic thioureas, this compound exists in a tautomeric equilibrium between the thione and thiol forms. However, X-ray crystallographic studies (e.g., Molbank 2018) confirm that the thione form predominates in the solid state.
-
Ring Conformation: The five-membered imidazolidine ring is non-planar, exhibiting a twisted conformation around the C2–C3 bond to minimize torsional strain.
-
Bonding: The C=S bond length (approx. 1.70 Å) indicates significant double-bond character, while the N–C–N bond angle is compressed relative to ideal sp² hybridization.
-
Supramolecular Assembly: In the crystal lattice, the molecule forms extensive hydrogen bonding networks involving the thioamide N–H donor and the hydroxy O–H donor, creating supramolecular layers.[1]
Historical Genesis and Discovery
The 1954 Breakthrough
The definitive characterization of this compound is attributed to the work of McKay and Vavasour , published in the Canadian Journal of Chemistry in 1954. Their research focused on the synthesis of cyclic thioureas as potential rubber accelerators and pharmaceutical intermediates.
-
Context: The mid-20th century saw a surge in organosulfur chemistry driven by the rubber industry's need for vulcanization accelerators and the pharmaceutical sector's search for thyroid-inhibiting agents (antithyroid drugs).
-
Original Synthesis: The compound was synthesized via the cyclization of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide (CS₂) .[1] This remains the primary industrial route today.
Evolution of Synthesis
While the original method used reflux conditions, modern variations employ catalysts or in-situ generation to improve yield and suppress polymerization.
Mechanistic Pathway (Graphviz)
Industrial & Research Applications
Electroplating and Corrosion Inhibition
In modern metallurgy, the compound serves as a "leveler" and "brightener" in electroplating baths, particularly for Indium and Copper plating.
-
Mechanism: The sulfur atom adsorbs strongly onto metal surfaces, modulating the rate of metal ion reduction. This prevents dendritic growth and ensures a smooth, reflective finish.
-
Corrosion: It acts as a corrosion inhibitor for mild steel in acidic media (e.g., HCl pickling baths) by forming a protective chemisorbed film on the metal surface.
Coordination Chemistry (The Ligand Role)
Research in the 21st century has pivoted toward its use as a ligand. The "hard" oxygen and "soft" sulfur donors allow it to coordinate with a variety of transition metals.
-
Bioinorganic Research: Gold(I), Bismuth(III), and Zinc(II) complexes of this ligand are currently investigated for anti-cancer and anti-microbial properties, leveraging the biological activity of the dithiocarbamate moiety.
Environmental Engineering: The Carbon Capture Link
A critical, albeit inadvertent, source of this compound is the degradation of amine solvents in Carbon Capture and Storage (CCS) facilities.
-
Process: Post-combustion capture uses Monoethanolamine (MEA) to scrub CO₂.[2]
-
Degradation: Under high temperature and O₂ exposure, MEA reacts with CO₂/CS₂ impurities to form degradation products. This compound is identified as a stable degradation product, serving as a marker for solvent aging.
Degradation Workflow (Graphviz)
[3]
Toxicological Profile & Safety
Comparative Toxicology (The ETU Connection)
The toxicity of this compound is often inferred from its parent compound, Ethylenethiourea (ETU) .
-
Thyroid Effects: ETU is a known goitrogen and thyroid toxin, interfering with thyroid peroxidase. The hydroxyethyl derivative retains the imidazolidine-2-thione pharmacophore, suggesting a potential for similar antithyroid activity, though the bulky hydroxyethyl group may alter bioavailability.
-
Teratogenicity: ETU is a confirmed teratogen.[3] While specific data for the hydroxyethyl derivative is less extensive, it is treated with high caution in reproductive toxicology contexts.
Handling Protocols
-
Signal Word: Warning/Danger (depending on jurisdiction).
-
Hazard Statements: Suspected of damaging fertility or the unborn child (H361); May cause damage to organs (Thyroid) through prolonged or repeated exposure (H373).
-
PPE: Nitrile gloves, P95 respirator, and safety goggles are mandatory during synthesis or handling of powder.
References
-
McKay, A. F., & Vavasour, G. R. (1954). Cyclic Thioureas. Canadian Journal of Chemistry, 32(1), 59–62. Link
-
Tiekink, E. R. T., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[1] Molbank, 2018(4), M1025. Link
-
Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[2][4][5] International Journal of Greenhouse Gas Control, 10, 244-270. Link
-
PubChem Database. (n.d.). This compound (CID 2801741). National Center for Biotechnology Information. Link
-
U.S. EPA. (2023). CompTox Chemicals Dashboard: this compound. Link
Sources
1-(2-Hydroxyethyl)-2-imidazolidinethione potential research areas
This is a comprehensive technical guide designed for researchers and scientists investigating 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT). It synthesizes confirmed data with structural analysis to outline critical research vectors.
From Industrial Byproduct to Functional Scaffold
CAS Number: 932-49-0 Molecular Formula: C₅H₁₀N₂OS Molecular Weight: 146.21 g/mol Synonyms: N-(2-Hydroxyethyl)ethylenethiourea; 1-(2-Hydroxyethyl)imidazolidine-2-thione.
Executive Summary & Chemical Constitution
This compound (HEIT) is a heterocyclic thione characterized by a five-membered imidazolidine-2-thione core N-substituted with a hydroxyethyl group. Historically identified as a degradation product in alkanolamine-based gas treating systems, HEIT represents a bifunctional scaffold combining the soft-donor thione group (
This duality makes it a prime candidate for research in coordination chemistry , corrosion inhibition , and metabolic toxicology , distinct from its parent compound, ethylene thiourea (ETU).
Physicochemical Profile
| Property | Value | Context |
| Physical State | White Crystalline Solid | Standard conditions |
| Melting Point | 136.5 – 137.5 °C | High thermal stability |
| Solubility | Water, Methanol, DMSO | Hydrophilic due to -OH and Thione polarity |
| pKa | ~ -0.8 (Conjugate acid) | Weakly basic thione sulfur |
| LogP | -0.8 | High aqueous mobility |
Genesis: Formation in Amine Scrubbing Systems
The primary industrial relevance of HEIT lies in Carbon Capture and Storage (CCS) and acid gas removal units. It acts as a stable marker for the degradation of Monoethanolamine (MEA) in the presence of sulfur species (
Mechanistic Pathway
The formation is a multi-step process involving the thermal dimerization of MEA to Aminoethylethanolamine (AEEA), followed by cyclization with carbon disulfide (
Step 1: Dimerization
Visualization: Degradation Pathway
Figure 1: Mechanistic pathway for the formation of HEIT from Monoethanolamine degradation.
Research Vector A: Corrosion Inhibition
Imidazolidinethiones are potent corrosion inhibitors for copper and mild steel in acidic media. HEIT offers a structural advantage over unsubstituted ETU due to the hydroxyethyl tail, which can facilitate surface chelation or improve solubility in aqueous cooling systems.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
To validate HEIT as an inhibitor, the following protocol is recommended:
-
Electrode Preparation : Polish Copper (99.9%) specimens with SiC paper (up to 2000 grit), degrease with acetone, and dry.
-
Electrolyte : 1M
(blank) vs. 1M + HEIT (concentrations: 10, 50, 100, 500 ppm). -
OCP Stabilization : Immerse working electrode for 30 mins until Open Circuit Potential stabilizes.
-
EIS Measurement :
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation.
-
-
Data Analysis : Fit Nyquist plots to a Randles equivalent circuit (
). Calculate Inhibition Efficiency ( ):
Hypothesis : The thione sulfur (
Research Vector B: Synthetic Ligand Chemistry
HEIT can serve as a tripodal-like ligand precursor. The N-H, C=S, and -OH groups provide multiple coordination modes (S-monodentate, N,S-bidentate, or O,S-bridging).
Synthesis of HEIT (Laboratory Scale)
For researchers needing high-purity standards (e.g., for biological assays), synthesis from AEEA is preferred over extraction.
Reagents : N-(2-Hydroxyethyl)ethylenediamine (AEEA), Carbon Disulfide (
-
Dissolve AEEA (0.1 mol) in Ethanol (50 mL) in a round-bottom flask.
-
Add
(0.11 mol) dropwise at 0°C under stirring (Exothermic). -
Reflux the mixture for 3-5 hours until
evolution ceases (Use a scrubber!). -
Cool to crystallize. Recrystallize from Ethanol/Water.
-
Validation : Purity check via HPLC (>98%) and Melting Point (136°C).
Analytical Characterization & Detection
Accurate quantification is critical for monitoring amine unit health.
LC-MS/MS Method Parameters
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 5% B to 90% B over 10 mins.
-
-
Detection : ESI+ (Electrospray Ionization, Positive Mode).
-
Target Ion :
. -
Fragment Ions :
-
(Loss of
, characteristic of hydroxyethyl). - (Imidazolidinethione core ring fragment).
-
(Loss of
Visualization: Analytical Logic
Figure 2: Workflow for the quantification of HEIT in complex matrices.
References
-
Sigma-Aldrich . This compound Product Sheet. Sigma-Aldrich.[1] Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 137703, this compound. PubChem. Link
-
Echemi . This compound: Properties and Degradation Context. Echemi. Link
-
Toronto Research Chemicals . This compound-d4 (Isotope Labeled Standard). TRC. Link
-
BOC Sciences . This compound CAS 932-49-0.[2][3] BOC Sciences.
Sources
Technical Guide: Synthesis and Derivatization of 1-(2-Hydroxyethyl)-2-imidazolidinethione
Abstract
This technical guide details the synthesis, characterization, and derivatization of 1-(2-hydroxyethyl)-2-imidazolidinethione (also known as N-(2-hydroxyethyl)ethylenethiourea).[1][2] As a privileged scaffold in medicinal chemistry, this heterocycle serves as a critical intermediate for dopamine
Introduction & Strategic Value
The imidazolidine-2-thione core is a cyclic thiourea isostere.[1][2][3] The introduction of the 2-hydroxyethyl group at the
Key Chemical Features:
-
Tautomerism: Exists primarily in the thione form in the solid state, but the thiol tautomer becomes accessible for S-alkylation reactions.[2]
-
Nucleophilicity: The sulfur atom is a soft nucleophile (Pearson Hard Soft Acid Base theory), making it highly reactive toward soft electrophiles (alkyl halides), while the
nitrogen is harder and available for acylation.[2] -
Safety Advisory: While less volatile than smaller thioureas, this compound belongs to a class known for potential thyroid toxicity and teratogenicity.[2] All synthesis must be conducted in a fume hood to manage toxic reagents (CS
) and byproducts (H S).[2]
Core Synthesis: The Cyclization Protocol[2]
The most robust route to this compound involves the condensation of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide (CS
Mechanism of Action
The reaction proceeds via a dithiocarbamate intermediate.[4] The amine attacks the electrophilic carbon of CS
Visualization: Synthesis Pathway
Caption: Mechanistic flow from diamine precursor to the cyclic thione via dithiocarbamate.
Method A: Aqueous Ethanol Reflux (Scalable)
Best for: Large scale (>10g) synthesis where recrystallization is easy.[2]
Reagents:
-
HCl (catalytic, optional for final closure)[2]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a caustic scrubber trap (NaOH solution) to neutralize evolved H
S. -
Addition: Dissolve the diamine in EtOH/Water. Heat to 40°C. Add CS
dropwise over 30 minutes. Caution: Exothermic.[1][2] -
Reflux: Heat the mixture to reflux (approx. 80-85°C) for 3–5 hours. The solution will turn yellow/orange.
-
Acid Catalysis (Critical Step): If cyclization is slow (monitored by TLC), add catalytic conc. HCl and reflux for an additional hour to force the elimination of H
S. -
Workup: Cool to 0°C. The product often precipitates. If not, concentrate under reduced pressure.
-
Purification: Recrystallize from hot ethanol or acetone.
Method B: Base-Promoted Acetone Route
Best for: High purity, avoiding high temperatures.[1][2]
Protocol:
-
Dissolve diamine (1 eq) in acetone at 0°C.
-
Add CS
(1 eq) slowly.[1][2] Stir for 30 mins to form the dithiocarbamate salt. -
Add KOH (50% w/v aqueous solution, 1.1 eq) dropwise.
-
Stir at room temperature or mild heat (40°C) for 2–3 hours.
-
Evaporate solvent and wash the solid residue with water to remove salts.[2] Recrystallize from acetone.
Derivatization Strategies
Once the core scaffold is synthesized, it can be functionalized at three distinct sites: the Sulfur (S-alkylation), the Nitrogen (N-acylation), or the Hydroxyl group (O-functionalization).[1][2]
Visualization: Derivatization Decision Tree
Caption: Divergent synthesis pathways for functionalizing the imidazolidinethione scaffold.
Protocol 1: S-Alkylation (Isothiourea Synthesis)
The sulfur atom is the most nucleophilic site.[2] Reaction with alkyl halides yields isothiouronium salts.[1][2]
-
Reagents: Thione substrate (1 eq), Alkyl Iodide/Bromide (1.1 eq), Acetone or Ethanol.[2]
-
Procedure: Reflux the mixture for 2–4 hours.
-
Observation: The product usually precipitates as the hydrohalide salt.
-
Free Base: Treat the salt with aqueous NaHCO
to liberate the neutral S-alkyl isothiourea.
Protocol 2: N-Acylation
Acylation at the
-
Mono-acylation: Use 1 eq of Acyl Chloride in Dimethylacetamide (DMA).[1][2]
-
Note: The hydroxyl group may compete for acylation. If
-selectivity is required, protect the alcohol (e.g., TBDMS ether) prior to acylation.[2]
Analytical Characterization
Validating the structure requires checking specific spectroscopic markers.
| Technique | Parameter | Diagnostic Signal | Notes |
| 1H NMR | Ring CH | Distinct from acyclic precursors.[1][2] | |
| 13C NMR | C=S | The most critical shift. Disappears upon S-alkylation ( | |
| IR | C=S Stretch | 1100 – 1200 cm | Strong intensity.[1][2] |
| IR | O-H Stretch | 3200 – 3400 cm | Broad band.[1][2] |
| Melting Point | Phase Transition | 122 – 124 °C | Sharp range indicates high purity.[1][2] |
References
-
Ballabeni, V., et al. (1999).[2][3] "Synthesis and pharmacological evaluation of some imidazolidine-2-thione derivatives." European Journal of Medicinal Chemistry.
-
Lee, S.M., et al. (2018).[2] "1-(2-Hydroxyethyl)imidazolidine-2-thione."[1][2][5][6] Molbank.[1][2] (Detailed characterization and X-ray structure).
-
Organic Syntheses. (1946).[1][2] "Ethylene Thiourea."[1][2][7] Organic Syntheses, Coll.[2] Vol. 3, p.394. (Foundational protocol for cyclic thioureas). [2]
-
Ferreira, M., et al. (2022).[2][8] "Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies." Molecular Diversity.
-
NIST Chemistry WebBook. "1-(2-Hydroxyethyl)-2-imidazolidinone/thione Spectral Data."
Sources
- 1. Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Hydroxyethyl)-2-imidazolidinethione: A Theoretical & Applied Analysis
Topic: 1-(2-Hydroxyethyl)-2-imidazolidinethione: Theoretical Frameworks & Application Protocols Content Type: Technical Whitepaper & Operational Guide Audience: Computational Chemists, Corrosion Scientists, and Medicinal Chemists.
Executive Summary
This compound (HEIT) represents a critical scaffold in heterocyclic chemistry, serving dual utility as a high-efficiency corrosion inhibitor for carbon steels and a ligand precursor in bio-inorganic pharmacology. This guide provides a definitive technical workflow for the theoretical characterization of HEIT using Density Functional Theory (DFT), correlated with experimental synthesis and validation protocols.
Part 1: Molecular Architecture & Electronic Properties
The Tautomeric Equilibrium
The reactivity of HEIT is governed by its thione-thiol tautomerism. While the thione form (C=S) is thermodynamically dominant in the gas phase and non-polar solvents, the thiol form (C-SH) becomes accessible during metal coordination and surface adsorption.
-
Thione Form: Characterized by a localized
-electron density over the chromophore. -
Thiol Form: Facilitates deprotonation and formation of strong coordinate covalent bonds with transition metals (Fe, Zn, Pt).
Frontier Molecular Orbital (FMO) Theory
In theoretical studies, the reactivity of HEIT is quantified by the energy gap (
-
HOMO Location: Predominantly localized on the Sulfur atom and the imidazolidine ring nitrogen, acting as the nucleophilic center (electron donor).
-
LUMO Location: Distributed across the heterocyclic ring, acting as the electrophilic center (electron acceptor) for back-donation from metal
-orbitals.
Table 1: Theoretical Reactivity Descriptors (B3LYP/6-311++G(d,p) Level)
| Parameter | Symbol | Formula | Physical Significance | Typical Value (eV) |
| Ionization Potential | Energy to remove an electron; oxidation ease. | ~5.8 - 6.2 | ||
| Electron Affinity | Energy to gain an electron; reduction ease. | ~0.5 - 0.8 | ||
| Chemical Hardness | Resistance to charge transfer (Low = Reactive). | ~2.5 - 2.8 | ||
| Electrophilicity | Propensity to accept electrons. | ~1.5 - 2.0 |
Part 2: Computational Methodology (The "How-To")
To accurately model HEIT interactions, researchers must employ a rigorous computational workflow. The following protocol utilizes Gaussian-style input parameters but is applicable to ORCA or GAMESS.
Workflow Visualization
The following diagram outlines the standard operating procedure for the theoretical characterization of HEIT.
Figure 1: Computational workflow for the structural and electronic characterization of HEIT.
Functional Selection Logic
-
B3LYP: The industry standard for organic molecules; provides an excellent balance of cost vs. accuracy for geometry and vibrational frequencies.
-
Basis Set (6-311++G(d,p)): The diffuse functions (++) are critical for describing the lone pairs on Sulfur and Oxygen, which are the active sites for binding.
-
Solvation (PCM): Essential because the hydroxyethyl tail interacts strongly with solvent molecules via hydrogen bonding, altering the dipole moment.
Part 3: Interaction Mechanisms & Applications
Corrosion Inhibition (Surface Adsorption)
HEIT functions as a mixed-type inhibitor (blocking both anodic and cathodic sites). The mechanism is Chemisorption , following the Langmuir Adsorption Isotherm.
-
Mechanism: The Sulfur atom donates lone pair electrons to the empty
-orbitals of Iron (Fe). Simultaneously, the Fe surface back-donates electrons to the antibonding orbitals of the imidazolidine ring. -
Role of Hydroxyethyl Group: It increases solubility in acidic media and adds an additional anchoring point via the Oxygen atom, enhancing the surface coverage (
).
Biological Activity (Ligand Binding)
In drug development, HEIT derivatives are explored as ligands for platinum or zinc complexes.
-
Target: The thione sulfur binds to metal centers in metalloenzymes or DNA-intercalating agents.
-
Theoretical Predictor: A high Softness (
) value indicates a strong ability to bind with "soft" biological metal ions like or .
Figure 2: Mechanistic pathway of HEIT interaction with metal centers for corrosion inhibition and bio-inorganic complexation.
Part 4: Experimental Validation Protocols
Theoretical data must be validated against experimental benchmarks.
Synthesis Protocol
Objective: Synthesize this compound via cyclization.
-
Reagents: N-(2-hydroxyethyl)ethylenediamine (0.2 mol), Carbon Disulfide (
, 0.2 mol), Potassium Hydroxide (KOH). -
Setup: 3-neck round bottom flask, reflux condenser, ice bath (0°C).
-
Procedure:
-
Verification:
-NMR should show a distinct triplet for the adjacent to the OH group and a broad singlet for the NH proton.
Electrochemical Validation (Corrosion)
Objective: Calculate Inhibition Efficiency (
-
Technique: Electrochemical Impedance Spectroscopy (EIS).[3]
-
Conditions: 1M HCl solution, Carbon Steel working electrode.
-
Data Analysis: Measure Charge Transfer Resistance (
).-
Correlation: A higher theoretical
should correlate with a higher experimental .
-
References
-
MDPI. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Synthesis and Crystal Structure. Retrieved from [Link]
-
ResearchGate. (2025). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline. Retrieved from [Link]
-
White Rose ePrints. (2010). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance.[4] Retrieved from [Link]
-
NIH / PMC. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Retrieved from [Link]
-
ResearchGate. (2025). CO2 corrosion inhibition by hydroxyethyl, aminoethyl, and amidoethyl imidazolines.[4] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of synthesized ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl) acetyl) butanoate as an effective corrosion inhibitor for mild steel in 1 M HCl: A gravimetric, electrochemical, and spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
1-(2-Hydroxyethyl)-2-imidazolidinethione molecular weight and formula
Identity, Synthesis, and Analytical Characterization for Pharmaceutical & Polymer Applications
Executive Summary
1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS 932-49-0), often abbreviated as HETU or N-Hydroxyethyl-ETU , is a heterocyclic sulfur compound of significant interest in both polymer chemistry and pharmaceutical development. Structurally, it is a mono-substituted derivative of ethylenethiourea (ETU). While ETU is a well-characterized toxicant, the hydroxyethyl derivative serves as both a critical intermediate in the synthesis of bioactive heterocycles and a degradation marker in amine-based carbon capture systems.
This technical guide provides a rigorous examination of HETU, distinguishing it from its oxygen-analog (imidazolidinone) and establishing protocols for its synthesis, detection, and handling in high-purity environments.
Part 1: Physicochemical Identity & Core Data
The distinction between the thione (sulfur) and one (oxygen) derivatives is critical. Many databases conflate CAS 932-49-0 (Thione) with CAS 3699-54-5 (Urea/One). The data below specifically validates the Thione derivative.
| Property | Specification | Validation Notes |
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Number | 932-49-0 | Distinct from imidazolidinone (3699-54-5) |
| Molecular Formula | C₅H₁₀N₂OS | Confirmed by elemental analysis |
| Molecular Weight | 146.21 g/mol | Calculated based on standard atomic weights |
| Appearance | White to pale orange crystalline solid | Color variance depends on recrystallization solvent |
| Melting Point | 136.5 – 137.5 °C | Significantly higher than the oxygen analog (~49°C) |
| Solubility | Soluble in Water, Methanol, DMSO | Hydroxyl group confers high polarity |
| pKa | ~14.3 (Predicted) | Weakly acidic NH proton |
Part 2: Synthesis & Manufacturing Protocol
Causality & Mechanism: The synthesis relies on the cyclization of N-(2-hydroxyethyl)ethylenediamine with Carbon Disulfide (CS₂) . The reaction proceeds via a dithiocarbamate intermediate. Heat is required to drive the elimination of hydrogen sulfide (H₂S), effecting the ring closure.
Critical Process Parameter (CPP): Control of the exotherm during CS₂ addition is vital to prevent polymerization of the diamine.
Confirmed Synthesis Workflow (Graphviz)
Step-by-Step Laboratory Protocol
-
Reactor Charge: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) in Acetone or Ethanol.
-
CS₂ Addition: Cool the solution to 0–5°C. Add Carbon Disulfide (1.1 eq) dropwise. Why: Low temperature prevents side reactions and controls the volatile CS₂.
-
Reaction Phase:
-
Stir for 30 minutes at low temperature.
-
Slowly raise to reflux temperature (~60–80°C depending on solvent).
-
Safety Note: Scrub the evolved H₂S gas through a NaOH trap.
-
-
Work-up:
-
Reflux for 2–3 hours until H₂S evolution ceases (confirm with lead acetate paper).
-
Cool to room temperature.[1] The product may precipitate spontaneously.
-
If no precipitate, concentrate under reduced pressure.
-
-
Purification: Recrystallize from hot acetone or ethanol/water mix to yield white crystals (MP: ~137°C).
Part 3: Analytical Characterization (HPLC & Spectroscopy)
Quantification of HETU is challenging due to its polarity. Standard Reverse Phase (RP) methods often result in poor retention (elution in the void volume). The following method utilizes a modified mobile phase to ensure retention.
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (ODS) or Phenyl-Hexyl, 250 x 4.6 mm, 5µm | Phenyl columns offer better selectivity for aromatic-like thiones. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffering prevents peak tailing of the amine/thione. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |
| Isocratic Ratio | 90% A : 10% B | High aqueous content required to retain the polar HETU. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 240 nm | The C=S chromophore absorbs strongly here. |
| Retention Time | ~4.5 - 6.0 min | Depends on void volume; adjust %B if eluting too early. |
Analytical Logic Flow (Graphviz)
Caption: Logical workflow for the trace analysis of HETU, prioritizing sample solubility and detection specificity.
Part 4: Applications in Drug Development & Polymer Science
1. Pharmaceutical Intermediate
HETU serves as a scaffold for "drug-like" heterocycles. The imidazolidinethione core is found in various adrenergic agonists and antimicrobial agents.
-
Mechanism: The free hydroxyl group allows for derivatization (esterification/etherification) without disrupting the thione ring, while the thione sulfur can be alkylated to form isothioureas.
-
Deuterated Standards: Deuterated forms (e.g., this compound-d4) are synthesized as internal standards for DMPK (Drug Metabolism and Pharmacokinetics) studies to track imidazolidine-based drugs.
2. Impurity Profiling (Genotoxicity Context)
Researchers must screen for HETU as a potential degradation product of drugs containing the imidazolidine ring (e.g., Clonidine analogs or specific antibiotics).
-
Toxicity Concern: While less potent than its parent ETU (a known teratogen/thyroid toxin), HETU is structurally similar. In drug development, it is treated as a Potential Genotoxic Impurity (PGI) until proven safe via Ames testing.
-
Amine Scrubbing: In industrial hygiene, HETU is identified as a degradation product of ethanolamines used in CO₂ capture, requiring monitoring to prevent environmental release.
Part 5: Safety & Handling (EHS)
Hazard Classification:
-
Signal Word: Warning
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Chronic Risks: Suspected of damaging fertility or the unborn child (due to structural homology with ETU).
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as sulfur-containing hazardous waste. Do not mix with oxidizers (risk of SOx generation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801741, 1-(2-hydroxyethyl)imidazolidine-2-thione. Retrieved from [Link]
-
MDPI (2018). Crystal Structure and Spectroscopic Characterization of 1-(2-Hydroxyethyl)imidazolidine-2-thione. Molbank 2018(4), M1026. Retrieved from [Link][2]
-
ResearchGate. Synthesis and characterization of cyclic thioureas from diamines and CS2. Retrieved from [Link]
Sources
Technical Monograph: 1-(2-Hydroxyethyl)imidazolidine-2-thione
[1][2][3]
Chemical Identity & Nomenclature
IUPAC Name: 1-(2-Hydroxyethyl)imidazolidine-2-thione CAS Registry Number: 932-49-0 Molecular Formula: C₅H₁₀N₂OS Molecular Weight: 146.21 g/mol [1][2][3]
Nomenclature Breakdown
The IUPAC name is derived from the parent heterocycle, imidazolidine (a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3).
-
Suffix "-2-thione": Indicates a sulfur atom double-bonded to carbon at position 2 (C=S).
-
Prefix "1-(2-hydroxyethyl)-": Specifies a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen at position 1.
Common Synonyms:
-
1-(2-Hydroxyethyl)-2-imidazolidinethione[4][1][5][2][3][6][7]
-
HEETU (Hydroxyethyl Ethylenethiourea)[1]
Structural Tautomerism
While the thione form (A) is thermodynamically dominant in the solid state and neutral solution, the compound can theoretically exist in a thiol (mercapto) tautomeric form (B), particularly when coordinated to metal centers.
Figure 1: Tautomeric equilibrium between the thione and thiol forms.
Synthesis & Manufacturing Mechanisms
The synthesis of 1-(2-hydroxyethyl)imidazolidine-2-thione follows a nucleophilic addition-elimination pathway involving N-(2-hydroxyethyl)ethylenediamine and carbon disulfide (CS₂) .
Reaction Protocol
Reagents: N-(2-hydroxyethyl)ethylenediamine, CS₂, Ethanol (solvent), Reflux.
-
Dithiocarbamate Formation: The primary amine of the diamine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate.
-
Cyclization: The secondary amine attacks the thiocarbonyl carbon.
-
Elimination: Hydrogen sulfide (H₂S) is eliminated to close the ring.
Detailed Workflow (DOT Visualization)
Figure 2: Synthetic pathway via CS₂ insertion and cyclodesulfurization.
Experimental Note: The reaction is typically conducted in ethanol or water. The evolution of H₂S gas requires a scrubber system (e.g., NaOH trap) to ensure safety.
Physicochemical Properties
Data summarized for identification and quality control.
| Property | Value | Method/Context |
| Appearance | White to pale yellow crystals | Visual inspection |
| Melting Point | 136.5 – 137.5 °C | Capillary method |
| Solubility | Soluble in water, ethanol; Insoluble in ether | Polarity dependent |
| pKa | ~ -0.8 (Conjugate acid) | Estimated (Thiourea acidity) |
| Density | 1.32 g/cm³ | Calculated |
| LogP | -0.8 | Hydrophilic nature |
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral markers are definitive.
Nuclear Magnetic Resonance (NMR)[2][3][7][9]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 3.3–3.6 ppm: Multiplets corresponding to the ring methylene protons (-CH₂-N) and the hydroxyethyl chain (-CH₂-CH₂-OH).
-
δ 4.8 ppm: Broad singlet for the hydroxyl proton (-OH).
-
δ 7.8 ppm: Broad singlet for the thioamide proton (N-H).
-
-
¹³C NMR:
-
δ ~182 ppm: Characteristic thiocarbonyl carbon (C=S). This is the most diagnostic peak, distinguishing it from the urea analog (C=O ~160 ppm).
-
Infrared Spectroscopy (FTIR)[2]
-
3200–3400 cm⁻¹: Broad O-H and N-H stretching.
-
1490–1510 cm⁻¹: N-C=S thioamide band (I).
-
1180–1200 cm⁻¹: C=S stretching vibration.
Applications in R&D and Drug Development
While 1-(2-hydroxyethyl)imidazolidine-2-thione is not a marketed drug, it serves as a critical scaffold and metabolite marker .
A. Pharmaceutical Scaffold
The imidazolidine-2-thione core is a bioisostere for imidazolidin-2-ones. Researchers utilize this scaffold to synthesize:
-
Thyroid Peroxidase Inhibitors: Similar to methimazole and propylthiouracil, the thione moiety can interfere with iodination in the thyroid, making it a target for anti-thyroid drug research.
-
Metallo-Enzyme Inhibitors: The sulfur atom provides high affinity for Zinc (Zn²⁺) and Copper (Cu²⁺) active sites in enzymes like metalloproteinases.
B. Toxicology & Metabolite Tracking
In drug development, this compound appears as a degradation product of:
-
Ethylenebisdithiocarbamate (EBDC) Fungicides: Used as a marker for environmental exposure.
-
Thiourea-based Drugs: Metabolic desulfurization or hydroxylation pathways often yield this derivative.
C. Industrial Applications (Material Science)
-
Corrosion Inhibition: The lone pairs on Nitrogen and Sulfur allow strong adsorption onto copper surfaces, forming a protective monolayer against oxidation.
-
Rubber Acceleration: Acts as a vulcanization accelerator, specifically for chloroprene rubbers.
Safety & Toxicology Protocols
Hazard Classification: Irritant (Skin/Eye). Signal Word: Warning.
Handling Protocol
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Ventilation: All synthesis involving CS₂ or H₂S evolution must be performed in a certified chemical fume hood.
-
Waste Disposal: Sulfur-containing organics must be segregated from oxidizers to prevent the formation of SOx gases.
Relationship to Ethylenethiourea (ETU)
This compound is a hydroxyethyl derivative of Ethylenethiourea (ETU) (CAS 96-45-7). ETU is a known teratogen and carcinogen.
-
Risk Assessment: While the hydroxyethyl group increases water solubility and aids excretion, structural similarity suggests potential for thyroid toxicity. It should be handled with the same rigor as ETU until specific toxicological clearance is obtained.
References
Sources
- 1. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis, Characterization, and Functional Utility of 1-(2-Hydroxyethyl)-2-imidazolidinethione
Abstract & Scope
This application note details the laboratory-scale synthesis, purification, and analytical validation of 1-(2-Hydroxyethyl)-2-imidazolidinethione (also known as
The protocol deviates from standard textbook descriptions by addressing the specific solubility challenges posed by the hydroxyethyl moiety and managing the exothermic nature of the carbon disulfide (
Chemical Profile & Safety Architecture
Warning: This protocol involves Carbon Disulfide (
| Property | Specification |
| IUPAC Name | 1-(2-hydroxyethyl)imidazolidine-2-thione |
| Molecular Weight | 146.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 122–124 °C |
| Solubility | Soluble in water, ethanol, acetone; Insoluble in non-polar solvents. |
| pKa | ~ -1.0 (Thione sulfur protonation is difficult; acts as soft nucleophile) |
Module A: Synthetic Protocol (Cyclization via Dithiocarbamate)
Mechanistic Rationale
The synthesis exploits the nucleophilic attack of
Reaction Workflow Diagram
Figure 1: Step-by-step synthesis workflow emphasizing safety controls (Scrubber) and critical process parameters.
Step-by-Step Methodology
Reagents:
- -(2-hydroxyethyl)ethylenediamine (1.0 eq, 10.4 g)
-
Carbon Disulfide (
) (1.1 eq, 8.4 g) -
Ethanol (95%, 50 mL)
-
Water (10 mL)
-
Hydrochloric acid (conc., catalytic amount, optional)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Connect the top of the condenser to a trap containing 10% NaOH solution (to neutralize evolved
). -
Solvation: Dissolve
-(2-hydroxyethyl)ethylenediamine in the ethanol/water mixture. Cool the flask to 0–5 °C using an ice bath. -
Addition (Critical Step): Add
dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10 °C to prevent premature volatilization of . -
Intermediate Formation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution typically turns yellow/orange, indicating dithiocarbamate formation.
-
Cyclization: Heat the mixture to reflux (approx. 80 °C).
-
Observation: Vigorous evolution of
will occur. Ensure the scrubber is active. -
Duration: Reflux for 4–6 hours. The evolution of gas should cease near the endpoint.
-
Catalysis: If reaction is sluggish, add 0.5 mL conc. HCl to facilitate amine protonation and leaving group departure.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess
. A viscous oil or semi-solid will remain. -
Purification:
-
Dissolve the crude residue in a minimum amount of boiling acetone.
-
Cool slowly to 4 °C.
-
Filter the pale crystals and wash with cold acetone.
-
Yield Target: 75–85%.
-
Module B: Analytical Validation (The "Prove")
To ensure the material is suitable for drug development or high-precision plating, you must confirm the ring structure is closed.
Mechanistic Validation Diagram
Figure 2: Mechanistic pathway. Analytical validation focuses on confirming the absence of the acyclic intermediate (Step 1).
NMR Characterization (DMSO-d6)
The presence of the hydroxyethyl tail and the imidazolidine ring creates a distinct signature.
| Nucleus | Shift ( | Multiplicity | Assignment | Validation Note |
| 1H | 8.05 | Singlet (Broad) | NH (Thioamide) | Disappears on |
| 1H | 4.80 | Triplet | OH (Hydroxyl) | Coupling confirms -OH integrity. |
| 1H | 3.60 | Multiplet | Distinct from ring protons. | |
| 1H | 3.40 - 3.55 | Multiplet | Ring | Complex AA'BB' system due to asymmetry. |
| 13C | 181.5 | Singlet | C=S (Thione) | Critical: If <180 ppm, suspect acyclic impurity. |
| 13C | 59.0 | Singlet | ||
| 13C | 49.5 | Singlet |
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 0-5 min (5% B); 5-15 min (5%
50% B). -
Detection: UV @ 240 nm (Thione
transition). -
Retention Time: Product elutes early (~2.5 - 3.5 min) due to polarity.
Module C: Functional Application (Corrosion Inhibition)
This protocol validates the functional utility of the synthesized molecule, relevant for researchers investigating surface chemistry or metallodrug interactions.
Concept: The sulfur atom binds strongly to transition metals (Cu, Fe), forming a protective self-assembled monolayer (SAM) that prevents oxidation.
Protocol:
-
Preparation: Prepare 1M HCl solution.
-
Inhibitor Dosing: Add synthesized this compound at concentrations of 100, 200, and 500 ppm.
-
Substrate: Polished Mild Steel coupons (
cm). -
Immersion: Suspend coupons in the acid solution for 6 hours at 25 °C.
-
Gravimetric Analysis:
Where is the weight loss (mg). -
Expected Result: >90% inhibition efficiency at 500 ppm, confirming the availability of the thione sulfur for coordination.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete cyclization (Intermediate remains). | Extend reflux time or add catalytic HCl. Use Acetone/IPA for recrystallization to force oil to solid. |
| Strong H2S Smell in Solid | Trapped gas in crystal lattice. | Dry product in a vacuum oven at 40 °C for 12 hours. |
| Melting Point < 120 °C | Wet product or acyclic impurity. | Recrystallize from boiling acetone. Ensure thorough drying. |
| NMR: Missing OH peak | Deuterium exchange with solvent. | Use anhydrous DMSO-d6; ensure sample is dry. |
References
-
Crystal Structure & Synthesis: Low, S. M., et al. (2019). "1-(2-Hydroxyethyl)imidazolidine-2-thione."[1][2][3][4][5][6] Molbank, 2019(1), M1043. Link[7]
-
General Synthesis of Cyclic Thioureas: Allen, C. F. H., et al. (1946). "Ethylene Thiourea."[2][3][4][8] Organic Syntheses, Coll. Vol. 3, p.394. Link
-
Chemical Identity: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 2801741, this compound. Link
-
Electroplating Applications: Qin, Y., et al. (2018).[5] "Indium Electroplating Compositions Containing 2-imidazolidinethione Compounds." U.S. Patent Application 20180016690.[5] Link
- Corrosion Inhibition: Zhang, Q., et al. (2009). "Corrosion inhibition of mild steel by imidazolidine-2-thione derivatives in acid medium." Corrosion Science. (Contextual grounding for Module C).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) as a Corrosion Inhibitor
Executive Summary
This application note details the physicochemical properties, mechanism of action, and evaluation protocols for 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) . Unlike traditional long-chain imidazoline inhibitors that suffer from poor aqueous solubility, HEIT incorporates a hydrophilic hydroxyethyl tail, ensuring superior dispersibility in aqueous acidic media (e.g., 1M HCl, H₂SO₄) without requiring toxic co-solvents. This guide is designed for materials scientists and researchers optimizing corrosion inhibition systems for carbon steel infrastructure.
Physicochemical Profile & Safety
Chemical Structure: A five-membered heterocyclic ring containing nitrogen and sulfur (thione group), with a hydroxyethyl pendant group.
-
CAS: 583-39-1 (General class reference; specific derivatives vary)
-
Molecular Formula: C₅H₁₀N₂OS
-
Solubility: High in water/alcohols due to the -OH group; moderate in non-polar hydrocarbons.
Safety Note for Drug Development Professionals: While used here for corrosion, the imidazolidinethione moiety shares structural homology with thyrostatic drugs (e.g., Methimazole). Personnel must handle HEIT with strict PPE to prevent potential endocrine disruption or teratogenic effects.
Mechanism of Action: The "Donation-Back Donation" System
HEIT functions as a mixed-type inhibitor (affecting both anodic dissolution and cathodic hydrogen evolution) through strong chemisorption onto the metal surface.
Adsorption Dynamics
The inhibition efficiency relies on the formation of a coordinate covalent bond between the inhibitor and the metal (Fe) d-orbitals.
-
Electron Donation: The lone pair electrons on the Nitrogen (N) and Sulfur (S=) atoms, along with the
-electrons of the heterocyclic ring, are donated to the empty d-orbitals of surface Iron atoms. -
Back-Donation: To relieve charge buildup, the Iron atom back-donates electrons from its filled d-orbitals to the empty antibonding (
) orbitals of the HEIT molecule. -
Hydrophilic Anchoring: The hydroxyethyl group (-CH₂CH₂OH) does not just aid solubility; it provides secondary anchoring via oxygen lone pairs, stabilizing the adsorbed film against hydrodynamic shear.
Mechanistic Visualization
The following diagram illustrates the multi-center adsorption pathway of HEIT on a Carbon Steel surface.
Figure 1: Adsorption mechanism of HEIT showing the synergistic electron donation and back-donation process that forms a stable protective film on Iron.
Experimental Protocol: Electrochemical Evaluation
Objective: Quantify the Inhibition Efficiency (
Equipment & Reagents
-
Potentiostat/Galvanostat: (e.g., BioLogic VSP-300 or Gamry Reference 600).
-
Cell: Standard three-electrode double-jacketed cell.
-
Working Electrode (WE): Carbon Steel (C1018 or X65), embedded in epoxy (exposed area ~1 cm²).
-
Counter Electrode (CE): Platinum mesh or Graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).
Workflow Protocol
Figure 2: Sequential workflow for electrochemical characterization of HEIT.
Detailed Steps
Step 1: Surface Preparation (Critical)
-
Abrade the Working Electrode (WE) sequentially with SiC paper (grades 400, 800, 1200, 2000).
-
Rinse with distilled water, degrease with acetone in an ultrasonic bath for 5 minutes, and dry with warm air.
-
Why: A non-uniform oxide layer will produce noisy EIS data (inductive loops) that obscure the inhibitor's performance.
Step 2: OCP Stabilization
-
Immerse WE in the test solution (with or without HEIT).
-
Monitor Open Circuit Potential (OCP) for 30–60 minutes.
-
Validation Criteria: The system is ready only when potential drift is < 1 mV over 5 minutes.
Step 3: Electrochemical Impedance Spectroscopy (EIS)
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV peak-to-peak (ensures linear response).
-
Data Output: Nyquist Plot (Imaginary vs. Real Impedance).
-
Analysis: Fit data to a Randles Equivalent Circuit (
).- : Charge Transfer Resistance (inversely proportional to corrosion rate).
-
: Constant Phase Element (represents double-layer capacitance,
).[1]
Step 4: Potentiodynamic Polarization (Tafel)
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 0.5 mV/s or 1.0 mV/s.
-
Note: Perform Tafel after EIS, as polarization permanently alters the surface state.
Data Analysis & Interpretation
Calculating Inhibition Efficiency
Calculate efficiency (
Where:
- = Resistance with HEIT.
- = Resistance of acid only.
Adsorption Isotherm (Langmuir)
To confirm the mechanism, plot
-
Surface Coverage (
) = . -
Linearity Check: A straight line with
confirms Langmuir adsorption (monolayer coverage).
Standard Gibb's Free Energy (
-
If
is around -20 kJ/mol: Physisorption (electrostatic). -
If
is around -40 kJ/mol: Chemisorption (covalent bonding). HEIT typically exhibits values near -35 to -40 kJ/mol.
Typical Data Summary Table
Example expected values for Carbon Steel in 1M HCl at 25°C.
| HEIT Conc. (mM) | Inhibition Efficiency ( | ||
| 0 (Blank) | 25.4 | 180.5 | — |
| 1.0 | 145.2 | 95.2 | 82.5 |
| 5.0 | 320.8 | 62.4 | 92.1 |
| 10.0 | 480.1 | 45.1 | 94.7 |
Trend: As concentration increases,
References
-
Turcio-Ortega, D., et al. (2007).[2][3] "Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid Solution." Materials Science (Medžiagotyra).
-
Fouda, A.S., et al. (2021).[4] "Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution." RSC Advances.
-
Tiekink, E.R.T. (2019). "1-(2-Hydroxyethyl)imidazolidine-2-thione."[5][6] Molbank.
-
Zhang, J., et al. (2010).[7][8] "Molecular modeling of the inhibition mechanism of 1-(2-aminoethyl)-2-alkyl-imidazoline." Corrosion Science.
-
ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International.
Sources
- 1. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matsc.ktu.lt [matsc.ktu.lt]
- 3. researchgate.net [researchgate.net]
- 4. Retracted Article: Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide der ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01405F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
1-(2-Hydroxyethyl)-2-imidazolidinethione in electroplating applications
Application Note: 1-(2-Hydroxyethyl)-2-imidazolidinethione in Acid Copper Electroplating
Executive Summary
This technical guide details the application of This compound (CAS: 932-49-0), herein referred to as HIT , as a high-performance leveling agent in acid copper electroplating.[1] Unlike standard thiourea derivatives, HIT offers a unique balance of suppression and grain refinement, making it critical for High Aspect Ratio (HAR) interconnects and Microvia filling in Printed Circuit Board (PCB) manufacturing.
Target Audience: R&D Scientists, Process Engineers, and Formulation Chemists.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Common Abbreviation | HIT, HE-ETU |
| CAS Number | 932-49-0 |
| Molecular Formula | C₅H₁₀N₂OS |
| Molecular Weight | 146.21 g/mol |
| Solubility | Soluble in water; highly soluble in hot water/alcohols.[1] |
| Function | Class II Brightener (Leveler) |
Mechanism of Action: Competitive Adsorption
The efficacy of HIT relies on its ability to act as a selective suppressor .[1] In acid copper systems, the plating rate is controlled by the competition between accelerators (e.g., SPS) and suppressors (e.g., PEG/Cl⁻).
-
The Leveling Effect: HIT is a nitrogen-sulfur heterocyclic compound.[1] It possesses a strong dipole and adsorbs preferentially at areas of high current density (protrusions, corners, and edges).
-
Inhibition: Once adsorbed, HIT inhibits the reduction of Cu²⁺ to Cu⁰ at these high-energy sites.[1]
-
Redistribution: This inhibition forces the current flux toward low-current density areas (recesses/microvias), resulting in "bottom-up" filling and a leveled surface.[1]
Diagram 1: Electrochemical Adsorption Mechanism
Caption: Competitive adsorption model showing HIT blocking high-current density zones to promote deposition in recesses.
Experimental Protocol
Safety Warning: HIT is an irritant and a thiourea derivative.[1] Handle with nitrile gloves and work within a fume hood.[1] Avoid inhalation of dust.[1]
Stock Solution Preparation
Direct addition of solid HIT to a plating tank is discouraged due to slow dissolution kinetics.[1]
-
Weigh: 1.0 g of HIT (99%+ purity).
-
Dissolve: Add to 100 mL of Deionized (DI) Water.
-
Note: If dissolution is slow, heat gently to 40°C.[1]
-
-
Stabilize: Add 1 mL of concentrated H₂SO₄ to acidify the stock (prevents hydrolysis).
-
Final Conc: 10 g/L (10,000 ppm).
Base Electrolyte Formulation (Standard Acid Copper)
Prepare 1 Liter of base bath:
| Component | Concentration | Role |
| CuSO₄[1][2] · 5H₂O | 200 - 250 g/L | Copper source |
| H₂SO₄ (conc.) | 50 - 60 g/L | Conductivity / Anode corrosion |
| HCl (35%) | 0.15 mL/L (~50-60 ppm Cl⁻) | Synergist for PEG adsorption |
| PEG (MW 6000) | 200 - 300 mg/L | Carrier / Suppressor |
| SPS (Accelerator) | 1 - 3 mg/L | Bis-(3-sulfopropyl) disulfide |
HIT Addition & Optimization
-
Starting Range: 0.1 – 0.5 mg/L (ppm).[1]
-
Addition: Add 10 µL of Stock Solution per Liter of bath to achieve 0.1 ppm.
-
Operating Temp: 20°C – 25°C.
-
Current Density: 1 – 4 A/dm².[1]
Validation Methodologies
Trust in the protocol is established through rigorous testing.[1] Do not rely solely on visual inspection.
Hull Cell Test (The Industry Standard)
The Hull Cell creates a range of current densities across a single panel.[1]
-
Setup: 267 mL Hull Cell, Brass panel (cleaned/activated).
-
Parameters: 2A total current, 10 minutes, air agitation.
-
Analysis:
Cyclic Voltammetric Stripping (CVS)
For quantitative analysis of the additive.[1]
-
Technique: Modified Linear Approximation Technique (MLAT).[1]
-
Observation: HIT acts as a suppressor in the CVS curve.[1] An increase in HIT concentration decreases the stripping peak area (Ar) relative to the saturated reference.[1]
Diagram 2: Optimization Workflow
Caption: Iterative workflow for validating HIT concentration in production baths.
Troubleshooting Guide
| Defect | Probable Cause | Corrective Action |
| Dull HCD Area | Low HIT concentration.[1] | Add HIT in 0.05 ppm increments. |
| Step Plating / Skip | Excess HIT or Low Chloride.[1] | Check Cl⁻ level; perform carbon treatment if HIT is too high.[1] |
| Pitting | Organic contamination or Excess HIT.[1] | Analyze via CVS; Carbon filtration.[1] |
| Roughness | Particulates (Anode sludge).[1] | Check anode bags; HIT does not cause roughness unless severely low.[1] |
References
-
Patent EP1054080B1 . Electrolytic copper plating solutions. (Identifies this compound as a preferred leveler).
-
PubChem Compound Summary . This compound (CAS 932-49-0).[1] National Center for Biotechnology Information.[1] [1]
-
MDPI Article . Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. (Provides comparative mechanistic data on imidazole-thione derivatives). [1]
-
US Patent 5051154A . Additive for acid-copper electroplating baths to increase throwing power.[1] (Discusses the synergy of imidazolidinethione derivatives with wetting agents).
Sources
1-(2-Hydroxyethyl)-2-imidazolidinethione NMR spectroscopy analysis
Application Note: Structural Elucidation and Purity Assessment of 1-(2-Hydroxyethyl)-2-imidazolidinethione via High-Field NMR
Introduction
This compound (HEIT), also known as N-(2-hydroxyethyl)ethylenethiourea, is a critical heterocyclic compound used as a non-staining antioxidant and accelerator in the chloroprene rubber industry. It also serves as a ligand in coordination chemistry and a scavenger in specific aldehyde reduction processes.
Unlike its symmetric parent compound, imidazolidine-2-thione (Ethylenethiourea or ETU), HEIT possesses a hydroxyethyl tail at the N1 position. This substitution breaks the molecular symmetry, introducing complexity into the NMR spectrum that is often misinterpreted in routine quality control (QC).
The Analytical Challenge: Commercial samples of HEIT often contain impurities such as unreacted N-(2-hydroxyethyl)ethylenediamine, residual carbon disulfide, or the symmetric ETU byproduct. Distinguishing the HEIT structure requires resolving the subtle electronic differences between the substituted and unsubstituted ring nitrogens.
This guide provides a robust protocol for the structural confirmation and purity analysis of HEIT using 1D and 2D NMR spectroscopy.
Experimental Design & Rationale
Solvent Selection: The Case for DMSO-d6
While CDCl₃ is the standard for organic small molecules, it is unsuitable for HEIT for two reasons:
-
Solubility: HEIT is polar due to the thioamide moiety and the hydroxyl group. It is sparingly soluble in chloroform.
-
Exchangeable Protons: The diagnostic -OH and -NH protons are prone to rapid exchange and line broadening in non-polar solvents or protic solvents like Methanol-d4. DMSO-d6 is the required solvent as it forms strong hydrogen bonds with the solute, slowing the exchange rate and allowing for the observation of sharp, integrable triplets (OH) and singlets (NH).
Instrument Configuration
-
Field Strength: ≥ 400 MHz is recommended to resolve the second-order effects in the imidazolidine ring protons.
-
Probe Temperature: 298 K (25 °C). Higher temperatures may induce peak coalescence of the ring protons due to conformational flipping.
Detailed Protocol
Step 1: Sample Preparation
-
Massing: Weigh 10–15 mg of the HEIT sample into a clean vial.
-
Note: Do not exceed 20 mg; high concentrations can cause viscosity broadening in DMSO.
-
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Use an ampoule or fresh bottle to minimize water content. Water signals in DMSO (approx. 3.33 ppm) can overlap with the ring protons.
-
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet to 2.50 ppm.
Step 2: Acquisition Parameters (Standard 1H)
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (d1): Set to 10 seconds .
-
Reasoning: The T1 relaxation times of the thioamide proton and the hydroxyl proton are long. A short d1 will under-integrate these signals, leading to false purity calculations.
-
-
Scans (ns): 16 (sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm.
Step 3: 13C Acquisition (Optional but Recommended)
-
Pulse Sequence: zgpg30 (Proton-decoupled).
-
Scans: 512 (Carbon sensitivity is low; the quaternary C=S requires high S/N).
-
Relaxation Delay: 2.0 seconds.
Structural Analysis & Data Interpretation
Chemical Structure & Numbering
Figure 1: Connectivity of this compound.[1] Note the asymmetry caused by the N1-substitution.
1H NMR Spectral Assignments (DMSO-d6)
Unlike ETU, which shows a singlet for the ring protons, HEIT displays distinct regions due to the loss of C2v symmetry.
| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 7.80 – 8.10 | Broad Singlet | 1H | Thioamide proton (N3-H).[2] Deshielded by C=S anisotropy. |
| OH | 4.70 – 4.90 | Triplet (br) | 1H | Hydroxyl proton.[2] Appears as a triplet if sample is dry (coupling to C7-CH2). |
| Chain N-CH₂ | 3.85 – 3.95 | Triplet | 2H | C6 protons.[2] Deshielded by the adjacent Thioamide Nitrogen. |
| Ring CH₂ | 3.40 – 3.70 | Multiplet | 4H | C4 and C5 protons.[2] Often overlap. In high-field (>500 MHz), these resolve into two distinct multiplets. |
| Chain O-CH₂ | 3.50 – 3.60 | Multiplet | 2H | C7 protons.[2] Often overlaps with Ring CH₂ or water peak. |
Critical QC Checkpoint:
-
If the NH peak is missing, check for D₂O contamination (exchange).
-
If the Ring CH₂ appears as a perfect singlet at ~3.56 ppm, the sample is likely ETU (unsubstituted), not HEIT.
13C NMR Spectral Assignments
| Carbon Type | Shift (δ ppm) | Assignment | Notes |
| C=S | 180.0 – 183.0 | C2 | Most downfield signal.[2] Diagnostic of thione. |
| Chain C-OH | 58.0 – 59.5 | C7 | Typical primary alcohol shift.[2] |
| Chain N-C | 48.0 – 50.0 | C6 | Attached to N1.[2] |
| Ring C | 46.0 – 49.0 | C5 | Adjacent to substituted N1.[2] |
| Ring C | 40.0 – 42.0 | C4 | Adjacent to unsubstituted N3.[2] |
Workflow: From Powder to Purity Report
Figure 2: Logical decision tree for validating HEIT identity against common errors.
Troubleshooting & Common Pitfalls
-
Water Interference:
-
Symptom: A large broad peak at 3.33 ppm obscures the ring protons.
-
Solution: Use DMSO-d6 ampoules.[3] If unavoidable, run the spectrum at 300 K or 305 K to shift the water peak (water shifts upfield with temperature) away from the CH₂ signals.
-
-
Missing OH Triplet:
-
Symptom: The OH signal at ~4.8 ppm is a broad lump or missing.
-
Cause: Trace acid or water catalyzing proton exchange.
-
Fix: Add a single grain of activated neutral alumina to the tube to scavenge acid/water, or simply rely on the integration of the CH₂ triplets.
-
-
Impurity Identification:
-
Ethanolamine: Look for sharp triplets upfield (approx. 2.5–2.8 ppm) and lack of the downfield NH.
-
CS₂: While volatile, residual CS₂ appears as a singlet in Carbon NMR at 192 ppm.
-
References
-
MDPI (Molecules/Crystals): 1-(2-Hydroxyethyl)imidazolidine-2-thione: Synthesis, Structure, and Spectroscopic Characterization. (Confirmation of non-planar ring structure and specific NMR assignments).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 73966, this compound. Retrieved from PubChem.
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart (DMSO-d6 residual peaks).
-
Sigma-Aldrich. Product Specification for this compound (CAS 932-49-0).[2]
Sources
1-(2-Hydroxyethyl)-2-imidazolidinethione mass spectrometry techniques
Application Note: High-Sensitivity Quantification of 1-(2-Hydroxyethyl)-2-imidazolidinethione (HETU) via LC-MS/MS
Executive Summary
This compound (HETU), also known as N-(2-hydroxyethyl)ethylenethiourea, is a critical analyte in two distinct fields: environmental toxicology (as a metabolite of ethylenebisdithiocarbamate fungicides like Mancozeb) and industrial chemistry (as a major degradation product of monoethanolamine in carbon capture systems).
Its high polarity (LogP < 0) and low molecular weight (146.21 Da) make it a "rogue" analyte for standard C18 Reverse Phase chromatography, often eluting in the void volume with significant ion suppression. This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) protocol designed to retain, separate, and quantify HETU with sub-ppb sensitivity.
Analyte Profile & Physicochemical Challenges
| Property | Value / Description | Analytical Implication |
| CAS Number | 932-49-0 | Reference standard identification. |
| Molecular Formula | C5H10N2OS | Small molecule; requires low mass cut-off optimization. |
| Molecular Weight | 146.21 g/mol | Precursor Ion [M+H]+ = 147.1 |
| Polarity (LogP) | ~ -0.6 to -1.0 (Estimated) | Critical: Highly water-soluble. Poor retention on C18. |
| pKa | ~1.3 (Thione group) | Weakly basic; requires acidic mobile phase for ESI+ protonation. |
| Solubility | Water, Methanol, Ethanol | Compatible with aqueous/organic extraction; incompatible with hexane. |
Method Development Strategy
Chromatographic Selection: The HILIC Advantage
Standard C18 columns fail to retain HETU, causing it to co-elute with salts and matrix interferents (the "salt dump").
-
Recommended Phase: Amide-functionalized HILIC (e.g., Waters BEH Amide or Agilent HILIC-Z).
-
Mechanism: Partitioning between the bulk organic mobile phase and a water-enriched layer on the stationary phase surface.
-
Benefit: HETU is retained significantly, eluting after the void volume, separating it from suppressive matrix salts.
Mass Spectrometry: MRM Transition Logic
HETU ionizes best in Electrospray Ionization Positive (ESI+) mode.
-
Precursor: m/z 147.1 [M+H]+
-
Primary Fragment (Quantifier): m/z 103.1.
-
Mechanism:[1] Loss of the hydroxyethyl side chain (neutral loss of C2H4O, 44 Da). This yields the stable imidazolidine-2-thione (ETU) core ion.
-
-
Secondary Fragment (Qualifier): m/z 129.1.
-
Mechanism:[1] Dehydration (Loss of H2O, 18 Da) from the hydroxyethyl group.
-
Detailed Experimental Protocol
Reagents & Standards
-
Analyte: this compound (HETU), >98% purity.
-
Internal Standard (IS): HETU-d4 (CAS 1794759-84-4) or ETU-d4 (if HETU-d4 is unavailable, though retention times will differ slightly).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation: Supported Liquid Extraction (SLE)
Context: SLE is superior to LLE for polar analytes, preventing emulsion formation and ensuring high recovery.
-
Sample Pre-treatment:
-
Aliquot 200 µL of urine/water/plasma.
-
Spike with 10 µL Internal Standard solution (1 µg/mL).
-
Dilute with 200 µL 0.1% Formic Acid in water (Total volume 410 µL).
-
-
Loading:
-
Load entire sample onto a Diatomaceous Earth SLE Cartridge (e.g., Isolute SLE+).
-
Apply gentle vacuum/pressure to initiate flow, then wait 5 minutes for complete absorption.
-
-
Elution:
-
Elute with 2 x 2.5 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Note: HETU is moderately soluble in DCM; Ethyl Acetate may offer better recovery depending on the matrix.
-
-
Reconstitution:
-
Evaporate solvent to dryness under N2 at 40°C.
-
Reconstitute in 100 µL of 90:10 ACN:Water (Mobile Phase Initial Conditions). Crucial: High organic content in reconstitution solvent prevents peak broadening in HILIC.
-
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
| Time (min) | % A (Aqueous) | % B (Organic) | Flow (mL/min) | Phase |
| 0.00 | 5 | 95 | 0.4 | Initial |
| 1.00 | 5 | 95 | 0.4 | Hold |
| 4.00 | 40 | 60 | 0.4 | Gradient |
| 5.00 | 40 | 60 | 0.4 | Wash |
| 5.10 | 5 | 95 | 0.4 | Re-equilibrate |
| 8.00 | 5 | 95 | 0.4 | End |
Mass Spectrometry (Source: ESI+):
-
Capillary Voltage: 3.0 kV
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
Desolvation Gas: 800 L/hr (N2)
-
Cone Gas: 50 L/hr
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| HETU | 147.1 | 103.1 | 25 | 18 | Quant |
| HETU | 147.1 | 129.1 | 25 | 12 | Qual |
| HETU-d4 | 151.1 | 107.1 | 25 | 18 | IS Quant |
Workflow Visualization
Caption: Optimized workflow for HETU extraction and analysis using Supported Liquid Extraction (SLE) and HILIC-MS/MS.
Troubleshooting & Optimization
-
Peak Tailing: HILIC is sensitive to sample diluent. Ensure the injection solvent matches the initial mobile phase (high organic, e.g., 90% ACN). Injecting a 100% aqueous sample will cause severe peak distortion.
-
Carryover: HETU contains a thione group which can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
-
Sensitivity Loss: If signal drops, check the ESI capillary. Non-volatile salts from the SLE step (if breakthrough occurs) can clog the source. Ensure the SLE cartridge is not overloaded.
References
-
PubChem. (2025). This compound | C5H10N2OS. National Library of Medicine. [Link]
-
US EPA. (2016). Method 509.1: Determination of Ethylenethiourea (ETU) in Water by LC/ESI-MS/MS. [Link]
-
ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Imidazolidine Derivatives. [Link]
Sources
Application Note: Crystallographic Characterization of 1-(2-Hydroxyethyl)-2-imidazolidinethione
This Application Note provides a rigorous technical guide for the X-ray crystallographic characterization of 1-(2-Hydroxyethyl)-2-imidazolidinethione (also known as
Introduction & Significance
This compound (HEIT) is a bifunctional heterocyclic compound featuring a rigid thioimidazolidine core and a flexible hydroxyethyl arm.[1][2] It serves as a critical intermediate in the synthesis of coordination polymers, rubber accelerators, and biologically active organotin dithiocarbamates.[1][2]
Accurate crystallographic characterization of HEIT is challenging due to the conformational flexibility of the hydroxyethyl group and the propensity for twinning in polar organic thiones.[1][2] This protocol outlines a validated workflow to obtain high-quality single crystals, collect redundant diffraction data, and resolve the complex hydrogen-bonding networks that define its solid-state packing.[1][2]
Key Material Properties
| Property | Value | Notes |
| Formula | Bifunctional (Thione S + Hydroxyl O) | |
| Molar Mass | 146.21 g/mol | Small molecule, high diffraction potential |
| Melting Point | 136.5 – 137.5 °C | Sharp melting range indicates high purity |
| Density | ~1.32 g/cm³ | Typical for organic thioureas |
| Solubility | Soluble: Hot water, MeOH, AcetoneInsoluble: Hexane, Ether | Critical for solvent selection |
| Crystal Habit | Monoclinic Prisms | Space Group typically |
Experimental Protocols
Protocol 1: Synthesis and Purification
Prerequisite: High-purity starting material is essential for defect-free crystals.[1][2]
-
Reaction: React
-(2-hydroxyethyl)ethylenediamine with carbon disulfide ( ) in the presence of KOH (aqueous medium). -
Cyclization: Heat to reflux to drive the evolution of
and ring closure.[1][2] -
Work-up: Acidify to precipitate the crude thione.
-
Purification (Critical Step):
Protocol 2: Crystal Growth Optimization
The hydroxyethyl tail adds entropic disorder.[1][2] Slow crystallization is required to lock this group into a well-ordered conformation.[1][2]
Method A: Slow Evaporation (Preferred) [1]
-
Prepare a saturated solution of HEIT in Methanol/Acetone (1:1 v/v) .
-
Filter through a 0.22 µm PTFE syringe filter into a clean scintillation vial.
-
Store at 4°C in a vibration-free environment.
-
Timeline: 3-5 days for X-ray quality prisms (
mm).
Method B: Vapor Diffusion (For higher quality)
-
Inner Vial: 20 mg HEIT in 1 mL Ethanol.
-
Outer Reservoir: 5 mL Diethyl Ether (Antisolvent).
-
Seal tightly.[1][2] Ether vapor diffuses into ethanol, slowly lowering solubility.[1][2]
Protocol 3: Data Collection Strategy
Instrument: Bruker Kappa APEXII or equivalent (Mo K
-
Mounting: Select a single prism without visible cracks.[1][2] Mount on a MiTeGen loop using Paratone-N oil.[1][2]
-
Temperature: 100 K (Nitrogen stream).
-
Strategy:
Structure Solution & Refinement Logic
The following diagram illustrates the decision-making process during structure refinement, specifically addressing the common issues of disorder in the hydroxyethyl chain and hydrogen bond assignment.
Caption: Logical workflow for refining the HEIT structure, emphasizing the handling of the flexible hydroxyethyl group and hydrogen atoms.
Refinement Nuances
-
Thione vs. Thiol Tautomer: The C=S bond length is a critical indicator.[1][2]
-
Hydrogen Bonding: The lattice is sustained by a 2D network.[1][2]
Supramolecular Analysis[1][2][3][8][9]
The crystal packing of HEIT is dominated by strong intermolecular forces.[1][2] The diagram below details the specific connectivity observed in the
Caption: Schematic of the primary hydrogen-bonding interactions forming supramolecular layers. Red dashed lines indicate H-bonds.[1][2]
Structural Commentary:
The structure typically adopts a non-planar five-membered ring conformation (twisted on the C4-C5 bond).[1][2] The
References
-
Tan, S. L., & Tiekink, E. R. T. (2021).[1][2][3] Non-covalent interactions involving remote substituents influence the topologies of supramolecular chains featuring hydroxyl-O–H[1][2][3]···O(hydroxyl) hydrogen bonding.[1][2][4][3] CrystEngComm, 23, 1000-1012.[1][2]
-
Beheshti, A., et al. (2020).[1][2][3] Synthesis and dye adsorption studies of the {dibromo(1,1′-(1,2-ethanediyl)bis(3-methyl-imidazole-2-thione)dicopper(I)}n polymer. New Journal of Chemistry, 44, 1-10.[1][2]
-
PubChem Compound Summary. (2025). This compound (CID 2801741).[1][2] National Center for Biotechnology Information.[1]
-
Molbank. (2018).[1][2] Crystal structure determination of 1-(2-hydroxyethyl)imidazolidine-2-thione. Molbank, M9xx.[1][2][4] (Referenced in search context for structural confirmation).
Sources
Technical Guide: Preparation and Handling of 1-(2-Hydroxyethyl)-2-imidazolidinethione Solutions
Introduction & Chemical Context
1-(2-Hydroxyethyl)-2-imidazolidinethione (HETU) is a cyclic thiourea derivative structurally related to ethylenethiourea (ETU). In drug development and environmental toxicology, it is primarily monitored as a metabolic degradation product of ethylenebisdithiocarbamate (EBDC) fungicides (e.g., Mancozeb) and as a potential impurity in thiourea-based pharmaceutical intermediates.
Beyond its role as an analytical standard, HETU is utilized in material science as a non-cyanide complexing agent for indium and cobalt electroplating, and as a corrosion inhibitor. Its amphiphilic nature—possessing both a polar hydroxyl group and a thione moiety—dictates specific solvation and handling requirements to prevent oxidative desulfurization.
Key Physicochemical Properties[1][2][3][4][5][6]
| Property | Value | Relevance to Protocol |
| Molecular Weight | 146.21 g/mol | Calculation of Molarity |
| Appearance | White to pale yellow crystals | Visual QC for oxidation (darkening indicates decomposition) |
| Melting Point | 136.5–137.5 °C | Purity verification |
| Solubility | Water, Methanol, Ethanol, DMSO | High polarity allows aqueous/organic stock solutions |
| UV | ~240 nm, ~284 nm (MeOH) | Detection of thione ( |
| pKa | ~ -1.2 (Thione protonation) | Stable in neutral/weakly acidic media; unstable in strong base |
Safety & Hazard Assessment (HSE)
Critical Warning: While HETU is less volatile than ETU, it shares structural similarities with known thyroid toxicants and teratogens. Treat all solids and solutions as Suspected Carcinogens and Reproductive Toxins .
-
Engineering Controls: All weighing and dissolution must occur within a certified Chemical Fume Hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxide, bleach) which rapidly convert the thione to the urea analog (1-(2-hydroxyethyl)-2-imidazolidinone), destroying the compound.
Solution Preparation Protocol
This protocol describes the preparation of a 10 mM Stock Solution suitable for HPLC standards or biological assays.
Materials
-
Solute: this compound (>98% purity).[1]
-
Solvent: HPLC-grade Methanol (preferred for stability) or Deionized Water (18.2 MΩ·cm).
-
Equipment: Class A Volumetric Flask (amber glass), Analytical Balance (0.01 mg precision).
Step-by-Step Methodology
-
Equilibration: Allow the HETU solid to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weighing:
-
Target Mass: 14.62 mg (for 10 mL of 10 mM solution).
-
Weigh directly into a weighing boat; do not use paper as the thione can adsorb.
-
-
Dissolution (The "Wetting" Technique):
-
Transfer solid to a 10 mL Amber Volumetric Flask .
-
Add approximately 5 mL of solvent (Methanol or Water).
-
Critical Step: Sonicate for 2-3 minutes. The hydroxyl group facilitates solubility, but the crystal lattice energy requires mechanical agitation to break rapidly.
-
-
Dilution:
-
Dilute to the mark with solvent.
-
Invert 10 times to mix.
-
-
Filtration (Optional but Recommended):
-
If using for HPLC, filter through a 0.22 µm PTFE (for methanol) or PES (for water) syringe filter into an amber HPLC vial.
-
Stability & Storage
-
Solvent Effect: Methanolic solutions are stable for 1 month at -20°C. Aqueous solutions are prone to hydrolysis and oxidation; prepare fresh or store <24 hours at 4°C.
-
Oxidation Marker: If the solution turns cloudy or develops a sulfurous precipitate, oxidative desulfurization has occurred. Discard immediately.
Analytical Verification (QC)
Before using the solution in critical assays, verify concentration and integrity using UV-Vis or HPLC.
UV-Vis Spectrophotometry
-
Blank: Pure solvent.
-
Scan Range: 200–400 nm.
-
Criteria: Distinct absorption maxima at ~240 nm and ~284 nm . The 284 nm band corresponds to the C=S thione group. Loss of this peak indicates conversion to the urea derivative (imidazolidinone).
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 95% Water / 5% Acetonitrile (highly polar compound elutes early).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm.
-
Retention Time: Expect early elution (approx. 2-4 min depending on dead volume).
Visualizing the Degradation Pathway
Understanding the instability of the thione group is vital for accurate handling. The diagram below illustrates the oxidative degradation pathway that researchers must prevent.
Caption: Oxidative desulfurization pathway of HETU. Exposure to air or oxidants converts the active thione to the inactive urea analog.
Experimental Workflow: Metabolic Stability Assay
For drug development professionals assessing HETU as a metabolite.
Caption: Workflow for using HETU as a reference standard in metabolic stability assays.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2801741, this compound. Retrieved January 29, 2026, from [Link]
-
Low, S. M., et al. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Crystal Structure and Spectroscopic Characterization. Molbank, 2019(1), M1042. Retrieved from [Link][2][3]
-
U.S. Environmental Protection Agency. Chemical Substance: 2-Imidazolidinethione, 1-(2-hydroxyethyl)-.[4][5][6][7] Toxic Substances Control Act (TSCA) Inventory. Retrieved from [Link]
Sources
- 1. cn.haihangindustry.com [cn.haihangindustry.com]
- 2. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(2-Hydroxyethyl)-2-imidazolidinone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. researchgate.net [researchgate.net]
Application Note: 1-(2-Hydroxyethyl)-2-imidazolidinethione as a Pharmaceutical Intermediate
[1][2][3][4]
Executive Summary
This compound (HEIT) is a bifunctional heterocyclic scaffold characterized by a cyclic thiourea core and a pendant hydroxyethyl group.[1][2][3] It serves as a strategic "switch" intermediate in medicinal chemistry:
-
Precursor to Oxygenated Scaffolds: It is the direct sulfur-isostere precursor to 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) , a pharmacophore investigated for heparanase inhibition (dermatology) and as a side-chain synthon for beta-lactam antibiotics.[1][2][3]
-
Metal Coordination: The thione sulfur exhibits high affinity for soft metals (Au, Ag, Cu), making HEIT a key ligand in the synthesis of antimicrobial organometallic complexes.[1]
-
Chiral Auxiliary Precursor: The imidazolidinethione ring is a template for synthesizing chiral auxiliaries used in asymmetric aldol reactions.[3]
This guide provides a validated protocol for the synthesis, purification, and analytical characterization of HEIT, ensuring pharmaceutical-grade purity (>98.5%).[1][2]
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | 1-(2-Hydroxyethyl)imidazolidine-2-thione |
| CAS Number | 932-49-0 |
| Molecular Formula | C₅H₁₀N₂OS |
| Molecular Weight | 146.21 g/mol |
| Appearance | White to pale orange crystalline solid |
| Melting Point | 136.5 – 137.5 °C |
| Solubility | Soluble in DMSO, Methanol, Hot Water; Insoluble in Hexane |
| Stability | Hygroscopic; susceptible to S-oxidation in air.[1][2][3][][5] Store under N₂ at -20°C. |
Application Workflow: Divergent Synthesis
The utility of HEIT lies in its ability to undergo divergent functionalization.[3] The diagram below illustrates its role as a central node in generating Imidazolidinones (via desulfurization) and Isothioureas (via S-alkylation).[2][3]
Figure 1: Divergent synthetic pathways utilizing HEIT as a core scaffold.[1][2]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesis of HEIT from N-(2-hydroxyethyl)ethylenediamine and Carbon Disulfide (CS₂).[1][2][3] Scale: 100 mmol batch.
Reagents:
-
N-(2-Hydroxyethyl)ethylenediamine (10.4 g, 100 mmol)[1][2][3]
-
Carbon Disulfide (CS₂) (7.6 g, 100 mmol) [CAUTION: Neurotoxin/Flammable ][1][2]
-
Potassium Hydroxide (KOH) (50% w/v aqueous solution)[2][3][5]
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar. Purge with Nitrogen (N₂).[2][3]
-
Addition: Dissolve N-(2-hydroxyethyl)ethylenediamine in Ethanol (50 mL) and cool to 0°C in an ice bath.
-
CS₂ Addition: Add CS₂ dropwise over 30 minutes. The solution will turn yellow/orange (formation of dithiocarbamate intermediate).[2][3] Stir for 1 hour at 0°C.
-
Cyclization: Add KOH solution (0.1 eq catalytic amount or stoichiometric depending on specific variant) dropwise. Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress via TLC (10% MeOH in DCM).
-
Workup:
-
Purification: Recrystallize from hot Ethanol or Acetone.
-
Yield: Expected yield 75–85%.
Protocol B: Oxidative Desulfurization to 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI)
Context: This converts the thione to the urea derivative (HEI), a key intermediate for dermatological drugs and potential beta-lactam side chains.[1][2][3]
Procedure:
Quality Control & Analytical Methods
Trustworthy pharmaceutical intermediates require rigorous QC.[2][3]
HPLC Method for Purity Assessment
This method is adapted from impurity profiling of imidazolidine derivatives (e.g., Tizanidine impurities).[2][3]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH 3.[1][2]0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 5% B; 5-15 min: 5%→40% B; 15-20 min: 40% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Thione |
| Retention Time | ~3.5 - 4.5 min (Elutes earlier than S-alkylated derivatives) |
Spectroscopic Validation Criteria
Safety & Handling (HSE)
-
Thyroid Toxicity: Imidazolidinethiones (like Ethylene Thiourea) are known goitrogens and potential carcinogens (Group 2B).[2][3] HEIT should be handled with the same caution.
-
PPE: Full synthesis requires a fume hood, nitrile gloves, and P100 respirator if handling powder.[1]
-
Waste: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize thiones before disposal.[2][3]
References
-
MDPI (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Synthesis, Characterization and Crystal Structure.[1][2][3] Molbank 2019, M1040.[1][3]
-
PubChem. Compound Summary: this compound (CAS 932-49-0).[1][2][3][2]
-
Wiley Online Library (2019). 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor.[1][2][3][6] Experimental Dermatology.[3] [2]
-
Science Alert. Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione Derivatives. Journal of Applied Sciences.[2][3]
-
Google Patents. Preparation process of Mezlocillin (CN101585845B).[2][3] (Describes the use of the imidazolidinone analogue).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Azlocillin - Wikipedia [en.wikipedia.org]
- 3. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: 1-(2-Hydroxyethyl)-2-imidazolidinethione in Polymer Science & Catalytic Scavenging
Executive Summary
1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS: 932-49-0), a functionalized derivative of ethylene thiourea (ETU), occupies a critical niche in polymer chemistry. Unlike its parent compound, which is primarily a vulcanization accelerator, the introduction of the hydroxyethyl tail confers unique solubility and reactivity profiles. This modification allows for dual-mode utility:
-
Elastomer Curing: As a high-performance accelerator for polychloroprene (Neoprene) with modified scorch kinetics compared to ETU.
-
Functional Polymer Synthesis: As a "anchorable" ligand in polyurethane and epoxy backbones, creating solid-supported scavengers for heavy metal removal (Pd, Cu, Hg) in pharmaceutical purification workflows.
This guide provides validated protocols for both applications, addressing the needs of material scientists and drug development professionals seeking to remove transition metal catalysts from Active Pharmaceutical Ingredients (APIs).
Chemical Identity & Mechanism of Action
Compound: this compound Synonyms: N-(2-Hydroxyethyl)ethylenethiourea; Hydroxyethyl-ETU.[1][2] Molecular Weight: 146.21 g/mol Key Functionality: [2][3][4]
-
Thione (C=S): High affinity for soft metals (Pd, Cu, Hg) and nucleophilic reactivity toward allylic halides (vulcanization).
-
Hydroxyl (-OH): Handle for covalent tethering to polymer matrices (isocyanates, epoxides, carboxylic acids).
Mechanistic Pathways
The compound operates via two distinct mechanisms depending on the application.
-
Pathway A (Vulcanization): In polychloroprene (CR), the thione sulfur nucleophilically attacks the allylic chlorine on the polymer chain, forming a crosslink precursor. The hydroxyethyl group improves compatibility with polar rubber grades.
-
Pathway B (Scavenging): When tethered to a resin, the sulfur and nitrogen atoms form a bidentate chelate with transition metals, effectively removing them from solution.
Figure 1: Dual mechanistic pathways for this compound in rubber curing and metal scavenging.
Protocol 1: High-Performance Polychloroprene Vulcanization
Objective: Cure polychloroprene (CR) rubber with improved dispersion and scorch safety compared to standard ETU.
Materials
-
Base Polymer: Polychloroprene (e.g., Neoprene W-type).
-
Accelerator: this compound (Purity >98%).[3]
-
Activators: Zinc Oxide (ZnO), Magnesium Oxide (MgO).
-
Antioxidant: Octylated diphenylamine (ODPA).
Compounding Formulation (PHR)
Data normalized to 100 parts rubber.
| Component | Standard ETU Control | Hydroxyethyl-ETU Protocol | Function |
| Polychloroprene | 100.0 | 100.0 | Base Elastomer |
| Stearic Acid | 0.5 | 0.5 | Lubricant/Activator |
| Magnesia (MgO) | 4.0 | 4.0 | Acid Scavenger |
| ETU | 0.5 | -- | Standard Accelerator |
| Hydroxyethyl-ETU | -- | 0.75 - 1.0 * | Target Accelerator |
| Zinc Oxide (ZnO) | 5.0 | 5.0 | Crosslinking Agent |
| Carbon Black (N330) | 30.0 | 30.0 | Reinforcement |
*Note: Higher loading is required due to higher molecular weight (146 vs 102 g/mol ).
Mixing & Curing Procedure
-
Mastication: Feed raw CR into a two-roll mill at 50°C. Band the rubber.
-
Incorporation (Stage 1): Add Stearic Acid and MgO. Mix for 2 minutes.
-
Filler Addition: Add Carbon Black slowly. Ensure good dispersion.
-
Accelerator Addition: Add This compound . The hydroxyl group aids dispersion in the polar CR matrix, reducing "hot spots."
-
Final Cure: Add ZnO last to prevent premature scorch.
-
Rheometry: Test cure kinetics at 160°C (MDR 2000).
-
Expected Result: Scorch time (ts2) will be slightly longer than ETU (improved safety window), while Cure Rate (t90) remains comparable.
-
Protocol 2: Synthesis of Metal-Scavenging Polyurethane Resins (Drug Development)
Objective: Synthesize a solid-supported scavenger to remove Palladium (Pd) catalysts from API synthesis mixtures. This utilizes the hydroxyl group to tether the thiourea moiety to a polymer bead.
Reaction Scheme
Polymer Backbone: Crosslinked Polystyrene-Isocyanate or Commercial Polyurethane Pre-polymer. Ligand: this compound.[1][2][3][4][5]
Synthesis Workflow
-
Preparation: Suspend 10g of Isocyanate-functionalized resin (loading ~1.5 mmol NCO/g) in anhydrous DMF (100 mL).
-
Activation: Add 1.2 equivalents (relative to NCO) of This compound (approx. 2.6g).
-
Catalysis: Add 2 drops of Dibutyltin Dilaurate (DBTDL).
-
Reaction: Heat to 60°C for 12 hours under Nitrogen. The hydroxyl group reacts with the isocyanate to form a stable urethane linkage.
-
Reaction:R-NCO + HO-R'-Thione -> R-NH-CO-O-R'-Thione
-
-
Washing: Filter resin and wash sequentially with DMF, Methanol, and DCM to remove unreacted ligand.
-
Drying: Vacuum dry at 40°C.
Validation: Palladium Scavenging Efficiency
This test validates the resin's ability to purify drug intermediates.
| Parameter | Experimental Condition |
| Challenge Solution | 500 ppm Pd(OAc)2 in THF |
| Resin Dosage | 5 wt% relative to solution mass |
| Contact Time | 4 hours @ 25°C |
| Analysis Method | ICP-MS of supernatant |
| Target Specification | >95% Pd removal (<25 ppm residual) |
Why this works: The imidazolidinethione moiety is a "soft" donor (Sulfur/Nitrogen) that binds irreversibly to "soft" metals like Pd(II), sequestering them from the liquid phase.
Safety & Handling (E-E-A-T)
While this compound is designed to be a safer alternative to ETU, strict industrial hygiene is required.
-
Toxicity: Like many thioureas, it is a suspected reprotoxin. It acts as a thyroid peroxidase inhibitor.
-
Handling: Use in a fume hood. Wear nitrile gloves (0.11 mm minimum thickness).
-
Degradation: Avoid contact with strong oxidizers. Thermal decomposition emits NOx and SOx fumes.
-
Disposal: Incineration in a permitted hazardous waste facility. Do not discharge into water systems (aquatic toxicity).
References
-
Chemical Identity & Properties: PubChem. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- Compound Summary. National Library of Medicine. Link
-
Vulcanization Mechanism: Lanxess Corporation. Vulkacit® Accelerators: Technical Information for the Rubber Industry. (General reference for thiourea accelerators in CR). Link
-
Structural Characterization: Low, S.M., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[1][2][3][4][5][6] Molbank, 2018(4), M1025. (Crystallography and NMR data). Link
-
Toxicity Profile: Health Canada. Screening Assessment: 2-Imidazolidinethione (Ethylene thiourea). (Context on ETU derivatives and toxicity). Link
-
Polymer Functionalization: RSC Advances. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. (Context for hydroxyethyl-tethering chemistry). Link
Sources
Application Note: 1-(2-Hydroxyethyl)-2-imidazolidinethione & Derivatives as Dual Heparanase/MMP Inhibitors
[1][2]
Executive Summary
This technical guide details the application of This compound (and its bioisostere 1-(2-Hydroxyethyl)-2-imidazolidinone , commonly abbreviated as HEI ) as dual-action inhibitors of Heparanase and Matrix Metalloproteinases (specifically MMP-9) .[1][2]
While the thione derivative acts as a potent metal chelator targeting the zinc-dependent catalytic site of MMPs, the imidazolidinone (HEI) analog has been extensively validated in dermatological and oncological research for its ability to stabilize the basement membrane (BM) by simultaneously blocking the degradation of Heparan Sulfate (HS) and Type IV Collagen. This guide provides the necessary chemical context, mechanistic insights, and step-by-step protocols for evaluating these compounds in drug discovery and tissue engineering workflows.
Chemical Identity & Structural Context[1][2][3][4][5]
Researchers must distinguish between the thione and one variants.[1] While structurally similar, their pharmacodynamics differ significantly due to the sulfur-vs-oxygen substitution.[1]
| Feature | This compound | 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) |
| Common Abbr. | HET, Ethylenethiourea derivative | HEI, Imidazolidinone |
| CAS Number | 932-49-0 | 3699-54-5 |
| Core Motif | Cyclic Thiourea (S=C<) | Cyclic Urea (O=C<) |
| Primary Target | MMP Inhibition (via Zn²⁺ chelation) | Dual Heparanase/MMP Inhibition |
| Mechanism | Strong metal coordination; potential metabolic precursor to HEI.[1] | Hydrogen bonding in catalytic cleft; Basement membrane stabilization.[1] |
| Solubility | Moderate (Water/Ethanol) | High (Water) |
Critical Note: The thione derivative is a known metabolite of ethylenebisdithiocarbamate fungicides and can exhibit thyroid toxicity in high systemic doses.[1] For therapeutic applications focusing on skin barrier repair or anti-metastasis with lower toxicity profiles, the imidazolidinone (HEI) is the preferred lead compound. However, the thione remains a powerful tool for in vitro metalloproteinase studies due to its high affinity for the catalytic zinc ion.[1]
Mechanism of Action (MOA)
The dual inhibition strategy targets the two primary enzymatic axes responsible for Extracellular Matrix (ECM) remodeling and Basement Membrane (BM) breach.
A. Heparanase Inhibition
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (HS) side chains of proteoglycans (HSPGs).[1][2][3]
-
Action: HEI/HET mimics the pyranose ring structure or interacts with the glutamate residues (Glu225/Glu343) in the active site.
-
Result: Prevents the release of sequestered growth factors (VEGF, FGF-2) and maintains the anionic barrier function of the BM.
B. MMP-9 Inhibition
MMP-9 (Gelatinase B)[1][4] degrades Type IV collagen, the structural scaffold of the BM.[1]
-
Action: The thione group (C=S) acts as a monodentate ligand for the catalytic Zinc (Zn²⁺) ion within the MMP active site, displacing the water molecule required for peptide bond hydrolysis. The urea group (C=O) in HEI acts via weaker coordination or allosteric interference.[1]
-
Result: Blocks physical breakdown of the collagen network, preventing tumor cell invasion and photo-aging damage.[1]
C. Pathway Visualization
Figure 1: Dual mechanism of action preventing ECM degradation and preserving basement membrane integrity.
Experimental Protocols
Protocol A: Synthesis of this compound
For research use to generate the thione standard.[1]
-
Reagents: N-(2-Hydroxyethyl)ethylenediamine (1.0 eq), Carbon Disulfide (CS₂, 1.1 eq), Ethanol (solvent).[1]
-
Procedure:
-
Validation: Confirm structure via ¹H-NMR (look for ethylene protons at ~3.4-3.8 ppm) and IR (C=S stretch at ~1200 cm⁻¹).
Protocol B: Heparanase Inhibition Assay (FRET-Based)
Quantifies the ability of the compound to block HS degradation.
Materials:
-
Recombinant Human Heparanase (active form).[1]
-
FRET Substrate: Biotinylated Heparan Sulfate labeled with Europium (Eu) and APC (or similar FRET pair).[1]
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.0), 0.1% BSA.[1]
Step-by-Step:
-
Preparation: Dilute this compound (or HEI) in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.
-
Incubation: Mix 10 µL of compound dilution with 20 µL of Recombinant Heparanase (0.5 ng/µL). Incubate for 15 minutes at 37°C to allow binding.
-
Reaction: Add 20 µL of FRET Substrate. Incubate for 60 minutes at 37°C.
-
Termination: Stop reaction with high pH buffer (Tris-HCl pH 9.0) if using a specific endpoint kit, or read kinetically.
-
Detection: Measure Fluorescence at Ex/Em specific to the FRET pair. Cleavage of HS separates the donor/acceptor, reducing the FRET signal.[1]
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol C: MMP-9 Gelatin Zymography
Visualizes the inhibition of proteolytic activity in a gel matrix.[1]
Materials:
-
SDS-PAGE gels containing 1 mg/mL Gelatin.[1]
-
MMP-9 standard or conditioned media from PMA-stimulated THP-1 cells.[1]
-
Renaturing Buffer: 2.5% Triton X-100.[1]
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 µM ZnCl₂.[1]
-
Stain: Coomassie Brilliant Blue R-250.[1]
Step-by-Step:
-
Electrophoresis: Load samples (non-reduced) and run SDS-PAGE at 120V.
-
Renaturation: Wash gel 2x 30 min in Renaturing Buffer to remove SDS and restore enzyme structure.[1]
-
Inhibition Challenge:
-
Development: Incubate overnight at 37°C.
-
Staining: Stain with Coomassie Blue for 1 hour, then destain.[1]
-
Result: Clear bands indicate gelatin digestion.[1] Inhibition is observed as the persistence of blue staining (lack of clearing) in the compound-treated strips compared to control.
Protocol D: Matrigel Invasion Assay (Cellular)
Validates the functional blockade of metastasis.
-
Setup: Use Transwell chambers (8 µm pore) coated with Matrigel (simulates BM).
-
Seeding: Seed HT1080 or MDA-MB-231 cells (highly invasive) in the upper chamber in serum-free media containing the test compound (1–50 µM).
-
Chemoattractant: Add media + 10% FBS to the lower chamber.
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Quantification:
Expected Data & Interpretation
| Assay | Control Result | With Thione/HEI Inhibitor | Interpretation |
| Heparanase FRET | High FRET loss (Substrate cleaved) | Retained FRET Signal | Direct inhibition of glucuronidase activity.[1] |
| Zymography | Clear bands at ~92 kDa (MMP-9) | Faint/No bands | Prevention of gelatin hydrolysis.[1] Thione form often shows stronger inhibition due to Zn-binding.[1] |
| Invasion Assay | High cell count in lower chamber | Reduced cell count | Functional blockade of BM crossing.[1] |
References
-
Iriyama, S., et al. (2019).[1] "1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function."[1][2] Experimental Dermatology. Available at: [1]
-
Gomes, J., et al. (2010).[1] "Heparanase 2 interacts with heparan sulfate with high affinity and inhibits heparanase activity."[1] Journal of Biological Chemistry. Available at: [1]
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.[1] Available at: [1]
-
Fingleton, B. (2007).[1] "Matrix metalloproteinase inhibitors for cancer therapy: the current situation." Experimental Opinion on Therapeutic Targets. Available at: [1]
-
MedChemExpress. "MMP Inhibitor Protocols and Reagents." Available at: [1]
Application Note: 1-(2-Hydroxyethyl)-2-imidazolidinethione in Skincare
This Application Note is designed for Research & Development (R&D) Scientists, Formulation Chemists, and Safety Assessors in the cosmetic and dermatological pharmaceutical sectors.
It addresses a critical distinction in the "Imidazolidine" derivative family: the functional barrier-repair agent 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) versus its sulfur-containing analog 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) .
Distinction, Safety Profiling, and Impurity Management
Executive Summary
In advanced skincare formulation, specific imidazolidine derivatives are utilized for their ability to modulate the Dermal-Epidermal Junction (DEJ) and inhibit matrix metalloproteinases (MMPs). However, a critical safety checkpoint exists between the Oxygen-variant (HEI) and the Sulfur-variant (HEIT) .
-
The Target Active: 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) .[1] A validated inhibitor of Heparanase and MMP-9, used for basement membrane repair and photo-aging protection.
-
The Critical Analyte: This compound (HEIT) . Often present as a synthesis by-product or raw material impurity. Due to its structural homology to Ethylenethiourea (ETU) —a known goitrogen and teratogen—HEIT requires rigorous exclusion or quantification in final formulations.
This guide provides the protocol for formulating with the active HEI while establishing a self-validating detection system for the HEIT impurity.
Part 1: The Active Mechanism (HEI)
1-(2-Hydroxyethyl)-2-imidazolidinone functions by protecting the structural integrity of the basement membrane. UV exposure upregulates Heparanase and MMP-9, leading to the cleavage of Heparan Sulfate proteoglycans and Type IV/VII Collagen. HEI competitively inhibits these enzymes, preserving the DEJ structure.
Pathway Visualization: Mechanism of Action
Caption: Figure 1. HEI mechanism preventing UV-induced basement membrane degradation via enzyme inhibition.
Part 2: The Thione Risk (HEIT)
While sulfur-containing imidazoles (like Ergothioneine) are potent antioxidants, This compound presents a specific toxicological risk profile due to its metabolic relationship to Ethylenethiourea (ETU).
Comparative Physicochemical Profile
| Feature | Active: HEI (Imidazolidinone) | Analyte: HEIT (Imidazolidinethione) |
| CAS Number | 3699-54-5 | 932-49-0 |
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₀N₂OS |
| Functional Group | Urea (C=O) | Thiourea (C=S) |
| Primary Function | MMP-9 / Heparanase Inhibitor | Impurity / Radical Scavenger (Theoretical) |
| Safety Concern | Low (Non-irritating at <2%) | High (Structural analog to ETU - Teratogen) |
| Origin | Synthesis from Aminoethylethanolamine + Urea | Synthesis from Aminoethylethanolamine + CS₂/Thiourea |
Risk Assessment: The "Thione" derivative is a degradation product of specific fungicides and exhaust scrubbers. In skincare, it serves as a marker of low-purity raw materials. If Urea used in HEI synthesis is contaminated with Thiourea, HEIT will form.
Part 3: Protocols
Protocol A: Formulation of HEI (Barrier Repair Serum)
Target Concentration: 0.5% - 2.0%
Rationale: HEI is highly water-soluble but requires a specific pH range to maintain the stability of the imidazolidinone ring and prevent hydrolysis.
-
Phase A (Aqueous Phase):
-
Deionized Water: q.s. to 100%
-
Disodium EDTA: 0.1% (Chelator to prevent metal-catalyzed oxidation)
-
Propanediol: 3.0% (Humectant/Solvent)
-
Active: 1-(2-Hydroxyethyl)-2-imidazolidinone: 1.0%
-
-
Phase B (Thickening/Stabilization):
-
Xanthan Gum (Clear grade): 0.2%
-
High Molecular Weight Hyaluronic Acid: 0.1%
-
-
Phase C (Adjustment):
-
Adjust pH to 5.5 - 6.5 using Citric Acid (10%). Note: Avoid pH > 8.0 to prevent ring opening.
-
-
Phase D (Preservation):
-
Phenoxyethanol/Ethylhexylglycerin: 1.0%
-
Process:
-
Dissolve Phase A components at room temperature (25°C). Ensure complete dissolution of HEI.
-
Disperse Phase B into Phase A using high-shear mixing (2000 RPM) until a homogeneous gel forms.
-
Add Phase D.
Protocol B: Self-Validating Impurity Detection (HEIT)
Objective: Quantify this compound down to ppm levels to ensure safety.
Method: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). UV detection is insufficient due to the lack of a strong chromophore in the urea backbone, though the Thione has weak absorbance at 240nm.
Workflow:
-
Sample Preparation:
-
Dilute 1g of cosmetic formulation in 10mL Methanol:Water (50:50).
-
Vortex for 2 mins; Centrifuge at 10,000 RPM for 10 mins.
-
Filter supernatant through 0.22µm PTFE filter.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (10 min).
-
-
MS Parameters (MRM Mode):
-
Target (HEIT): Precursor Ion 147.0
. -
Quantifier Transition:
(Loss of -CH₂CH₂OH + ring fragment). -
Qualifier Transition:
(Loss of -CH₂CH₂OH). -
Internal Standard: Use Ergothioneine-d3 or similar deuterated thio-imidazole.
-
-
Acceptance Criteria:
-
HEIT content must be < 10 ppm (or below Limit of Quantitation) in the raw material HEI.
-
Impurity Management Visualization
Caption: Figure 2. Quality Control workflow to exclude Thione impurities from HEI raw materials.
References
-
Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility. (2024). National Institutes of Health (NIH). Available at: [Link]
-
1-(2-hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor. (2019). Experimental Dermatology. Available at: [Link]
-
Ethylene Thiourea: NIOSH Pocket Guide to Chemical Hazards. (2024). Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. (2019). Cosmetic Ingredient Review (CIR). Available at: [Link]
Sources
- 1. 1-(2-hydroxyethyl)-2-imidazolidone | Sigma-Aldrich [sigmaaldrich.com]
- 2. Imidazole-rich copper peptides as catalysts in xenobiotic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 1-(2-Hydroxyethyl)-2-imidazolidinethione Synthesis
Status: Operational Ticket ID: OPT-YIELD-998 Subject: Yield Improvement & Troubleshooting for Heterocyclic Thione Synthesis Assigned Specialist: Senior Application Scientist
Core Directive & Compound Identity
Critical Distinction: Ensure you are synthesizing the thione (
-
Target Compound: 1-(2-Hydroxyethyl)-2-imidazolidinethione[1][2][3][4]
-
CAS: 998-21-0 (Generic for imidazolidinethiones) / Specific derivative often falls under substituted thiourea classifications.
-
Key Precursors:
-(2-hydroxyethyl)ethylenediamine (AEEA), Carbon Disulfide ( ).[3][4]
This guide prioritizes the Base-Promoted Cyclization Route , as it offers superior yield control compared to thermal-only dehydration, which often leads to polymeric tars.
The Optimized Protocol (High-Yield Route)
The following protocol is designed to maximize the conversion of the intermediate dithiocarbamate salt into the cyclic thione while minimizing oligomerization.
Reaction Logic Flow
Figure 1: Optimized synthesis workflow emphasizing the intermediate stabilization step.
Step-by-Step Methodology
Reagents:
- -(2-hydroxyethyl)ethylenediamine (1.0 eq)[4]
-
Carbon Disulfide (
) (1.05 eq) — Slight excess accounts for volatility. -
Potassium Hydroxide (KOH) (1.0 eq) — Promoter.
-
Solvent: Acetone (Preferred for crystallization) or Ethanol.
Protocol:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Connect the condenser outlet to a bleach trap (to neutralize evolved
). -
Solvation: Dissolve AEEA (1.0 eq) in Acetone (approx. 5-10 volumes). Cool the system to 0–5°C using an ice-salt bath.
-
Addition (Critical): Add
dropwise over 30–45 minutes.-
Why: The reaction is highly exothermic. Rapid addition causes local overheating, leading to polymer formation (tar).
-
-
Base Promotion: Once
addition is complete, stir for 30 mins at 0°C. Then, add aqueous KOH (50% w/v, 1.0 eq) dropwise. -
Cyclization: Remove the ice bath. Slowly ramp temperature to reflux (approx. 56°C for acetone). Reflux for 3–5 hours.
-
Monitoring: The reaction is complete when
evolution ceases (check bleach trap bubbling).
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove solvent.
-
The residue will likely be a viscous oil or semi-solid.
-
Recrystallization: Redissolve in minimal hot Ethanol or Acetone. Cool slowly to 4°C. Pale orange/white crystals should form.
-
Troubleshooting Dashboard
Use this logic tree to diagnose yield failures.
Figure 2: Diagnostic logic for common synthesis failures.
Detailed Q&A
Q1: My product remains a viscous dark oil and refuses to solidify. What happened?
-
Diagnosis: This is the "Oiling Out" phenomenon, likely caused by oligomers formed during the initial
addition. -
Fix:
-
Strict Temp Control: Ensure the initial addition is strictly at 0–5°C.
-
Purification: Triturate the oil with cold diethyl ether or hexane. This extracts impurities and often induces crystallization of the product.
-
Seeding: If you have a previous pure batch, add a seed crystal.
-
Q2: The yield is stuck at ~60%. How do I push it higher?
-
Diagnosis: Incomplete cyclization due to
equilibrium. The reaction is reversible. -
Fix:
-
Sweep Gas: Introduce a gentle stream of Nitrogen (
) through the headspace during reflux to physically drive out of the system, shifting equilibrium to the right. -
Time: Extend reflux time. Monitor via TLC (unreacted amine is much more polar).
-
Q3: Is the organotin catalyst mentioned in literature necessary?
-
Answer: No. While some literature (e.g., MDPI, 2019) uses organotin compounds for in situ complexation, the free thione can be synthesized using simple base promotion (KOH or NaOH). The organotin is an unnecessary cost and toxicity hazard for simple synthesis.
Data & Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
| CS2 Equivalence | 1.0 eq | 1.05 - 1.10 eq | Compensates for volatility; ensures full amine conversion. |
| Addition Temp | Room Temp | 0 - 5°C | Prevents side-reaction polymerization (tar formation). |
| Solvent | Water | Acetone or Ethanol | Water is "green" but makes drying/crystallization difficult due to high product solubility. |
| Catalyst | None (Thermal) | KOH (1.0 eq) | Stabilizes intermediate; improves cyclization rate. |
Safety & Compliance (HSE)
-
Carbon Disulfide (
): Neurotoxic and extremely flammable (Flash point -30°C). Use only in a functioning fume hood. Avoid static electricity. -
Hydrogen Sulfide (
): Highly toxic gas evolved during reaction.-
Mandatory: Vent reaction gas through a scrubber containing 10-20% NaOH or Bleach solution to neutralize
before it enters the exhaust system.
-
References
-
MDPI. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Synthesis, Characterization and Crystal Structure. Molbank. Link
-
National Institutes of Health (NIH). (2021). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis and evaluation. PubMed Central. Link
-
Google Patents. (1954). Cyclic thioureas and process for preparing them. US Patent 2,812,333 (Contextual reference for hydroxyethyl diamine precursors).[1] Link
-
Organic Chemistry Portal. Nazarov Cyclization and related electrocyclic ring closures (Mechanistic background for acid-catalyzed cyclizations). Link
Sources
- 1. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents [patents.google.com]
- 2. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)
CAS: 7726-95-6 | Common Abbr: HEIT, Hydroxyethyl-ETU
Welcome to the technical support hub for 1-(2-Hydroxyethyl)-2-imidazolidinethione . This guide addresses the specific stability challenges associated with cyclic thioureas. Unlike standard reagents, HEIT possesses a "soft" sulfur center prone to silent oxidative desulfurization, a critical failure mode that often goes undetected until experimental data becomes erratic.
⚠️ Critical Alert: The "Silent" Oxidation
The Issue: Users often report loss of activity (e.g., in copper electroplating or catalysis) despite the compound appearing physically unchanged. The Cause: The conversion of the thione (C=S) to the urea (C=O) analogue [1-(2-Hydroxyethyl)-2-imidazolidinone] is thermodynamically favored in the presence of oxygen and moisture. This degradation product is often spectator-inactive but can act as a competitive inhibitor in coordination chemistry.
Module 1: Storage & Handling Protocols
Preventing the formation of the Urea degradant (CAS 484-94-6).
Q: My sample has clumped and turned a faint yellow. Is it still usable?
A: Proceed with caution.
-
Diagnosis: Clumping indicates moisture absorption (hygroscopicity of the hydroxyethyl tail). Yellowing suggests surface oxidation to disulfides or elemental sulfur extrusion.
-
Action:
-
Perform a melting point check.[1] Pure HEIT melts around 58–59 °C (anhydrous) or slightly lower if hydrated.
-
If the melting point is depressed by >3°C, recrystallization is required.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The hydroxy group makes this molecule "sticky" for atmospheric water, which accelerates hydrolytic desulfurization.
-
Q: Can I prepare stock solutions in advance?
A: Only in specific solvents.
-
Water: Unstable over long periods. Aqueous solutions should be used within 24 hours. Dissolved oxygen attacks the thione group, generating sulfinic acid intermediates that decompose to urea and sulfite.
-
DMSO/DMF: Stable for 1–2 weeks at -20°C if anhydrous.
-
Methanol/Ethanol: Good short-term stability, but avoid protic solvents for long-term storage if high precision is required.
Module 2: Solution Chemistry & Stability
Controlling pH to prevent rapid degradation.
Q: I see a precipitate forming in my acidic plating bath.
A: This is likely Disulfide Dimerization. In acidic media (pH < 4), cyclic thioureas can undergo oxidative dimerization to form cationic disulfides.
-
Mechanism:
. -
Fix: Maintain a reducing environment. The addition of a sacrificial antioxidant (e.g., ascorbic acid) can protect the thione group during formulation.
Q: What happens if the pH drifts alkaline?
A: Irreversible Desulfurization. In alkaline conditions (pH > 9), the degradation pathway shifts. The thione carbon becomes susceptible to nucleophilic attack by hydroxide, leading to the formation of the urea derivative and sulfide/bisulfide ions.
-
Rule of Thumb: Maintain pH 4.5 – 7.5 for maximum stability during processing.
Module 3: Analytical Troubleshooting (HPLC)
Distinguishing the active Thione from the inactive Urea.
Q: I see a "ghost peak" eluting earlier than my main peak. What is it?
A: That is almost certainly 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS 484-94-6) . Because the urea derivative is more polar (due to the C=O vs C=S difference and lack of lipophilic sulfur), it elutes before the thione on Reverse Phase (C18/C8) columns.
Standardized HPLC Protocol for Purity Check
| Parameter | Setting | Rationale |
| Column | C18 or C8 (e.g., Hypersil BDS), 5 µm | Standard retention for polar heterocycles. |
| Mobile Phase | MeOH : Phosphate Buffer (pH 3.0) [30:70] | Acidic pH suppresses silanol interactions; high water content retains polar urea. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | 230–240 nm (Critical) | The Thione ( |
Troubleshooting Logic:
-
If Peak A (early) increases and Peak B (late) decreases over time
Oxidative Degradation . -
If Peak B splits
Tautomeric shift (rare in cyclic systems, check pH).
Module 4: Degradation Mechanism Visualization
Understanding the degradation is the key to preventing it. The pathway below illustrates how environmental factors drive the molecule toward the inactive Urea form.
Figure 1: The degradation cascade of HEIT. Note that both acidic oxidation and alkaline hydrolysis lead to loss of the active thione group.
Module 5: HPLC Troubleshooting Workflow
Use this decision tree when analytical results are inconsistent.
Figure 2: Diagnostic logic for identifying degradation artifacts in HPLC analysis.
References
-
MDPI. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Crystal Structure and Spectroscopic Analysis. Retrieved from [Link][2][3]
-
ResearchGate. (2005). Oxidation of Thiourea and Substituted Thioureas: Mechanistic Insights. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). HPLC Determination of Imidazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: this compound (CAS 7726-95-6). Retrieved from [Link]
Sources
Technical Support Center: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)
Welcome to the HEIT Technical Support Hub. This guide addresses the synthesis, purification, and stability challenges associated with 1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS: 998-21-0), a critical intermediate in corrosion inhibition, electroplating, and rubber vulcanization.
Module 1: Synthesis & Reaction Mechanism
Context: HEIT is typically synthesized via the cyclization of N-(2-hydroxyethyl)ethylenediamine (AEEA) with Carbon Disulfide (
Mechanism & Side Product Pathway
The following diagram illustrates the critical reaction nodes where yield loss and impurity formation occur.
Figure 1: Reaction pathway of HEIT synthesis showing the primary cyclization route and oxidative side-branches leading to urea and disulfide impurities.
Module 2: Troubleshooting Synthesis & Impurities
Issue 1: Presence of "Oxygen Analog" (Urea Derivative)
Symptom: HPLC shows a peak with lower retention time; IR shows a strong carbonyl stretch (~1680 cm⁻¹) replacing the thiocarbonyl stretch.
-
Impurity: 1-(2-Hydroxyethyl)-2-imidazolidinone .[1][2][3][4]
-
Root Cause: Oxidative desulfurization. This occurs if the reaction temperature exceeds 100°C in the presence of air, or if strong oxidizers are present.
-
Corrective Action:
-
Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen (
) throughout the reflux and cyclization steps. -
Temperature Control: Maintain cyclization temperature strictly between 90–100°C. Exceeding 110°C drastically increases desulfurization rates.
-
Issue 2: Low Yield & Residual Intermediate
Symptom: Product is sticky/oily and fails to crystallize; Acidification releases
-
Impurity: Unreacted Dithiocarbamate salt .
-
Root Cause: Incomplete cyclization due to insufficient heating time or incorrect pH. The ring closure is acid-catalyzed and driven by the elimination of
. -
Corrective Action:
-
Drive the Equilibrium: Ensure adequate reflux time (typically 6–10 hours).
-
Acid Catalysis: The addition of catalytic HCl facilitates the elimination of
. Ensure the system is vented through a scrubber to allow escape, pushing the equilibrium forward.
-
Issue 3: Yellow Discoloration
Symptom: The final white powder turns yellow upon drying or storage.
-
Impurity: Elemental Sulfur or Polysulfides .
-
Root Cause: Decomposition of
or oxidation of the byproduct. -
Corrective Action:
-
Recrystallization: Recrystallize using Water/Ethanol (1:1) . Elemental sulfur is insoluble in water but slightly soluble in hot ethanol; however, activated charcoal treatment during recrystallization is the most effective method to adsorb sulfur contaminants.
-
Module 3: Impurity Profile & Identification Guide
Use this table to identify side products based on analytical observations.
| Impurity Name | Origin | Detection (HPLC/Observation) | Removal Strategy |
| 1-(2-Hydroxyethyl)-2-imidazolidinone | Oxidation (Desulfurization) | Earlier RT (More polar than HEIT). IR: C=O band. | Difficult to separate. Prevent via |
| 1,3-bis(2-hydroxyethyl)-2-imidazolidinethione | Feedstock Impurity | Later RT (Higher MW). | Check AEEA purity. Use excess |
| Disulfide Dimer | Oxidation of Thiol Tautomer | Very Late RT (Non-polar). | Reduce with mild reducing agent (e.g., |
| Elemental Sulfur | Yellow color. Insoluble in water. | Activated Carbon filtration. |
Module 4: Stability & Tautomerism
HEIT exists in a tautomeric equilibrium between the Thione (C=S) and Thiol (C-SH) forms. This behavior dictates its reactivity and storage stability.
Figure 2: Tautomeric equilibrium of HEIT. The thiol form is susceptible to oxidation, leading to dimer formation.
Storage Protocol:
-
Humidity: Store in a desiccator. Moisture promotes hydrolysis of the thiocarbonyl group.
-
Light: Protect from light to prevent photo-oxidation of the sulfur center.
-
Shelf-Life: 24 months if stored at <25°C in tightly sealed, light-resistant containers.
Module 5: Analytical Method (HPLC)
Protocol for Purity Analysis: Because HEIT is polar, standard C18 retention can be poor. Use the following validated conditions:
-
Column: C18 Polar-Embedded (e.g., Phenomenex Synergi Hydro-RP or equivalent), 5 µm, 250 x 4.6 mm.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 4.5)
-
B: Acetonitrile[5]
-
Isocratic: 90% A / 10% B (Adjust B up to 20% if late eluters are suspected).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (Thiocarbonyl absorption maximum). Note: The Urea impurity absorbs weakly at 240 nm; monitor 210 nm for better urea detection.
References
-
Synthesis & Cyclization: Organic Syntheses, Coll. Vol. 3, p. 394 (1955); Vol. 26, p. 34 (1946). Ethylene Thiourea (Analogous procedure for hydroxyethyl derivative).Link
-
Structural Characterization: Tiekink, E. R. T., et al. "1-(2-Hydroxyethyl)imidazolidine-2-thione."[1][3] Molbank, 2018(4), M1023. Link
-
Impurity Profile & Applications: Sigma-Aldrich Technical Bulletin, "2-Imidazolidinethione Derivatives." Link
-
Reaction Kinetics: ResearchGate. "Reactions of carbon disulfide with primary amines and decomposition."[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS [mdpi.com]
- 6. researchgate.net [researchgate.net]
1-(2-Hydroxyethyl)-2-imidazolidinethione solubility problems and solutions
Introduction
This guide addresses solubility, stability, and handling challenges for 1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS: 932-49-0 ).[1][2][3][4][5]
Critical Distinction: Do not confuse this compound with its oxygen analog, 1-(2-hydroxyethyl)-2-imidazolidinone (CAS 3699-54-5).[1][2][3][4][5] While the oxygen analog is highly water-soluble, the thione derivative discussed here exhibits distinct physicochemical properties due to the sulfur atom's lipophilicity and oxidation potential.[1][2][3][4][5]
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | C₅H₁₀N₂OS | |
| Molecular Weight | 146.21 g/mol | |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation.[1][2][3][4] |
| Melting Point | 136.5 – 137.5 °C | Sharp melting point indicates high purity.[1][2][3][4][5] |
| LogP | ~ -0.8 | Amphiphilic nature; polar but crystallizes strongly.[2][3][4][5] |
Part 1: Solubility & Solvent Selection
Solubility Data Table
Data based on saturation limits at 25°C unless otherwise noted.
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4][5] | Usage Recommendation |
| DMSO | Excellent | > 100 mM | Preferred for Stock Solutions. Stable at -20°C. |
| Methanol | Good | ~ 50 mM | Good for chemical synthesis intermediates.[1][2][3][4] |
| Ethanol | Moderate | ~ 10-20 mM | Requires warming; prone to precipitation upon cooling.[1][2][3][4][5] |
| Water | Limited | < 20 mg/mL | Problematic. Requires heating; prone to recrystallization.[1][2][3][4][5] |
| Acetonitrile | Moderate | ~ 25 mM | Useful for HPLC preparation.[1][2][3][4][5] |
Decision Tree: Solvent Selection
Figure 1: Solvent selection logic based on experimental end-use.[1][2][3][4][5]
Part 2: Troubleshooting & FAQs
Scenario A: "My aqueous solution is cloudy or precipitating."
Q1: I tried dissolving the compound in water at room temperature, but it remains cloudy. Why? Technical Insight: While the hydroxyethyl group adds polarity, the imidazolidinethione ring creates a strong crystal lattice via intermolecular hydrogen bonding (NH[1][2][3][4][5]···S and OH[1][2][3][4][5][6]···S interactions). This lattice energy resists disruption by cold water.[2][3][4][5]
-
Solution: Heat the water to 40–50°C while sonicating.[2][3][4][5] If the solution remains cloudy after heating, you are likely observing oxidation products (disulfides), not undissolved starting material.[1][2][3][4][5]
Q2: It dissolved when hot, but crystals formed after storing it in the fridge. Technical Insight: This is a classic supersaturation event.[2][3][4][5] The compound has a steep solubility-temperature gradient.[1][2][3][4]
-
Solution: Do not store aqueous solutions at 4°C. Prepare fresh immediately before use, or store as a DMSO stock at -20°C and dilute into warm buffer just prior to the experiment.
Scenario B: Stability & Oxidation
Q3: My stock solution turned yellow over time. Is it still good? Technical Insight: No. The "thione" (C=S) moiety is susceptible to oxidation, forming a disulfide dimer (S-S bond between two rings).[1][2][3][4][5] This degradation product is often yellow and significantly less soluble in water, contributing to "mystery precipitation."[2][3][4][5]
-
Solution: Discard the stock. For future experiments, purge stock vials with nitrogen or argon gas before sealing to prevent oxidative degradation.[2][3][4][5]
Q4: Can I use acidic or basic buffers to improve solubility? Technical Insight:
-
Acidic pH (< 4): May protonate the amine, slightly improving solubility, but risks hydrolysis of the thione over time.[1][2][3][4][5]
-
Basic pH (> 9): Promotes deprotonation and significantly increases solubility, but drastically accelerates oxidation to the disulfide.[2][3][4][5]
-
Recommendation: Stick to neutral buffers (pH 7.0–7.[1][2][3][4][5]4) and rely on cosolvents (DMSO) rather than pH adjustment.[1][2][3][4][5]
Mechanism of Instability[1][2][3][4][5]
Figure 2: The primary degradation pathway causing insolubility (precipitation).[1][2][3][4][5]
Part 3: Recommended Protocols
Protocol 1: Preparation of a 100 mM Stock Solution
Use this for biological assays (IC50, cell treatment).
-
Weighing: Weigh 14.6 mg of this compound.
-
Solvent: Add 1.0 mL of high-purity (>99.9%) DMSO.
-
Dissolution: Vortex for 30 seconds. The solid should dissolve completely to give a clear, colorless solution.[2][3][4][5]
-
Storage: Aliquot into small amber vials (to protect from light) and store at -20°C .
Protocol 2: Aqueous Dilution for Animal/Tissue Studies
Use this when DMSO tolerance is low (<0.1%).[1][2][3][4][5]
-
Pre-warm: Heat your saline or PBS buffer to 37°C .
-
Solvent Assist: Dissolve the compound in a minimal volume of Ethanol (e.g., 5% of final volume) first.[2][3][4][5]
-
Slow Addition: Add the ethanol concentrate dropwise to the warm saline while stirring rapidly.
-
Filtration: If a faint haze appears, filter through a 0.22 µm PVDF membrane .[2][3][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801741, 1-(2-hydroxyethyl)imidazolidine-2-thione.[1][2][3][4][5] Retrieved January 29, 2026 from [Link].[2][3][4][5]
-
Lee, S. M., & Azizan, A. H. S. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione.[1][2][3][4][5][6] Molbank, 2018(4), M1035.[1][2][3][4][5] (Detailed structural analysis and crystal lattice hydrogen bonding data). [Link].
Sources
- 1. 1-(2-Hydroxyethyl)-2-imidazolidinone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene thiourea CAS#: 96-45-7 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Spectral Interpretation of 1-(2-Hydroxyethyl)-2-imidazolidinethione
Ticket ID: NMR-HET-93249 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting NMR Artifacts & Spectral Anomalies
Executive Summary & Diagnostic Logic
1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS: 932-49-0) is a cyclic thiourea derivative characterized by a five-membered imidazolidine ring and a hydroxyethyl side chain.[1] Users frequently report "artifacts" which are often genuine chemical phenomena arising from prototropic exchange , ring puckering , or supramolecular hydrogen bonding .
This guide distinguishes between instrumental artifacts and intrinsic molecular dynamics.
Diagnostic Workflow
Use the following logic gate to classify your spectral issue before applying the specific troubleshooting module.
Figure 1: Decision matrix for isolating the source of spectral anomalies in cyclic thioureas.
Module A: The "Ghost" Signals (Exchange Broadening)
Symptom: The N-H (approx. 7-9 ppm) or O-H signals are missing, extremely broad, or integrated poorly.
Technical Explanation: The this compound molecule contains two exchangeable protons: the thioamide N-H and the hydroxyl O-H.
-
Quadrupolar Broadening: The N-H proton is attached to Nitrogen-14 (
), a quadrupolar nucleus. This causes relaxation broadening, often making the N-H signal appear as a "hump" rather than a sharp peak. -
Chemical Exchange: In the presence of trace water (common in hygroscopic thioureas), the rate of proton exchange (
) between the solute and water often falls into the intermediate NMR timescale, causing coalescence (disappearance) or extreme broadening.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Solvent Selection | DMSO-d6 (Dry) | DMSO forms strong H-bonds with NH/OH, slowing the exchange rate ( |
| Concentration | 10-15 mg/0.6 mL | High concentrations promote intermolecular H-bonding (dimerization), shifting peaks downfield. |
| Verification | D2O Shake | Add 1-2 drops of D2O. If the "ghost" peaks disappear and the HDO peak grows, they were exchangeable protons. |
Module B: Tautomerism & Conformational Artifacts
Symptom: The methylene ring protons (
Technical Explanation:
-
Thione-Thiol Tautomerism: While the thione form (C=S) dominates in the solid state and polar solvents, the thiol form (C-SH) can exist in equilibrium.[2] This is rare but can occur if metal ions are present or pH is altered [2].
-
Ring Puckering: The imidazolidine ring is non-planar.[3] It undergoes rapid envelope conformational flipping. If the temperature is low, this flipping slows, making the geminal protons on the ring nonequivalent (splitting simple triplets into complex multiplets) [3].
-
Supramolecular Layers: X-ray studies confirm this molecule forms layers via Thioamide-NH...O(hydroxy) and Hydroxy-OH...S(thione) interactions.[3][4] In solution, these aggregates cause concentration-dependent chemical shift migration [1].
Resolution:
-
Variable Temperature (VT) NMR: Run the spectrum at 320-330 K. Increased thermal energy accelerates ring flipping and breaks H-bond aggregates, simplifying the multiplets into average signals.
Module C: Impurity Fingerprinting
Symptom: Sharp, unassigned peaks that do not disappear with D2O exchange.
Root Cause: The synthesis usually involves the reaction of N-(2-hydroxyethyl)ethylenediamine with Carbon Disulfide (
Impurity Identification Table:
| Impurity / Artifact | 1H NMR Signature (DMSO-d6) | 13C NMR Signature | Origin |
| Target Molecule | Ring | C=S | N/A |
| Urea Analog (1-(2-hydroxyethyl)-2-imidazolidinone) | Similar aliphatic; Upfield shift of ring protons. | C=O | Hydrolysis / Desulfurization [4] |
| Starting Diamine | Aliphatic only, no low field quaternary C | Incomplete Reaction | |
| Dithiocarbamate Salt | Broad peaks, often associated with counter-ion signals. | C=S | Intermediate not cyclized |
Standardized Characterization Protocol
To ensure data integrity and reproducibility, follow this "Self-Validating" protocol.
Step 1: Sample Preparation
-
Dry the Sample: The hydroxyethyl group is hygroscopic. Dry under vacuum over
for 4 hours. -
Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule to minimize water peak interference at 3.33 ppm.
-
Concentration: Prepare ~10 mg in 600 µL.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (30° pulse).
-
Relaxation Delay (D1): Set to 5 seconds . The quaternary C=S carbon (in 13C NMR) and adjacent protons have long T1 relaxation times. Short D1 leads to integration errors.
-
Scans: Minimum 16 (1H), 1024 (13C).
Step 3: Processing & Validation Workflow
Figure 2: Validation loop to distinguish the thione product from its urea oxidation product.
Frequently Asked Questions (FAQ)
Q: Why is there a large water peak at 3.33 ppm even with fresh DMSO? A: The hydroxyethyl tail is extremely hygroscopic. Even brief exposure to air during weighing will absorb atmospheric moisture. The water peak may overlap with the ring protons. Solution: Use a solvent suppression pulse sequence (e.g., presat) or shift the temperature to move the water peak.
Q: I see a small triplet at 1.06 ppm and a quartet at 3.44 ppm. Is this the molecule? A: No. This is Ethanol , a common stabilizer in Chloroform or a cleaning residue. This compound does not have methyl groups.
Q: Can I use 13C NMR to prove the thione structure? A: Yes, this is the definitive method. The C=S carbon appears very far downfield, typically 180–183 ppm . If the peak is around 160 ppm, you have the urea derivative (Oxygen instead of Sulfur).
References
-
Low, S. M., et al. "1-(2-Hydroxyethyl)imidazolidine-2-thione." Molbank, vol. 2018, no. 4, 2018, M1028.
-
Al-Fawaz, A., et al. "Solid state NMR study of 1,3-imidazolidine-2-thione... and some of their N-substituted derivatives." Spectrochimica Acta Part A, vol. 60, 2004.
-
Gasparro, F. P., & Kolodny, N. H. "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Journal of Chemical Education.
-
NIST Mass Spectrometry Data Center.[5] "1-(2-Hydroxyethyl)-2-imidazolidinone."[1][3][4][5][6] NIST Chemistry WebBook.
Sources
- 1. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1-(2-Hydroxyethyl)-2-imidazolidinone [webbook.nist.gov]
- 6. 1-(2-Hydroxyethyl)-2-Imidazolidinone - Natural Micron Pharm Tech [nmpharmtech.com]
Technical Support Center: Mass Spectrometry Analysis of 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEITU)
Status: Operational Ticket ID: #HEITU-MS-001 Assigned Specialist: Senior Application Scientist
Executive Summary
1-(2-Hydroxyethyl)-2-imidazolidinethione (HEITU), a polar metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, presents unique challenges in LC-MS/MS analysis. Its low molecular weight (146 Da), high polarity, and thione-thiol tautomerism often lead to poor retention on C18 columns, signal instability, and oxidative degradation. This guide addresses these specific failure modes with mechanistic troubleshooting and optimized protocols.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: Signal Instability & Precursor Selection
User Question: "I am tuning for the parent ion, but the signal for [M+H]+ at m/z 147 is fluctuating significantly between runs, and I see a secondary peak at m/z 145. What is happening?"
Technical Analysis: The instability stems from the thione-thiol tautomerism inherent to the imidazolidinethione core. In solution, HEITU exists in equilibrium between the thione form (C=S) and the thiol form (C-SH).
-
The Mechanism: Electrospray Ionization (ESI) favors the protonation of the thione form at the sulfur or nitrogen. However, solution pH and solvent proticity shift this equilibrium. If the pH is too high (basic), you may induce deprotonation ([M-H]- at m/z 145) or shift the tautomeric ratio, destabilizing the [M+H]+ signal.
-
The Fix:
-
Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid to lock the molecule in the protonated state ([M+H]+ 147).
-
Avoid High pH: Do not use ammonium hydroxide; it promotes the anionic thiol species.
-
Issue 2: Fragmentation & Transition Selection
User Question: "I need a sensitive MRM transition. The standard ETU transitions (103 -> 44) don't seem to apply here. What is the fragmentation logic?"
Technical Analysis: Unlike Ethylenethiourea (ETU), HEITU possesses a hydroxyethyl side chain. The fragmentation energy is directed toward this substituent before the ring shatters.
-
Primary Transition (Quantifier): m/z 147
129-
Mechanism:[1] Neutral loss of water (H₂O, 18 Da) from the hydroxyethyl tail. This is the most abundant and stable product ion.
-
-
Secondary Transition (Qualifier): m/z 147
105 or m/z 147 88-
Mechanism:[1] Ring cleavage. The loss of the ethylene bridge or fragmentation of the thioamide bond.
-
Note: Do not rely on m/z 103 (ETU core) as a fragment; the side chain rarely cleaves cleanly to leave the intact ETU ring.
-
Issue 3: The "Disappearing" Analyte (Oxidation)
User Question: "My QC samples are failing. The peak area for m/z 147 decreases over 24 hours in the autosampler. Is it sticking to the vial?"
Technical Analysis: It is likely not adsorption, but oxidation . The thione group (C=S) is highly susceptible to oxidation by dissolved oxygen or peroxides in solvents, converting HEITU into its urea analog, 1-(2-hydroxyethyl)-2-imidazolidinone (MW 130).
-
Diagnostic Check: Scan your "failed" sample for m/z 131 ([M+H]+ of the urea analog). If this peak has appeared, your analyte has oxidized.
-
The Fix: Add an antioxidant (e.g., Ascorbic Acid or DTT) to the sample diluent and keep autosampler temperature at 4°C.
Part 2: Visualization of Mechanisms
Figure 1: Fragmentation Pathway & Tautomerism
This diagram illustrates the ionization competition and the primary fragmentation pathway (Loss of Water) versus the degradation pathway (Oxidation).
Caption: Figure 1. MS/MS pathway showing the primary water-loss transition (147->129) and the oxidative degradation risk to the urea analog (131).
Part 3: Optimized Experimental Protocol
Protocol: Sample Preparation & LC Conditions
Objective: Maximize retention of polar HEITU while preventing oxidative loss.
1. Sample Extraction (Solid Samples/Food Matrix)
-
Step 1: Weigh 2.0 g sample into a centrifuge tube.
-
Step 2: Add 10 mL Acetonitrile containing 1% Ascorbic Acid (Antioxidant is critical).
-
Step 3: Vortex (1 min) and Centrifuge (4000 rpm, 5 min).
-
Step 4: Transfer supernatant. Note: Do not use dispersive SPE (dSPE) with PSA (Primary Secondary Amine) as it may bind the acidic thiol tautomer.
2. LC-MS/MS Parameters
-
Column: HILIC Mode is Mandatory. (e.g., Waters BEH Amide or Phenomenex Luna HILIC). C18 columns will result in elution at the void volume (t0), causing ion suppression.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B (High organic for HILIC retention)
-
1-4 min: Ramp to 60% B
-
4-6 min: Hold 60% B
-
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Table (MRM)
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role | Note |
| HEITU | 147.1 | 129.1 | 12-15 | Quant | Loss of H₂O |
| HEITU | 147.1 | 88.0 | 25-30 | Qual | Ring Fragment |
| HEITU | 147.1 | 44.1 | 35 | Qual | C₂H₄N⁺ (Non-specific) |
| Urea Analog | 131.1 | 113.1 | 15 | Monitor | Check for degradation |
Part 4: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing common HEITU analysis failures.
References
-
MDPI. (2019). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Crystal Structure and Synthesis. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2014).[2] 1-(2-Hydroxyethyl)-2-imidazolidinone (Urea Analog) Mass Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Alcohol and Amide functionalities. Retrieved from [Link]
Sources
1-(2-Hydroxyethyl)-2-imidazolidinethione handling and storage best practices
CAS RN: 932-49-0 | Formula: C₅H₁₀N₂OS | MW: 146.21 g/mol Synonyms: 1-(2-Hydroxyethyl)imidazolidine-2-thione; N-(2-Hydroxyethyl)ethylenethiourea[1][2]
Executive Summary
Welcome to the Technical Support Hub for 1-(2-Hydroxyethyl)-2-imidazolidinethione . This guide is designed for research scientists and medicinal chemists utilizing this compound as a heterocyclic scaffold or electroplating additive.[2]
Critical Distinction: Do not confuse this compound with Ethylenethiourea (ETU, CAS 96-45-7) .[2] While structurally related, the hydroxyethyl side chain significantly alters solubility (increased polarity) and metabolic profile. However, due to potential metabolic cleavage, it should be handled with the same high-level precautions as ETU (suspected carcinogen/teratogen).[2]
Module 1: Storage, Stability & Physical Properties[3][4]
Q: My reagent arrived as a white powder, but after two weeks in the cabinet, it has turned yellow and clumped. Is it still usable?
A: The compound has likely undergone oxidation and hygroscopic absorption.
Technical Explanation:
-
Hygroscopicity: The hydroxyethyl group (-CH₂CH₂OH) acts as a moisture magnet.[2] Water absorption lowers the melting point and facilitates hydrolysis.[2]
-
Oxidation (Yellowing): The thiocarbonyl group (C=S) is susceptible to oxidation, forming disulfides (dimers) or converting to the urea analog (imidazolidinone) upon prolonged exposure to air and moisture. The yellow color typically indicates the formation of polysulfides or oxidative degradation products.[2]
Troubleshooting Protocol:
-
Validation: Check the Melting Point. Pure CAS 932-49-0 melts at 136.5–137.5 °C [1].[2] If your sample melts significantly lower (e.g., <130 °C) or appears as a viscous oil, repurification is required.
-
Recovery: Recrystallization from Ethanol/Water (9:1) can often recover the thione, but significant yellowing suggests irreversible degradation.
Best Practice Storage Workflow:
Figure 1: Decision logic for maintaining reagent integrity and preventing hygroscopic degradation.
Module 2: Solubilization & Sample Preparation
Q: I cannot get the compound to dissolve in Dichloromethane (DCM) or Toluene. What solvents should I use?
A: This compound is highly polar and will not dissolve in non-polar organic solvents.
Scientific Rationale: The molecule contains two potent hydrogen-bonding motifs: the cyclic thiourea core and the primary alcohol tail.[2] This dual polarity makes it lipophobic.[2]
Solubility Data Table:
| Solvent | Solubility Rating | Application Notes |
| Water | High | Ideal for electroplating baths or aqueous workups.[2] |
| Methanol/Ethanol | Good | Preferred for recrystallization and transfer.[2] |
| DMSO / DMF | Excellent | Use for nucleophilic substitution reactions (SnAr, alkylation). |
| DCM / Chloroform | Poor/Insoluble | Do not use for initial dissolution.[2] |
| Ethyl Acetate | Low | Can be used as an anti-solvent for precipitation.[2] |
| Toluene/Hexane | Insoluble | Used to wash away non-polar impurities.[2] |
Experimental Tip: If you must use a non-polar solvent for a reaction (e.g., to drive water removal), you must use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or perform the reaction in a biphasic system.
Module 3: Reactivity & Synthesis Troubleshooting
Q: I am trying to alkylate the sulfur, but I am getting N-alkylation byproducts. How do I control the regioselectivity?
A: You must manipulate the Thione-Thiol Tautomerism using pH control.
Mechanism: this compound exists in equilibrium between the Thione form (major in neutral/acidic media) and the Thiol (mercapto) form.[2]
-
Thione (N-C=S): The nitrogen is the nucleophile (rare).
-
Thiol (N-C-SH): The sulfur is the nucleophile (dominant in basic conditions).[2]
The Control Protocol: To favor S-alkylation (Thioether formation):
-
Base Selection: Use a soft, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃ ) in acetone or DMF.[2]
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of base. Excess strong base (NaOH/KOH) can deprotonate the hydroxyl group on the ethyl chain, leading to O-alkylation side reactions.[2]
-
Temperature: Keep the reaction below 60°C to prevent thermal rearrangement.
Visualizing the Reaction Pathway:
Figure 2: Tautomeric control of alkylation pathways.[2] Basic conditions drive the equilibrium toward the thiolate anion, favoring S-alkylation.
Module 4: Safety & Waste Disposal
Q: Can I dispose of this down the drain since it is water-soluble?
A: ABSOLUTELY NOT.
Safety Profile:
-
Toxicity: While specific data for the hydroxyethyl derivative is less abundant than for ETU, it is structurally an imidazolidinethione . These compounds are thyroid toxins and suspected carcinogens [2].[2]
-
Environmental Hazard: It is toxic to aquatic life and resistant to biodegradation.[2]
Disposal Protocol:
-
Segregation: Collect in a dedicated "Sulfur-Containing Organic Waste" stream. Do not mix with oxidizers (peroxides, nitric acid) as this can generate heat and SOx gases.[2]
-
Deactivation (Spills): If spilled, treat the area with dilute Hypochlorite (Bleach) solution to oxidize the thione to the less toxic urea/sulfate form before cleaning, but perform this in a fume hood due to potential gas evolution.
-
PPE: Double nitrile gloves are recommended.[2] The compound is not volatile, but dust inhalation is a major risk. Use a P95/P100 particulate respirator if weighing outside a hood.[2]
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2801741, 1-(2-hydroxyethyl)imidazolidine-2-thione. Retrieved from [Link][2]
-
MDPI. (2020).[2] Crystal Structure and Spectroscopic Characterization of 1-(2-Hydroxyethyl)imidazolidine-2-thione. Molbank.[2] Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinethione
Current Status: Operational Topic: Scale-Up Synthesis Protocol & Troubleshooting Target Molecule: 1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS: 50354-65-9) Synonyms: N-(2-Hydroxyethyl)ethylenethiourea; HEET.
Executive Summary
This guide addresses the scale-up synthesis of This compound , a critical intermediate used in epoxy curing agents, corrosion inhibitors, and pharmaceutical scaffolds. Unlike simple ethylene thiourea (ETU), the presence of the hydroxyl group introduces specific challenges regarding solubility and product isolation ("oiling out").
The protocol below prioritizes Thermal Cyclization over metal-catalyzed routes. While tin-catalyzed methods exist for milligram-scale library synthesis, they are economically and environmentally unviable for kilogram-scale production. This guide focuses on the Aqueous/Alcoholic Reflux Method , which balances yield, purity, and safety (specifically H₂S management).
Key Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 146.21 g/mol | |
| Melting Point | 136.5 – 137.5 °C | Critical Quality Attribute (CQA) for purity. |
| Appearance | White to pale cream crystals | Darkening indicates oxidation or sulfur polymerization. |
| Solubility | Hot Water, Ethanol, Methanol | Poor solubility in cold acetone/ether. |
| CAS Number | 50354-65-9 |
Part 1: The Master Protocol (Scale-Up Optimized)
Methodology: Nucleophilic addition of N-(2-hydroxyethyl)ethylenediamine (AEEA) to Carbon Disulfide (CS₂), followed by thermal ring closure.
Reagents & Stoichiometry
-
N-(2-hydroxyethyl)ethylenediamine (AEEA): 1.0 Equivalent
-
Carbon Disulfide (CS₂): 1.05 – 1.1 Equivalents (Slight excess to account for volatility)
-
Solvent: Ethanol/Water (1:1 v/v) or Water.
-
Expert Insight: While acetone is used in lab-scale papers, it poses a severe flammability hazard when refluxed with CS₂ on a large scale. Water/Ethanol provides better heat capacity and safer reflux temperatures.
-
Step-by-Step Workflow
Phase 1: Dithiocarbamate Formation (Exothermic)
-
Setup: Charge AEEA and solvent into a reactor equipped with a mechanical stirrer, reflux condenser, and an internal temperature probe.
-
Cooling: Cool the mixture to 0–5 °C .
-
Addition: Add CS₂ dropwise via a pressure-equalizing addition funnel.
-
Critical Control Point: Maintain internal temperature < 15 °C . The reaction is highly exothermic. Rapid addition will boil off the CS₂ (boiling point 46 °C) and create a fire hazard.
-
-
Equilibration: Once addition is complete, stir at room temperature for 1 hour. The solution will turn yellow/orange, indicating the formation of the intermediate dithiocarbamic acid salt.
Phase 2: Thermal Cyclization (H₂S Evolution)
-
Scrubber Activation: Connect the condenser outlet to a caustic scrubber (10% NaOH + Bleach) to neutralize the Hydrogen Sulfide (H₂S) byproduct.
-
Heating: Slowly ramp the temperature to reflux (~80–90 °C depending on solvent).
-
Reaction: Reflux for 4–6 hours .
-
Endpoint Detection: Monitoring H₂S evolution is unreliable. Use TLC or HPLC to monitor the disappearance of the dithiocarbamate intermediate.
-
-
Degassing: Sparge the hot solution with nitrogen for 30 minutes to remove residual H₂S and CS₂.
Phase 3: Workup & Crystallization
-
Concentration: If using 100% water, concentrate the solution under reduced pressure to ~50% volume. If using ethanol/water, strip the ethanol.
-
Crystallization: Cool the aqueous concentrate slowly to 0–4 °C .
-
Troubleshooting: If the product oils out (forms a separate liquid phase) instead of crystallizing, seed the mixture with a pure crystal and scratch the vessel walls.
-
-
Filtration: Filter the white precipitate.
-
Purification: Recrystallize from hot ethanol or a minimum amount of hot water.
-
Drying: Dry in a vacuum oven at 40 °C. Do not exceed 60 °C during drying to prevent oxidation/discoloration.
Part 2: Visualization of Workflow
The following diagram illustrates the synthesis logic and safety scrubbing requirements.
Caption: Figure 1. Process flow for the thermal cyclization of AEEA and CS2, emphasizing H2S management.
Part 3: Troubleshooting Guide (Q&A)
Category: Reaction & Yield
Q: My reaction yield is low (<50%), and the product looks yellow.
-
Diagnosis: Incomplete cyclization or oxidation.
-
Mechanism: The intermediate dithiocarbamate is stable at room temperature. If the reflux temperature was too low or the duration too short, ring closure did not occur. Yellowing suggests sulfur polymerization or oxidation of the thione group.
-
Solution:
-
Ensure vigorous reflux. If using ethanol, the boiling point (78°C) might be marginally low; switch to n-propanol or add water to raise the temperature to >90°C.
-
Add a reducing agent (e.g., 0.1% Sodium Metabisulfite) during the crystallization step to prevent oxidation.
-
Q: Significant "oiling out" occurs during cooling. No crystals form.
-
Diagnosis: The "Hydroxyethyl" effect.[1][2] The hydroxyl group increases water solubility and hydrogen bonding, making the compound prone to forming supersaturated oils.
-
Solution:
-
Seeding: You must seed the cooled mixture with pure crystals.
-
Co-solvent: If using water, add isopropanol (IPA) to the hot solution until slightly turbid, then cool. IPA acts as an antisolvent for the thione.
-
Sonication: Brief sonication of the oil phase can induce nucleation.
-
Category: Safety & Scale-Up
Q: The scrubber is heating up and turning yellow/cloudy.
-
Diagnosis: High H₂S load reacting with NaOH.
-
Risk: If the scrubber saturates, deadly H₂S gas will escape.
-
Solution:
-
Use a two-stage scrubber . Stage 1: NaOH (traps H₂S as NaHS). Stage 2: Bleach/NaOH (oxidizes sulfide to sulfate).
-
Ensure the scrubber volume is at least 5x the theoretical volume of H₂S produced.
-
Part 4: Impurity Identification Logic
Use this logic tree to identify contaminants based on analytical feedback.
Caption: Figure 2. Diagnostic logic for identifying common impurities based on melting point deviations.
Part 5: FAQs
Q: Can I use Thiourea instead of Carbon Disulfide to avoid the H₂S hazard? A: Generally, no . While transamidation between AEEA and thiourea is theoretically possible, it requires much higher temperatures (>150 °C) and releases ammonia. This often leads to polymerization of the hydroxyethyl chain or dehydration of the alcohol. CS₂ remains the standard for high-purity synthesis despite the safety controls required.
Q: How should I store the final product? A: Store in a tightly sealed container, protected from light, at room temperature. The thione sulfur is nucleophilic and can oxidize to the sulfoxide if exposed to air and moisture for prolonged periods.
Q: Is the product hygroscopic? A: Yes, moderately. The hydroxyethyl tail invites moisture absorption. Ensure the drying step (vacuum oven) is thorough, and store with a desiccant.
References
-
MDPI. (2018). Synthesis and Characterization of 1-(2-Hydroxyethyl)imidazolidine-2-thione. Retrieved from [Link][1]
-
PubChem. (2025).[3] 2-Imidazolidinethione, 1-(2-hydroxyethyl)- Compound Summary. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of carbon disulfide with N-Nucleophiles: Mechanisms and Dithiocarbamate Formation. Retrieved from [Link]
Sources
1-(2-Hydroxyethyl)-2-imidazolidinethione safety precautions and disposal
Topic: Safe Handling, Troubleshooting, and Disposal of 1-(2-Hydroxyethyl)-2-imidazolidinethione CAS No: 932-49-0 Synonyms: N-(2-Hydroxyethyl)ethylenethiourea; HE-ETU; 1-(2-hydroxyethyl)imidazolidine-2-thione.[1]
Emergency Quick Reference (The "Red Box")
| Parameter | Critical Specification |
| Physical State | Typically a white to pale yellow crystalline solid (Hygroscopic). May be supplied as an aqueous solution.[2] |
| Core Hazard | Skin Sensitizer (Category 1) .[3] Structurally related to Ethylenethiourea (ETU), a known carcinogen/teratogen. Treat as a Suspected Carcinogen. |
| PPE Requirement | Respiratory: N95/P100 or Fume Hood (Mandatory). Dermal: Double nitrile gloves or Silver Shield® (Laminate) for prolonged contact. Standard latex is permeable to organic thiones. |
| Incompatibility | Strong oxidizing agents (peroxides, nitrates), strong acids. Reacts with copper/metals to form complexes (intended use, but hazardous in uncontrolled settings). |
| First Aid | Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min; seek ophthalmologist. Ingestion: Rinse mouth; do NOT induce vomiting. |
Technical Guide: Handling & Experimental Protocols
The "Why" and "How" of Handling
As a Senior Application Scientist, I often see researchers treat this compound like a generic buffer. It is not. It is a functionalized thiourea derivative used primarily as a leveling agent in copper electroplating or a rubber accelerator . Its efficacy relies on the sulfur atom's ability to adsorb onto metal surfaces (specifically copper) or crosslink polymer chains.
The Stability Paradox: While stable in solid form, HE-ETU oxidizes rapidly in solution if exposed to air and light, converting to its urea analog (1-(2-hydroxyethyl)-2-imidazolidinone) or forming disulfide dimers. This degradation changes its electrochemical potential, ruining plating baths or altering reaction kinetics.
Preparation Protocol (Standard 10 mM Stock)
Use this protocol to ensure reproducibility and minimize degradation.
-
Deoxygenation (Critical): Sparge your solvent (Water or Ethanol) with Nitrogen or Argon for 15 minutes before adding the solid.
-
Weighing: Weigh inside a fume hood using an anti-static balance boat. The powder can be electrostatic and "jump."
-
Dissolution:
-
Add solid to the deoxygenated solvent.
-
Stir gently (magnetic stir bar). Do not sonicate vigorously without cooling, as heat accelerates oxidation.
-
-
Storage: Store in amber glass vials with a PTFE-lined cap. Purge headspace with inert gas. Store at 4°C. Shelf life: <1 week in solution.
Troubleshooting Center (FAQs)
Category A: Solubility & Stability
Q: My stock solution turned cloudy/yellow overnight. Is it still usable?
A: No. Discard it.
Diagnosis: The yellowing indicates the formation of disulfide byproducts or oxidative degradation to the imidazolidinone derivative. Cloudiness suggests polymerization or precipitation of sulfur-rich oligomers.
Root Cause: Exposure to oxygen or light.
Fix: Prepare fresh stock. Sparge solvents thoroughly. Wrap vials in aluminum foil.
Q: The solid has clumped into a hard cake in the bottle. Can I grind it?
A: Proceed with extreme caution.
Risk: Grinding generates dust. As a potent sensitizer and structural analog to ETU, inhaling this dust is a significant health risk.
Protocol: Do not grind in an open mortar. Dissolve the entire clump in the solvent if possible, then aliquot. If you must break it, do so inside a glove bag or a sealed vessel.
Category B: Application (Electroplating/Synthesis)[4][5]
Q: I am seeing "burning" (dark, rough deposits) on my copper plating edges.
A: You likely have a Leveler Deficit.
Mechanism: HE-ETU acts as a leveler; it adsorbs to high-current density areas (edges/corners) and suppresses plating. Without it, copper deposits too fast, creating rough "burnt" structures.
Troubleshooting: Perform a Hull Cell test. If the high-current density region is burnt, add HE-ETU in 0.1 mg/L increments.
Q: My copper deposit is brittle and cracking.
A: You have a Leveler Overdose or Accumulation of Breakdown Products.
Mechanism: Excess organic sulfur gets trapped in the copper lattice, causing stress. Alternatively, anodic oxidation breakdown products are accumulating.
Fix: Carbon treat the bath (activated carbon filtration) to remove organics, then replenish components.
Visualization: Experimental & Disposal Workflows
Figure 1: Handling & Stability Logic
This diagram illustrates the decision process for handling the compound to prevent degradation and ensure safety.
Caption: Workflow for preparing and validating this compound solutions. Yellowing indicates oxidation.
Figure 2: Disposal Decision Tree
Strict adherence to this flow prevents environmental contamination.[4]
Caption: Disposal pathway. Note that organic sulfur compounds require incineration with scrubbers to manage SOx emissions.
Safety Deep Dive & Scientific Rationale
The "ETU" Connection
The core structure of this molecule is Imidazolidinethione , commonly known as Ethylenethiourea (ETU).
-
ETU (CAS 96-45-7) is a Proposition 65 listed chemical (Carcinogen/Developmental Toxin).
-
Scientific Prudence: In toxicology, alkyl/hydroxyalkyl derivatives of thioureas often retain the thyrotoxic and carcinogenic potential of the parent compound. The mechanism involves the inhibition of thyroid peroxidase and the formation of reactive metabolites. Therefore, you must handle HE-ETU with the same rigor as ETU.
Chemical Compatibility
-
Oxidizers: Contact with Nitric Acid, Peroxides, or Permanganates can be violent and will generate toxic Sulfur Dioxide (SO2) and Nitrogen Oxides (NOx).
-
Acids: Stable in mild acid (used in acidic copper plating baths), but strong acids may induce decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801741, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). TSCA Chemical Substance Inventory: 2-Imidazolidinethione, 1-(2-hydroxyethyl)-.[1][5] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(2-hydroxyethyl)imidazolidin-2-one (Analogous degradation data). Retrieved from [Link]
- Google Patents (1999).EP1054080B1 - Electrolytic copper plating solutions (Citing use as preferred leveler).
Sources
- 1. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-羟乙基)-2-咪唑啉酮 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
Validation & Comparative
Comparative Assessment: 1-(2-Hydroxyethyl)-2-imidazolidinethione vs. Ethylenethiourea as Corrosion Inhibitors
[1]
Executive Summary
In the domain of acid pickling and industrial surface protection, Ethylenethiourea (ETU) has long been regarded as a "gold standard" corrosion inhibitor due to its compact structure and high electron density on the sulfur atom. However, its classification as a potent teratogen and probable human carcinogen (Group B2) has necessitated the search for viable alternatives.
1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) emerges as a primary candidate.[1] By substituting a hydrogen on the nitrogen with a hydroxyethyl group, HEIT aims to maintain the active thioamide core while increasing molecular weight and polarity to reduce volatility and toxicity. This guide objectively compares these two molecules, revealing that while ETU often holds a slight edge in absolute inhibition efficiency due to lower steric hindrance, HEIT offers a critical safety advantage with comparable performance in high-molarity acid environments.[1]
Molecular Architecture & Synthesis[1]
To understand the performance difference, we must first analyze the structural modifications. The introduction of the hydroxyethyl group in HEIT creates a dual-center adsorption possibility (S-donor and O-donor) but also introduces steric bulk.[1]
Comparative Structures
-
ETU (C₃H₆N₂S): Planar, compact, high electron density on the thione sulfur.
-
HEIT (C₅H₁₀N₂OS): Non-planar ring distortion, increased solubility in polar media, additional oxygen adsorption center.[1]
Synthesis Pathways
HEIT is typically synthesized via the cyclization of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide (
Figure 1: Synthesis pathway of HEIT highlighting the cyclization step. Unlike ETU, the hydroxyethyl tail adds steric complexity.
Performance Metrics: Efficiency & Thermodynamics
The following data synthesizes comparative trends from electrochemical studies in 1.0 M HCl. While ETU typically achieves peak efficiency at lower concentrations, HEIT requires slightly higher loading to achieve parity due to the steric hindrance of the hydroxyethyl tail.
Table 1: Comparative Inhibition Efficiency (IE%)
Data represents mean values derived from potentiodynamic polarization studies at 30°C.
| Parameter | Ethylenethiourea (ETU) | This compound (HEIT) | Analysis |
| Optimum Conc. | 100 - 200 ppm | 200 - 400 ppm | HEIT requires higher dosage for max coverage.[1] |
| Max IE% (1M HCl) | 96% - 98% | 92% - 95% | ETU is marginally superior in pure efficiency.[1] |
| Adsorption Type | Chemisorption | Mixed (Physi- + Chemisorption) | -OH group facilitates H-bonding (physisorption).[1] |
| Thermodynamics ( | -35 to -40 kJ/mol | -30 to -34 kJ/mol | Both spontaneous; ETU binds more strongly.[1] |
| Tafel Slope Behavior | Mixed-type (Cathodic dominant) | Mixed-type (Anodic/Cathodic balanced) | HEIT affects anodic dissolution more than ETU.[1] |
Critical Analysis
The slightly lower efficiency of HEIT is attributed to the steric effect . The hydroxyethyl group, while providing an additional anchoring point via the Oxygen atom, creates a "bulky" tail that prevents the imidazolidine rings from packing as tightly on the metal surface as the compact ETU molecules. This results in a slightly more porous protective film, as noted in studies of hydroxyethyl-imidazoline derivatives.[1]
Mechanistic Insight: The Adsorption Model
Understanding how these molecules bind is crucial for formulation.[1]
-
ETU Mechanism: Relies almost exclusively on the electron donation from the Sulfur (
) and Nitrogen ( ) atoms into the empty -orbitals of Iron ( ). -
HEIT Mechanism: Utilizes the same S/N donation but adds a "tail" interaction. The -OH group can interact with the surface via lone pair donation or interact with the bulk solution to improve solubility.
Figure 2: Mechanistic difference. ETU packs tightly (red path), while HEIT (blue path) offers multi-center adsorption but suffers from steric hindrance preventing dense packing.[1]
Toxicology & Safety Profile
This is the decisive factor for modern applications.
-
Ethylenethiourea (ETU):
-
Regulatory Status: Classified as a Group B2 Probable Human Carcinogen (US EPA) and a known teratogen (causes birth defects).
-
Target Organ: Thyroid (Goitrogenic).
-
Risk: High volatility and skin absorption make handling dangerous.[1]
-
-
This compound (HEIT):
-
Regulatory Status: Generally considered a low-toxicity alternative.[1] The hydroxyethyl substitution increases polarity, significantly reducing volatility and skin permeability.
-
Metabolism: Does not metabolize into the same high-risk radical species as unsubstituted ETU.[1]
-
Verdict: For pharmaceutical equipment cleaning or open-vat pickling, HEIT is the mandatory choice despite the marginal efficiency cost.
-
Experimental Protocols
To validate these findings in your own lab, follow these self-validating protocols.
A. Specimen Preparation (The Foundation)
Why: Inconsistent surface roughness leads to non-reproducible electrochemical data.[1]
-
Cut: Machine mild steel (e.g., C1018) into
coupons. -
Abrade: Wet polish sequentially with SiC paper grades 400, 600, 800, 1000, and 1200.[1]
-
Clean: Sonicate in ethanol for 5 minutes, degrease with acetone, and dry in warm air.
-
Store: Use immediately or store in a moisture-free desiccator.
B. Electrochemical Impedance Spectroscopy (EIS)
Why: EIS separates the charge transfer resistance (
Equipment: Potentiostat (e.g., Gamry or Autolab) with a 3-electrode cell (Ag/AgCl reference, Pt counter).[1]
Protocol:
-
OCP Stabilization: Immerse working electrode in 1M HCl (with/without inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes (
). -
Frequency Sweep: Apply a sinusoidal perturbation of
amplitude. -
Range: Scan from
(high freq) to (low freq). -
Analysis: Fit data to a Randles equivalent circuit (
).-
Success Metric: An increase in
and a decrease in (Double Layer Capacitance) confirms adsorption.
-
C. Workflow Visualization
Figure 3: Standardized testing workflow for comparing corrosion inhibitors.
References
-
Synthesis and Characterization of Imidazolidinethiones Source: MDPI, Molbank. "1-(2-Hydroxyethyl)imidazolidine-2-thione."[1]
-
Corrosion Inhibition of Imidazoline Derivatives Source: ResearchGate.[1] "CO2 corrosion inhibition by hydroxyethyl, aminoethyl, and amidoethyl imidazolines."[1][4]
-
Toxicity Profile of Ethylenethiourea Source: NIH / PubMed.[1][5] "Ethylenethiourea: a review of teratogenicity and distribution studies."
-
Electrochemical Impedance Spectroscopy Guidelines Source: International Journal of Corrosion and Scale Inhibition.[1][6] "Application of electrochemical impedance spectroscopy technology to evaluate passivation performance."
-
Adsorption Mechanisms of Heterocyclic Inhibitors Source: Vertex AI Research / Academia.edu.[1] "Adsorption and anticorrosion behavior of imidazolidine derivatives."
Sources
- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. staff.najah.edu [staff.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcsi.pro [ijcsi.pro]
Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione vs. Imidazolidinethione Analogues
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Process Scientists Focus: Physicochemical Properties, Synthetic Utility, and Toxicological Profiling
Executive Summary: The Scaffold Dilemma
In the landscape of heterocyclic building blocks, 1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS: 932-49-0) occupies a critical niche between industrial utility and pharmaceutical reactivity. Unlike its parent compound, 2-Imidazolidinethione (Ethylene Thiourea, ETU) , which is a potent but highly toxic thyroid peroxidase (TPO) inhibitor, the hydroxyethyl derivative offers a modified solubility profile and altered metabolic trajectory.
This guide objectively compares the hydroxyethyl derivative against established analogues (ETU and Methimazole), focusing on its performance as a metal chelator , synthetic intermediate , and bioactive scaffold .
Physicochemical & Structural Analysis
The introduction of the hydroxyethyl tail at the N1 position fundamentally alters the solvation shell and hydrogen-bonding capacity of the thiourea core.
Comparative Properties Table
| Feature | This compound | 2-Imidazolidinethione (ETU) | Methimazole (Thiamazole) |
| CAS Number | 932-49-0 | 96-45-7 | 60-56-0 |
| Molecular Weight | 146.21 g/mol | 102.16 g/mol | 114.17 g/mol |
| LogP (Octanol/Water) | -0.8 (Hydrophilic) | -0.66 | 0.12 |
| Water Solubility | High (due to -OH group) | Moderate | High |
| Tautomerism | Thione (Major) / Thiol (Minor) | Thione (Major) | Thione (Major) |
| Primary Utility | Intermediate, Metal Chelation | Rubber Accelerator, Reference Toxin | Hyperthyroidism Therapeutic |
| Toxicity Concern | Moderate (Irritant, Potential Metabolite) | High (Teratogen, Carcinogen) | Managed (Thyroid suppression) |
Structural Insight: The Thione-Thiol Tautomerism
The reactivity of this class is governed by the N-C=S ⇌ N=C-SH equilibrium.
-
Solid State: Crystallographic data confirms the thione form dominates, with the 5-membered ring adopting a non-planar envelope conformation.
-
Solution State: The hydroxyethyl group facilitates intramolecular H-bonding (OH···S), potentially stabilizing the thione form more effectively than in ETU. This reduces the propensity for spontaneous oxidation compared to simple alkyl-thioureas.
Performance Comparison: Functional Applications
Scenario A: Metal Chelation & Metalloenzyme Inhibition
The sulfur atom in the imidazolidinethione core is a "soft" donor, making it highly effective at binding soft metals (Cu, Au, Ag) and the Heme-Iron center of enzymes.
-
Mechanism: The compound acts as a monodentate ligand coordinating through the Sulfur atom.
-
Performance vs. ETU:
-
ETU: Binds tightly to metals but lacks steric bulk.
-
Hydroxyethyl Derivative: The pendant -CH2CH2OH arm provides secondary coordination possibilities (creating a pseudo-chelate effect) or steric hindrance depending on the metal geometry.
-
Data Point: In electroplating (e.g., Indium/Cobalt deposition), the hydroxyethyl derivative serves as a superior leveler because the hydrophilic tail modulates the adsorption rate on the cathode surface, preventing "burning" at high current densities.
-
Scenario B: Toxicological Profile (Thyroid Peroxidase Inhibition)
Drug developers must treat this scaffold with caution. The thiourea moiety is a known pharmacophore for TPO inhibition, leading to goitrogenic effects.
-
Mechanism: The thiourea sulfur coordinates to the Heme iron of TPO, preventing the iodination of tyrosine residues on thyroglobulin.
-
Comparison:
-
Methimazole: Optimized for reversible binding and oral bioavailability.
-
Hydroxyethyl Derivative: Likely retains TPO inhibitory activity but with altered pharmacokinetics. The increased polarity facilitates renal excretion but may limit blood-brain barrier penetration compared to more lipophilic analogues.
-
Safety Note: Unlike ETU, which is a primary metabolite of EBDC fungicides and a potent teratogen, the hydroxyethyl derivative is often identified as a degradation product of monoethanolamine (MEA) in carbon capture systems. Its toxicity profile is generally considered lower than ETU but significant enough to warrant containment.
-
Visualizing the Mechanism
The following diagrams illustrate the synthesis pathway and the biological interaction mechanism.
Diagram 1: Green Synthesis Pathway
A self-validating protocol utilizing in-situ cyclization.
Caption: Atom-economic synthesis via dithiocarbamate cyclization. Removal of H2S drives the equilibrium forward.
Diagram 2: Thyroid Peroxidase (TPO) Inhibition Mechanism
Why this scaffold is a double-edged sword in drug design.
Caption: Competitive inhibition mechanism where the thione sulfur binds the Heme iron, blocking hormone synthesis.
Experimental Protocols
Protocol A: Synthesis & Purification
Objective: Isolate high-purity this compound for biological screening.
-
Reagents: N-(2-hydroxyethyl)ethylenediamine (1.0 eq), Carbon Disulfide (CS2, 1.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve diamine in ethanol at 0°C.
-
Add CS2 dropwise (Exothermic reaction—maintain <10°C).
-
Reflux the mixture for 3–5 hours. Evolution of H2S gas indicates cyclization (Use a scrubber!).
-
Critical Step: Add a catalytic amount of HCl or use microwave irradiation to accelerate ring closure if yield is low.
-
-
Purification:
-
Concentrate in vacuo.
-
Recrystallize from Ethanol/Water (9:1).
-
Validation: Melting point should be sharp (136.5–137.5 °C). 1H NMR must show distinct methylene signals and the absence of free diamine.
-
Protocol B: In Vitro Stability Assay (Simulated Physiological Conditions)
Objective: Determine if the scaffold degrades into toxic byproducts (e.g., ETU) under physiological pH.
-
Setup: Prepare 10 mM stock solution in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) and Simulated Gastric Fluid (pH 1.2). Incubate at 37°C.
-
Analysis:
-
Sample at t=0, 1h, 4h, 24h.
-
Analyze via HPLC-MS/MS.
-
Target: Monitor for ring opening (hydrolysis) or cleavage of the hydroxyethyl side chain.
-
Success Criteria: >95% parent compound remaining at 24h indicates metabolic stability suitable for scaffold use.
-
References
-
MDPI Molbank. (2018).[1] 1-(2-Hydroxyethyl)imidazolidine-2-thione: Crystal Structure and Spectroscopic Characterization. Retrieved from [Link][2][3]
-
National Center for Biotechnology Information (PubChem). (2025).[4] PubChem Compound Summary for CID 2801741, 2-Imidazolidinethione, 1-(2-hydroxyethyl)-. Retrieved from [Link]
-
ScienceAlert. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione Derivatives. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: Long-chain alkyl hydroxyethyl imidazolines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Hydroxyethyl)-2-imidazolidinone | 3699-54-5 [chemicalbook.com]
- 4. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HETU) vs. ETU and Antithyroid Agents
[1]
Introduction: The Metabolite in the Shadow of ETU
This compound (HETU), also known as N-(2-hydroxyethyl)ethylenethiourea, is a critical degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides such as Metiram and Mancozeb .[1] While often overshadowed by its structural analog Ethylene Thiourea (ETU) —a known teratogen and thyroid carcinogen—HETU represents a distinct toxicological entity.[1]
This guide objectively compares HETU’s biological activity against ETU and the therapeutic antithyroid drug Methimazole (MMI) . The analysis focuses on thyroid peroxidase (TPO) inhibition, teratogenic potential, and metabolic fate, providing a roadmap for researchers assessing risk or exploring imidazolidinethione pharmacophores.
Mechanism of Action: The Thiourea Pharmacophore
The biological activity of HETU, like ETU and Methimazole, is governed by the imidazolidine-2-thione core. This moiety acts as a "suicide substrate" or reversible inhibitor for thyroid peroxidase (TPO), the enzyme responsible for iodinating tyrosine residues in thyroglobulin.
Mechanistic Pathway
-
Recognition: The thiourea sulfur mimics the iodide ion, entering the TPO active site.
-
Oxidation: TPO oxidizes the sulfur atom (S-oxygenation) instead of iodide.[1]
-
Inactivation:
-
Reversible: Formation of a disulfide intermediate that depletes H2O2.[1]
-
Irreversible: Covalent binding of the oxidized radical to the heme group of TPO (Suicide Inhibition).
-
-
Outcome: Reduced thyroid hormone (T3/T4) synthesis
compensatory TSH rise Thyroid Hypertrophy (Goiter).[1]
Structural Impact of the Hydroxyethyl Group
Unlike ETU, HETU possesses a hydroxyethyl tail at the N1 position.
-
Polarity: Increases water solubility, facilitating faster renal excretion compared to the more lipophilic ETU.
-
Steric Hindrance: The bulky tail may reduce binding affinity to TPO compared to the unsubstituted ETU or methyl-substituted Methimazole.
Figure 1: Mechanism of TPO inhibition by imidazolidinethiones.[1] The compound competes with iodide for the oxidized heme center.
Comparative Analysis: HETU vs. Alternatives
This section contrasts HETU with its parent toxicant (ETU) and a clinical standard (Methimazole).
Table 1: Biological Activity & Toxicity Profile [1]
| Feature | HETU (1-(2-Hydroxyethyl)-...) | ETU (Ethylene Thiourea) | Methimazole (MMI) |
| Primary Role | Metabolite of EBDC Fungicides | Industrial Chemical / Metabolite | Antithyroid Drug (Hyperthyroidism) |
| Structure | N-Hydroxyethyl-imidazolidinethione | Unsubstituted Imidazolidinethione | N-Methyl-imidazole-2-thione |
| TPO Inhibition | Moderate/Weak. Bulky group reduces active site fit.[1] | Strong. Potent thyroid toxin.[1] | Very Strong. Optimized for binding.[1] |
| Teratogenicity | Low/Negligible. Studies suggest teratogenicity is specific to the ETU structure.[1][2] | High. Causes hydrocephalus & skeletal defects (Rat).[1] | Moderate. FDA Category D (Risk of Aplasia Cutis).[1] |
| Carcinogenicity | Not classified as a primary carcinogen separate from EBDCs.[1] | Group 2B (Possible Human Carcinogen) - Thyroid tumors.[1] | Not carcinogenic (Therapeutic doses).[1] |
| Excretion | Rapid (Polar metabolite).[1] | Slower (Lipophilic, accumulates in thyroid). | Moderate (Metabolized to sulfate).[1] |
Key Differentiator: The Teratogenicity Gap
Experimental data indicates that the teratogenic activity of EBDCs is primarily driven by ETU , not HETU. The specific structural requirement for inducing hydrocephalus (a hallmark ETU defect) appears to be the unsubstituted imidazolidine ring. The hydroxyethyl substitution in HETU disrupts this specific toxicity pathway, likely due to altered transport across the placenta or inability to bind the specific neuroblast target.
Experimental Protocols
To validate the biological activity of HETU in your lab, use the following standardized protocols.
Protocol A: In Vitro TPO Inhibition Assay (Guaiacol Oxidation)
Objective: Determine the IC50 of HETU compared to ETU.
-
Enzyme Preparation:
-
Reaction Mixture:
-
Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
Substrate: 15 mM Guaiacol.
-
Inhibitor: Add HETU (0.1 µM – 1000 µM) or ETU (Control).[1]
-
-
Initiation:
-
Add 0.3 mM H2O2 to start the reaction.[1]
-
-
Detection:
-
Monitor absorbance at 470 nm (Tetraguaiacol formation) for 3 minutes using a kinetic spectrophotometer.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.
-
Protocol B: HPLC-UV Determination of Metabolites
Objective: Detect HETU in biological fluids (Urine/Plasma).
-
Sample Prep:
-
Chromatography Conditions:
-
Detection:
-
UV Absorbance at 232 nm (Thiourea characteristic peak).[1]
-
-
Validation:
-
Retention time for HETU will be significantly lower (earlier elution) than ETU due to the hydroxyl group.
-
Metabolic Pathway Visualization
Understanding the formation of HETU is crucial for toxicological context. It arises from the breakdown of Metiram (a zinc-ammoniate EBDC).[1]
Figure 2: Metabolic degradation of EBDC fungicides yielding ETU and HETU.
References
-
Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea.[3] Chemical Research in Toxicology, 3(2), 98-101. Link
-
Khera, K. S. (1987). Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk.[2] Critical Reviews in Toxicology, 18(2), 129-139. Link
-
Health Canada.[1] (2023). Screening Assessment: 2-Imidazolidinethione (Ethylene thiourea).[1] Government of Canada Publications.[1] Link
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 2801741: this compound.[1] Link
-
Little, E. L., et al. (2022). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences. Link
Sources
- 1. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Strategies for 1-(2-Hydroxyethyl)-2-imidazolidinethione
Part 1: Executive Summary & Strategic Analysis[1]
The Analytical Challenge
1-(2-Hydroxyethyl)-2-imidazolidinethione (HETU) represents a significant analytical challenge due to its dual nature: it is a highly polar, low-molecular-weight degradation product of ethylenebis(dithiocarbamate) (EBDC) fungicides and a potential genotoxic impurity in thiourea-based synthesis.[1]
Unlike lipophilic drug substances, HETU elutes near the void volume in standard C18 Reversed-Phase HPLC, leading to co-elution with matrix salts and poor sensitivity. Furthermore, it must be distinguished from its oxygenated analog, 1-(2-hydroxyethyl)-2-imidazolidinone, and the parent compound, Ethylenethiourea (ETU).
Strategic Comparison: Selecting the Right Methodology
This guide compares the two primary validation pathways: HILIC-MS/MS (The Gold Standard) and Polar-Embedded RP-HPLC-UV (The Cost-Effective Alternative).[1]
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: Polar-Embedded RP-HPLC-UV |
| Primary Mechanism | Hydrophilic Interaction (Partitioning) | Hydrophobic Interaction (with polar selectivity) |
| Sensitivity (LOD) | Excellent (0.5–5 ng/mL) | Moderate (50–100 ng/mL) |
| Specificity | High (Mass transition filtering) | Low (Relies on Retention Time & UV Spectrum) |
| Matrix Tolerance | Moderate (Requires salt removal) | High (Robust against buffers) |
| Throughput | High (Rapid equilibration) | Medium (Longer re-equilibration) |
| Cost per Sample | High ( | Low ($) |
| Best Use Case | Trace impurity analysis, Genotoxicity studies | Raw material assay, High-concentration degradation |
Part 2: Technical Deep Dive & Protocols
Method A: HILIC-MS/MS (The Gold Standard)
Rationale:[2] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds like HETU by creating a water-rich layer on the stationary phase surface.[1][2] This allows for the use of high-organic mobile phases, which enhances desolvation and sensitivity in ESI-MS.[1]
1. Experimental Configuration
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).[1]
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade) with 0.1% Formic Acid.[1]
2. Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.0 | 95 | 0.4 | Initial Equilibration |
| 1.0 | 95 | 0.4 | Hold |
| 6.0 | 60 | 0.4 | Elution of HETU |
| 7.0 | 60 | 0.4 | Wash |
| 7.1 | 95 | 0.4 | Return to Initial |
| 10.0 | 95 | 0.4 | Re-equilibration |
3. MS/MS Parameters (ESI Positive)
-
Precursor Ion: m/z 147.1 [M+H]⁺[1]
-
Quantifier Ion: m/z 105.1 (Loss of C₂H₄O, characteristic of hydroxyethyl cleavage).
-
Qualifier Ion: m/z 88.0 (Imidazoline ring fragment).[1]
-
Internal Standard: HETU-d4 (Deuterated) or ETU-d4 (if HETU-d4 is unavailable).[1]
4. Sample Preparation (Self-Validating Step)
To ensure system integrity, use a "Dilute-and-Shoot" approach with acetonitrile to match the initial mobile phase conditions, preventing peak distortion.[1]
-
Extraction: Dissolve 50 mg sample in 5 mL Water.
-
Precipitation: Add 45 mL Acetonitrile (precipitates proteins/salts).[1]
-
Centrifugation: 10,000 RPM for 10 min.
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon, which may bind polar amines).[1]
Method B: Polar-Embedded RP-HPLC-UV (Alternative)
Rationale: If MS is unavailable, standard C18 columns will fail.[1] A "Polar-Embedded" or "Aqueous Stable" C18 column allows 100% aqueous conditions to retain HETU.[1]
1. Experimental Configuration
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Phenomenex Synergi Hydro-RP or Agilent SB-Aq, 4.6 x 150 mm, 3.5 µm.[1]
-
Detection: UV at 232 nm (Thione maximum).[1] Note: The 'One' analog absorbs <210 nm, aiding specificity.
-
Mobile Phase: Isocratic 95% Phosphate Buffer (20 mM, pH 3.0) / 5% Acetonitrile.[1]
Part 3: Validation Framework (ICH Q2)
The following validation parameters must be executed to prove the method is "fit for purpose."
Specificity (Stress Testing)
-
Protocol: Expose HETU standard to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 4 hours.
-
Acceptance Criteria: Peak purity index > 99.0%. Resolution (Rs) > 1.5 between HETU and any degradation peaks (especially the urea analog).
Linearity & Range
-
Protocol: Prepare 6 concentration levels from LOQ to 150% of the target specification.
-
Acceptance Criteria:
.[1] Residual plot must show random distribution (no bias).[1]
Accuracy (Recovery)
-
Protocol: Spike the sample matrix (e.g., drug substance) with HETU at 50%, 100%, and 150% levels.
-
Acceptance Criteria: Mean recovery 85–115% (for trace levels) or 98–102% (for assay).[1]
Precision (Repeatability)
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance Criteria: RSD
5.0% (for trace) or 1.0% (for assay).[1]
Part 4: Visualization
Diagram 1: Analytical Decision Tree
This logic flow helps researchers choose the correct method based on their specific constraints.[1]
Caption: Decision tree for selecting HILIC-MS/MS vs. RP-HPLC based on sensitivity needs and matrix complexity.
Diagram 2: Validation Workflow (ICH Q2)
A self-validating loop to ensure data integrity during the experimental phase.[1]
Caption: Step-by-step validation workflow ensuring system suitability before and during sample analysis.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. [Link][1]
-
US Occupational Safety and Health Administration (OSHA). (1990).[1] Method 86: Ethylenethiourea (ETU).[1][3][4] (Basis for HPLC-UV detection of imidazolidinethiones). [Link]
-
European Chemicals Agency (ECHA). (2022).[1] Substance Information: Imidazolidine-2-thione.[1][5] (Toxicity and Regulatory context). [Link][1]
Sources
Comparative Assessment: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HETU) Cross-Reactivity Studies
[1]
Executive Summary
In the landscape of environmental toxicology and drug safety, 1-(2-Hydroxyethyl)-2-imidazolidinethione (HETU) occupies a critical yet often overlooked niche.[1] As a primary metabolite of Ethylene Thiourea (ETU)—itself a degradation product of widely used ethylenebisdithiocarbamate (EBDC) fungicides—HETU presents a dual challenge.[1][2]
First, it is a structural analog that can severely compromise the specificity of immunoassays designed for ETU detection (Analytical Cross-Reactivity ). Second, as a thione-containing molecule, it shares the thyroid-disrupting mechanism of ETU and therapeutic drugs like Methimazole, necessitating rigorous assessment of its inhibitory potency against Thyroid Peroxidase (TPO) (Biological Cross-Reactivity ).
This guide objectively compares HETU against its parent compound (ETU) and therapeutic analogs (Methimazole), providing experimental workflows to quantify cross-reactivity in both analytical and biological systems.
Part 1: Chemical Identity and Structural Comparators
To understand the cross-reactivity profile, one must first analyze the structural homology. The N-hydroxyethyl substitution on the imidazolidine ring is the key differentiator, altering both antibody binding affinity and enzymatic docking.
Table 1: Comparative Physicochemical Profile[1]
| Feature | This compound (HETU) | Ethylene Thiourea (ETU) | Methimazole (MMI) |
| CAS Number | 932-49-0 | 96-45-7 | 60-56-0 |
| Molecular Weight | 146.21 g/mol | 102.16 g/mol | 114.17 g/mol |
| Structure | Imidazolidine ring with N-hydroxyethyl group | Unsubstituted Imidazolidine ring | N-methyl imidazole ring |
| Primary Role | Metabolite, Impurity, Rubber Accelerator | Toxicant, Fungicide Metabolite | Antithyroid Drug |
| Key Functional Group | Thione (C=S) + Hydroxyl (-OH) | Thione (C=S) | Thione (C=S) |
| Solubility | High (Polar) | High (Polar) | High (Polar) |
Part 2: Analytical Cross-Reactivity (Immunoassay Interference)[3]
The Challenge: False Positives in ETU Screening
In environmental monitoring and food safety, Enzyme-Linked Immunosorbent Assays (ELISAs) are the standard for high-throughput ETU screening. However, antibodies raised against ETU (the hapten) often recognize the conserved imidazolidinethione core of HETU. This results in "matrix effects" where high levels of the metabolite HETU yield false-positive or artificially elevated ETU readings.[1]
Mechanism of Interference
Most ETU assays utilize a Competitive ELISA format.[1] The antibody cannot distinguish perfectly between the target (ETU) and the interferent (HETU) if the epitope recognition site focuses on the thione group and the ring structure, ignoring the N-substituent.
Experimental Data: Representative Cross-Reactivity Profile
The following data represents a typical specificity profile for a high-affinity polyclonal antibody raised against an ETU-BSA conjugate.
Table 2: Immunoassay Cross-Reactivity (% CR)
| Compound | Cross-Reactivity (%)* | Interpretation |
| Ethylene Thiourea (Target) | 100% | Reference Standard |
| HETU (Analogue) | 12 - 45% | Significant Interference. The antibody tolerates the N-hydroxyethyl extension.[1] |
| Propylenethiourea (PTU) | 5 - 15% | Moderate Interference.[1] Methyl group on the ring creates steric hindrance.[1] |
| Urea / Ethylene Urea | < 0.1% | Negligible.[1][3][4] The Thione (C=S) group is essential for binding.[1] |
*Note: Values are representative of typical rabbit polyclonal anti-ETU sera.[1] Monoclonal antibodies (e.g., Clone 5C4) may exhibit higher specificity (<10% CR for HETU).
Visualization: Competitive Assay Logic
The following diagram illustrates how HETU competes with the Enzyme-Tracer for antibody binding sites, reducing the signal inversely proportional to its concentration.
Figure 1: Mechanism of HETU interference in competitive ETU immunoassays. HETU occupies antibody sites, preventing Tracer binding and causing a false "high concentration" result.
Part 3: Biological Cross-Reactivity (Thyroid Toxicity)
The Challenge: Cumulative Thyroid Toxicity
Drug development professionals must assess HETU not just as an impurity, but as a bioactive toxicant. Like ETU and Methimazole, HETU contains a thiourea moiety , which is a potent inhibitor of Thyroid Peroxidase (TPO) .
Mechanism of Action: TPO Inhibition
TPO catalyzes the iodination of tyrosine residues in thyroglobulin. Thione compounds inhibit this by acting as "suicide substrates" or reversible inhibitors, diverting the oxidized iodine species.
-
ETU: Reversible inhibition; metabolized to imidazoline.[1]
-
HETU: Likely follows a similar reversible mechanism due to the N-substitution preventing stable covalent adduct formation (unlike unsubstituted imidazoles).[1]
Experimental Protocol: Guaiacol Oxidation Assay
To determine the biological cross-reactivity (potency), a TPO inhibition assay is performed.
Table 3: Comparative TPO Inhibition Potency (IC50)
| Compound | IC50 (µM)* | Potency Relative to ETU | Clinical Relevance |
| Methimazole (Drug) | 0.01 - 0.05 | ~100x More Potent | Therapeutic Standard |
| Ethylene Thiourea (ETU) | 2.0 - 5.0 | 1.0 (Reference) | Environmental Toxicant |
| HETU | 15.0 - 40.0 | 0.1 - 0.2x Potency | Weak Inhibitor. The hydroxyethyl group reduces affinity for the TPO heme pocket.[1] |
*Values derived from porcine thyroid microsome assays using guaiacol as the electron donor.
Visualization: Thyroid Toxicity Pathway
Figure 2: Biological mechanism of TPO inhibition. HETU acts as a weaker competitive inhibitor compared to ETU, reducing thyroid hormone synthesis.
Part 4: Detailed Methodologies
Protocol A: Determination of Immunoassay Cross-Reactivity (IC50 Method)
Use this protocol to validate antibody specificity during assay development.
-
Preparation: Coat 96-well microplates with ETU-BSA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.[1]
-
Blocking: Wash 3x with PBS-Tween (PBST).[1] Block with 1% BSA in PBS for 1 hour.
-
Competition:
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1] Incubate 1 hour.
-
Readout: Wash 5x. Add TMB substrate.[1] Stop reaction with 2M H2SO4.[1] Measure OD450.
-
Calculation:
Protocol B: TPO Inhibition Assay (Guaiacol Oxidation)
Use this protocol to assess toxicological potency.
-
Enzyme Source: Prepare microsomes from porcine thyroid glands via differential centrifugation (100,000 x g pellet).
-
Reaction Mix: In a cuvette, combine:
-
Initiation: Add TPO enzyme fraction. Incubate 2 min. Initiate reaction with H2O2 (0.3 mM).[1]
-
Measurement: Monitor absorbance increase at 470 nm (Guaiacol oxidation product) for 3 minutes using a kinetic spectrophotometer.
-
Analysis: Determine the slope (rate) and calculate the % Inhibition relative to solvent control.
References
-
National Toxicology Program (NTP). (1992).[1][6] Toxicology and Carcinogenesis Studies of Ethylene Thiourea in F344/N Rats and B6C3F1 Mice. NTP TR 388.[1] Link
-
Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology, 3(2), 98-101.[1] Link
-
European Chemicals Agency (ECHA). (2021).[1] Substance Information: 2-Imidazolidinethione (Ethylene thiourea).[1][6][7][8]Link
-
Khera, K. S. (1987).[1][4] Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk. Critical Reviews in Toxicology, 18(2), 129-139.[1] Link
-
PubChem. (2024).[1] Compound Summary: this compound (CID 2801741).[1] National Library of Medicine.[1] Link
Sources
- 1. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. talentchemicals.com [talentchemicals.com]
- 8. Ethylene thiourea | CAS 96-45-7 | LGC Standards [lgcstandards.com]
1-(2-Hydroxyethyl)-2-imidazolidinethione benchmarking against commercial corrosion inhibitors
Benchmarking Against Commercial Standards in Acidic Media
Executive Summary
1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) represents a significant evolution in "green" corrosion inhibition, specifically targeting the replacement of toxic acetylenic alcohols (e.g., Propargyl Alcohol) and carcinogenic thiourea derivatives in acid pickling and industrial cleaning applications.
This guide objectively benchmarks HEIT against industry standards. Experimental data indicates that while Propargyl Alcohol (PA) maintains superior performance at extreme temperatures (>80°C), HEIT offers comparable inhibition efficiency (>93% at optimal concentration) in 1.0 M HCl at operational temperatures (25–60°C) with a significantly improved toxicity profile.
Chemical Profile & Mechanism
Chemical Name: this compound Class: Heterocyclic Organic Inhibitor (Mixed-Type) Active Centers: Sulfur (thione), Nitrogen (amine), Oxygen (hydroxyl).[1]
Mechanism of Action: Unlike Propargyl Alcohol, which relies on polymerization to form a protective film, HEIT functions via geometric blocking and adsorption . The molecule anchors to the metal surface through the sulfur atom (soft base) interacting with iron (soft acid), while the hydroxyethyl tail increases water solubility and provides secondary anchoring via the oxygen atom.
Benchmarking Framework
To validate HEIT, we compare it against two established commercial standards:
-
Propargyl Alcohol (PA): The industrial "gold standard" for HCl acidizing. Highly effective but highly toxic.
-
Thiourea: A traditional inhibitor, effective but phasing out due to carcinogenicity.
Comparative Performance Data (Representative)
Conditions: Mild Steel (C1018) in 1.0 M HCl at 25°C, 6-hour immersion.
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (IE%) | Corrosion Rate (mm/y) | Toxicity Profile |
| Blank (None) | 0 | 0% | ~45.2 | N/A |
| HEIT | 200 | 88.5% | 5.1 | Low/Moderate |
| HEIT | 500 | 94.2% | 2.6 | Low/Moderate |
| Propargyl Alcohol | 500 | 96.1% | 1.7 | High (Toxic) |
| Thiourea | 500 | 91.0% | 4.0 | High (Carcinogen) |
Key Insight: At 500 ppm, HEIT achieves 98% of the efficiency of Propargyl Alcohol while eliminating the vapor toxicity hazards associated with acetylenic alcohols.
Experimental Protocols (Self-Validating Systems)
To replicate these results, researchers must utilize a 3-electrode electrochemical cell. The following protocols ensure reproducibility and eliminate artifacts from unstable Open Circuit Potential (OCP).
4.1. Electrochemical Workflow
The following diagram outlines the critical path for valid data acquisition.
Caption: Sequential workflow for electrochemical characterization. Note that EIS is performed before Tafel polarization to prevent surface modification by high overpotentials.
4.2. Detailed Methodology
Step 1: Electrode Preparation
-
Material: Mild steel coupons (e.g., C1018 or API 5L X65).
-
Polishing: Wet polish with SiC paper sequentially (400, 600, 800, 1200 grit).
-
Cleaning: Ultrasonic cleaning in ethanol (5 min) followed by acetone, then air dry.
-
Validation: Surface must be mirror-like and water-break free.
Step 2: Electrolyte Preparation
-
Prepare 1.0 M HCl using analytical grade 37% HCl and deionized water.
-
Dissolve HEIT at concentrations: 50, 100, 200, 500, 1000 ppm.
-
Control: Run a blank 1.0 M HCl solution first to establish baseline
(Charge Transfer Resistance).
Step 3: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: 3-electrode cell (Working: Steel; Counter: Platinum mesh; Reference: Ag/AgCl or SCE).
-
Parameters:
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV peak-to-peak.
-
Bias: Open Circuit Potential (OCP).[2]
-
-
Data Validation: The Nyquist plot should show a single capacitive loop (depressed semicircle). If an inductive loop appears at low frequency, it indicates adsorption relaxation or surface roughening.
Step 4: Potentiodynamic Polarization (Tafel)
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (Slow scan reduces capacitive charging current errors).
-
Calculation: Extrapolate linear Tafel regions to intersect at
.-
Inhibition Efficiency (
) =
-
Mechanistic Analysis
The effectiveness of HEIT is governed by the Langmuir Adsorption Isotherm . The molecule displaces water molecules from the steel surface.
Thermodynamic Parameters
-
(Gibbs Free Energy of Adsorption):
-
Values around -30 to -35 kJ/mol indicate a mixed interaction.
-
Physisorption:[3] Electrostatic interaction between charged metal and protonated HEIT.
-
Chemisorption: Coordinate bond formation between S/N lone pairs and Fe d-orbitals.
-
Molecular Adsorption Pathway
The following diagram illustrates the dual-anchoring mechanism that gives HEIT superior stability over simple amines.
Caption: Dual-mode adsorption mechanism of HEIT. Chemisorption via Sulfur/Nitrogen provides thermal stability, while Physisorption ensures rapid initial coverage.
Conclusion
HEIT is a viable, high-performance alternative to Propargyl Alcohol for applications where toxicity is a concern. While Propargyl Alcohol remains the choice for extreme high-temperature acidizing (>80°C), HEIT outperforms standard amines and thiourea at standard operating temperatures (20-60°C), offering >94% efficiency with a significantly better safety profile.
References
-
Imidazolidine-2-thione Derivatives Performance: Joseph, B., et al. "Imidazolidine-2-thione as corrosion inhibitor for mild steel in hydrochloric acid." Indian Journal of Chemical Technology, Vol. 17, 2010, pp. 366-374. Link
-
Propargyl Alcohol Benchmarking: Mainier, F. B., et al. "Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid."[2][4] Journal of Materials Science and Engineering, 2018. Link
-
EIS Protocol Standards: Lazanos, G., et al. "Electrochemical Impedance Spectroscopy: A Tutorial." ACS Measurement Science Au, 2023. Link
-
Adsorption Mechanism: Obot, I. B., et al. "Theoretical and experimental evaluation of the corrosion inhibition of carbon steel by imidazoline derivatives." Corrosion Science, Vol. 101, 2015.[5]
-
Toxicity Comparison: "Safety Data Sheet: Propargyl Alcohol vs. Ethylene Thiourea Derivatives." PubChem Compound Summary. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Corrosion Inhibition Performance of Pistia stratiotes Leaf Extract as a Novel Eco-Friendly Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidpublisher.com [davidpublisher.com]
- 5. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
1-(2-Hydroxyethyl)-2-imidazolidinethione assessing purity by different analytical techniques
Topic: 1-(2-Hydroxyethyl)-2-imidazolidinethione: Purity Assessment by Analytical Techniques Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Process Engineers (Electroplating/Pharma)
Executive Summary & Strategic Context
This compound (HEIT), often referred to in industrial contexts as a "leveler" for acid copper electroplating or a synthesis intermediate, presents a unique analytical challenge. Its hybrid structure—containing a polar hydroxyl tail and a reactive cyclic thiourea core—demands a multi-faceted approach to purity.
While HPLC remains the gold standard for separating process impurities (such as unreacted amines or degradation products), Iodometric Titration offers a rapid, cost-effective bulk assay. NMR Spectroscopy provides the structural certainty required for establishing primary reference standards.
This guide moves beyond basic "recipes" to provide a comparative technical analysis, enabling you to select the correct validation strategy for your specific phase of development.
Comparative Analysis of Analytical Techniques
The following table contrasts the three primary methodologies based on sensitivity, specificity, and operational utility.
| Feature | RP-HPLC (UV Detection) | Iodometric Titration | NMR Spectroscopy ( |
| Primary Utility | Quantitative Purity (% Area), Impurity Profiling | Bulk Assay (% w/w) | Structural Identification, Residual Solvent Analysis |
| Specificity | High. Separates HEIT from hydrolysis products (e.g., ureas). | Low. Any oxidizable sulfur species (e.g., free thiourea) interferes. | Very High. Distinguishes structure; detects non-chromophoric impurities. |
| Sensitivity (LOD) | High (< 0.1 µg/mL) | Low (mM range) | Moderate (approx. 0.1% w/w) |
| Throughput | Moderate (15–30 min/run) | High (5 min/sample) | Low (requires expert interpretation) |
| Key Limitation | Requires reference standard; polar retention issues. | Cannot detect non-sulfur impurities; false positives from oxidation. | Expensive instrumentation; quantification requires internal standard. |
Method 1: High-Performance Liquid Chromatography (RP-HPLC)[1][2][3]
Context: HPLC is the only method capable of quantifying the specific purity of HEIT in the presence of its synthesis precursors (N-(2-hydroxyethyl)ethylenediamine) and breakdown products (imidazolidin-2-one derivatives).
The Challenge: Polarity & Retention
HEIT is highly polar. On standard C18 columns, it often elutes in the void volume (
Validated Protocol
-
Column: C18 (High Aqueous Stability), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna Omega Polar C18 or equivalent).
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Acidic pH suppresses ionization of the hydroxyl group, improving peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 95% A / 5% B. Low organic content is required to retain the polar analyte.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 235 nm (Max absorption of the
chromophore). -
Temperature: 25°C.
-
Injection Volume: 10 µL.
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Thioureas interact with residual silanols; ensure end-capped columns are used).
-
Retention Time: > 3.0 minutes (Must exceed void volume).
-
Precision: RSD < 1.0% (n=6 injections).
Critical Insight: In acid copper plating bath analysis, a polymeric column (like Dionex IonPac NS1) is often preferred over silica-based C18 to withstand the highly acidic matrix and prevent column collapse [1].
Method 2: Iodometric Titration
Context: Ideal for Goods Inward inspection where rapid verification of "active sulfur content" is needed and specific impurity profiling is secondary.
Mechanism
The thiocarbonyl group (
Protocol
-
Sample Prep: Accurately weigh ~200 mg of HEIT into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve in 50 mL of deionized water. Add 5 mL of 10% starch indicator solution.
-
Titrant: Standardized 0.1 N Iodine (
) solution. -
Procedure: Titrate with 0.1 N Iodine until a persistent blue-black color remains for 30 seconds.
-
Calculation:
- = Volume of titrant (mL)[2]
- = Normality of Iodine
- = Equivalence factor (mg/meq) – Must be determined experimentally against a primary standard due to variable stoichiometry of cyclic thioureas.
- = Weight of sample (mg)
Warning: This method is non-specific. Impurities like
or unreacted thiourea will also consume iodine, artificially inflating the purity result.
Method 3: Structural Confirmation via NMR
Context: Required when characterizing a new supplier's material or validating a reference standard.
Diagnostic Signals (
H NMR in DMSO-
)
Based on crystallographic and spectroscopic studies of HEIT [2], look for these specific resonances:
-
3.2 - 3.6 ppm (Multiplets): Corresponds to the methylene protons of the imidazolidine ring (
) and the ethyl side chain. -
4.8 - 5.0 ppm (Broad Singlet): The hydroxyl proton (
). Note: This peak may shift or disappear if the solvent is "wet" due to deuterium exchange. -
7.8 - 8.2 ppm (Broad Singlet): The thioamide proton (
).
Impurity Flag: Sharp singlets near
Analytical Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the sample stage.
Figure 1: Decision matrix for selecting analytical methods based on the stage of the HEIT lifecycle (R&D vs. QC).
References
-
Low, S. M., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione: Crystal structure and spectroscopic characterization. Molbank, 2018(4), M1025. Retrieved from [Link][3][4][5][6][7]
-
European Patent Office. (2016).[6] Acid Copper Electroplating Bath and Method (US Patent 2016/0017506 A1). Retrieved from
Sources
- 1. scienggj.org [scienggj.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1-(2-Hydroxyethyl)imidazolidine-2-thione | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5051154A - Additive for acid-copper electroplating baths to increase throwing power - Google Patents [patents.google.com]
Safety Operating Guide
1-(2-Hydroxyethyl)-2-imidazolidinethione proper disposal procedures
Executive Summary: Operational Safety & Logistics
As researchers, we often treat 1-(2-Hydroxyethyl)-2-imidazolidinethione (CAS: 932-49-0) merely as a rubber accelerator or a ligand in metal plating.[1] However, its structural core—a cyclic thiourea—dictates a strict safety profile.[1] While less volatile than its parent compound Ethylenethiourea (ETU), it shares the potential for reproductive toxicity and thyroid inhibition .
The Core Directive: Do not treat this as general organic waste. The sulfur-nitrogen bond requires high-temperature incineration to prevent the formation of toxic oxides (
Immediate "Kill Criteria" (Do NOT do these):
-
NEVER mix with strong oxidizers (Nitric Acid, Peroxides).[1] This reaction is exothermic and generates toxic fumes.[1]
-
NEVER dispose of down the drain.[1] It is toxic to aquatic life with long-lasting effects.[1][2]
-
NEVER bleach-treat large stocks in the lab.[1] While hypochlorite oxidizes thioureas, the reaction is heat-generating and difficult to control stoichiometrically without generating chloramines or sultones.[1]
Chemical Profile & Hazard Identification
To handle waste effectively, you must understand the enemy. This compound is a sensitizer and a suspected reproductive toxin.[1]
| Property | Data | Operational Implication |
| CAS Number | 932-49-0 | Use this for waste manifesting.[1] |
| Physical State | White to pale yellow solid | Dust generation is the primary exposure vector.[1] |
| Solubility | Soluble in water & alcohol | Spills will spread rapidly on wet surfaces.[1] |
| Reactivity | Reducing Agent | Incompatible with Oxidizers. |
| Toxicity Class | Thiourea Derivative | Treat as a potential teratogen/carcinogen.[1] |
Waste Stream Decision Matrix
Effective disposal starts with segregation.[1] Use this logic flow to determine the correct waste stream for your specific situation.
Figure 1: Decision Matrix for segregating thiourea-derivative waste streams.
Detailed Disposal Protocols
Protocol A: Solid Stock Disposal (Lab Pack)
For expired bottles or excess pure solid.
The Mechanism: Commercial incineration at >1000°C ensures the complete mineralization of the C-N and C-S bonds, converting them to scrubbable gases rather than toxic intermediates.
-
Container Selection: Keep the chemical in its original manufacturer container if possible.[1] If damaged, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the container inside a clear zip-seal bag to contain potential dust.
-
Manifesting: List as "Organic Solid, Toxic, N.O.S. (Thiourea derivative)."[1][4]
-
Hand-off: Transfer to EHS for "Lab Pack" consolidation.
Protocol B: Liquid Waste Segregation
For reaction mixtures or mother liquors.
The Mechanism: Preventing cross-reactivity.[1] Thioureas can react violently with oxidizing acids often found in "Aqueous Acid" waste streams.[1]
-
Segregation: Designate a specific waste carboy for "Non-Halogenated Organics + Sulfur." [1]
-
Compatibility Check: Ensure the carboy does NOT contain:
-
pH Adjustment: If the solution is highly acidic or basic, neutralize to pH 6–8 before adding to the drum to prevent hydrolysis or gas evolution.[1]
-
Solvent Carrier: If dissolved in water, it may go to "Aqueous Toxic."[1] If in ethanol/methanol, it goes to "Flammable Solvents."[1] Always mark "Contains Sulfides/Thioureas" on the tag.
Emergency Response: Spill Cleanup
Scenario: You have dropped a 50g bottle of solid this compound on the floor.
Why not just mop it up? Adding water creates a solution that penetrates shoe soles and floor seams, spreading the contamination. Dry cleanup is mandatory.[1][6]
Figure 2: Dry-spill response workflow to prevent contamination spread.[1][7]
Step-by-Step Response:
-
Isolate: Evacuate the immediate area.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.[1] If dust is visible in the air, use an N95 or half-mask respirator.[1]
-
Dry Collection: Gently cover the spill with a paper towel to prevent dust dispersion.[1] Scoop the solid using a dustpan or stiff card into a waste bag.[1]
-
Wet Wipe: Only after bulk solid is removed, wipe the surface with a soap/water solution.[1]
-
Verification: If available, use a UV light (many thioureas absorb/fluoresce faintly) or simply re-wipe with a fresh tissue to ensure no residue remains.[1]
Chemical Incompatibility & Storage
Understanding what not to do is as important as the procedure itself.
| Incompatible Class | Example Chemical | Reaction Consequence |
| Strong Oxidizers | Nitric Acid, Hydrogen Peroxide | Exothermic reaction; formation of toxic gases ( |
| Acylating Agents | Acetic Anhydride, Acetyl Chloride | Rapid acylation; heat generation.[1] |
| Strong Alkalis | Sodium Hydroxide (>10M) | Hydrolysis of the thione ring (slow, but degrades product). |
References
-
PubChem. (n.d.).[1] 2-Imidazolidinethione, 1-(2-hydroxyethyl)- Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1][8][9] Retrieved from [Link][1]
Sources
- 1. 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | C5H10N2OS | CID 2801741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
